GSK239512
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
an H3 receptor antagonist
Propiedades
IUPAC Name |
1-[6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]pyridin-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-23-5-2-12-26(23)20-7-9-22(24-16-20)28-21-8-6-17-10-13-25(19-3-1-4-19)14-11-18(17)15-21/h6-9,15-16,19H,1-5,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRBKEVUUCQYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)OC4=NC=C(C=C4)N5CCCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720691-69-0 | |
| Record name | GSK-239512 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720691690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-239512 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-{6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-3-pyridinyl}-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-239512 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7U5C459M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Central Nervous System Activity of GSK239512: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK239512 is a potent, selective, and brain-penetrant histamine H3 receptor antagonist/inverse agonist that has been investigated for its potential therapeutic effects in cognitive and neurological disorders. This technical guide provides an in-depth overview of the core mechanism of action of this compound in the central nervous system (CNS). It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The primary mode of action of this compound is the blockade of H3 receptors, which function as presynaptic autoreceptors and heteroreceptors, thereby increasing the release of histamine and other key neurotransmitters involved in arousal, cognition, and other CNS functions.
Core Mechanism of Action in the Central Nervous System
This compound exerts its effects in the CNS primarily by acting as a high-affinity antagonist/inverse agonist at the histamine H3 receptor.[1][2][3] These G protein-coupled receptors are predominantly located on presynaptic nerve terminals.
As an autoreceptor , the H3 receptor is found on histaminergic neurons, where its activation by histamine provides a negative feedback mechanism, inhibiting further histamine synthesis and release. By blocking these autoreceptors, this compound disinhibits histaminergic neurons, leading to an increase in the release of histamine throughout the brain.
As a heteroreceptor , H3 receptors are also expressed on the presynaptic terminals of a variety of non-histaminergic neurons. Here, they modulate the release of other crucial neurotransmitters. By antagonizing these heteroreceptors, this compound enhances the release of:
-
Acetylcholine: A neurotransmitter critical for learning, memory, and attention.[4][5][6][7]
-
Dopamine: Involved in motivation, reward, and motor control.[8][9][10][11][12]
-
Norepinephrine: Plays a key role in alertness, focus, and executive function.
This broad modulation of neurotransmitter systems underlies the potential of this compound to influence a range of cognitive and neurological processes.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with the histamine H3 receptor.
Table 1: Receptor Binding Affinity of this compound
| Species | Assay Type | Receptor | Affinity (pKi) | Affinity (KD) | Reference(s) |
| Human | In vivo (PET) | Histamine H3 | ~11.3 | ~4.50 x 10⁻¹² M | [13][14][15] |
| Human | In vitro | Histamine H3 | 9.7 - 9.9 | 1.26 - 2.00 x 10⁻¹⁰ M | [13] |
| Pig | In vivo (PET) | Histamine H3 | ~10.4 | ~3.98 x 10⁻¹¹ M | [13] |
| Pig | In vitro | Histamine H3 | ~9.9 | ~1.26 x 10⁻¹⁰ M | [13] |
Table 2: In Vivo Receptor Occupancy of this compound in Humans
| Oral Dose | Time Post-Dose | Receptor Occupancy | Reference(s) |
| 6 µg | 4 hours | 62% - 70% | [13] |
| 6 µg | 24 hours | 40% - 64% | [13] |
| 14 µg | 4 hours | High | [13] |
| 120 µg | 4 hours | >90% | [13] |
| 80 µg (trough) | - | >90% | [3][15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound enhances neurotransmitter release.
Experimental Workflow for Receptor Occupancy Studies
Positron Emission Tomography (PET) has been instrumental in quantifying the in vivo receptor occupancy of this compound. The following diagram outlines a typical experimental workflow.
Experimental Protocols
In Vivo Receptor Occupancy Determination using PET
Objective: To quantify the occupancy of histamine H3 receptors in the human brain by this compound.
Methodology:
-
Radioligand: [11C]GSK189254, a selective H3 receptor antagonist, is used as the PET tracer.[13][14]
-
Study Design: A baseline PET scan is conducted on each subject following the intravenous injection of [11C]GSK189254 to determine baseline receptor availability. Subsequently, subjects are administered a single oral dose of this compound. Post-dose PET scans are then acquired at specific time points, typically at the time of maximum plasma concentration (Tmax, ~4 hours) and at 24 hours post-dose, to measure receptor occupancy.[13][14]
-
Image Acquisition: Dynamic PET scans are acquired over a period of 90 minutes.
-
Arterial Blood Sampling: Throughout the scans, arterial blood samples are collected to measure the concentration of the parent radioligand in plasma, which serves as the input function for kinetic modeling.
-
Data Analysis:
-
The PET data is analyzed using compartmental models (e.g., two-tissue compartmental model) to estimate the total volume of distribution (VT) of the radioligand in various brain regions.
-
Receptor occupancy (RO) is calculated as the percentage reduction in VT after this compound administration compared to the baseline scan: RO (%) = [(VT_baseline - VT_postdose) / VT_baseline] * 100
-
The relationship between plasma concentrations of this compound and receptor occupancy is then modeled to determine the EC50 (the plasma concentration required to achieve 50% receptor occupancy).
-
Measurement of Neurotransmitter Release via In Vivo Microdialysis
Objective: To measure the extracellular levels of histamine, acetylcholine, dopamine, and norepinephrine in specific brain regions of preclinical models following the administration of this compound.
Methodology:
-
Animal Model: Typically, freely moving rats are used.
-
Surgical Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, hippocampus).
-
The cannula is secured to the skull with dental cement, and a dummy cannula is inserted to maintain patency.
-
Animals are allowed to recover for a minimum of 48 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
A baseline level of neurotransmitters in the dialysate is established by collecting several fractions before drug administration.
-
This compound is administered systemically (e.g., intraperitoneally or orally).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
-
Sample Analysis:
-
The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or by mass spectrometry.
-
-
Data Analysis:
-
The neurotransmitter concentrations in the post-dose samples are expressed as a percentage of the average baseline concentration.
-
The time course of the effect of this compound on the extracellular levels of each neurotransmitter is then plotted.
-
Selectivity Profile
Conclusion
This compound is a potent antagonist/inverse agonist of the histamine H3 receptor with high affinity and significant brain penetration. Its primary mechanism of action in the central nervous system is the disinhibition of presynaptic H3 autoreceptors and heteroreceptors, leading to an increased release of histamine, acetylcholine, dopamine, and norepinephrine. This neurochemical profile provides a strong rationale for its investigation in disorders characterized by cognitive deficits. The quantitative data from PET imaging studies in humans have been crucial in defining the relationship between plasma concentration and receptor occupancy, guiding dose selection in clinical trials. Further preclinical studies utilizing techniques like in vivo microdialysis would provide more detailed insights into the magnitude and time course of neurotransmitter release in specific brain regions, further elucidating the therapeutic potential and possible side-effect profile of this compound.
References
- 1. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Memory-related acetylcholine efflux from rat prefrontal cortex and hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustaining high acetylcholine levels in the frontal cortex, but not retrosplenial cortex, recovers spatial memory performance in a rodent model of diencephalic amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sources Contributing to the Average Extracellular Concentration of Dopamine in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine and glutamate release in the nucleus accumbens and ventral tegmental area of rat following lateral hypothalamic self-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine action in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased extracellular dopamine in the nucleus accumbens of the rat during associative learning of neutral stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased levels of extracellular dopamine in neostriatum and nucleus accumbens after histamine H1 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, this compound, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unexpectedly high affinity of a novel histamine H(3) receptor antagonist, this compound, in vivo in human brain, determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preclinical Profile of GSK239512 for Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK239512 is a potent and selective histamine H3 receptor antagonist/inverse agonist that has been investigated for its potential cognitive-enhancing effects. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively modulates the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine and dopamine. By antagonizing the H3 receptor, this compound is hypothesized to increase the synaptic levels of these neurotransmitters, thereby improving cognitive functions like attention, learning, and memory. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, and findings from preclinical cognitive models. While specific preclinical data on this compound in cognitive models is limited in publicly available literature, this guide also incorporates representative data and protocols from studies on other H3 receptor antagonists to provide a thorough understanding of the expected preclinical profile of this compound.
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound acts as a high-affinity antagonist/inverse agonist at the histamine H3 receptor.[1][2][3][4][5] These receptors are primarily located on presynaptic nerve terminals in the central nervous system.
-
As an autoreceptor: The H3 receptor is found on histaminergic neurons and its activation by histamine inhibits further histamine synthesis and release.
-
As a heteroreceptor: The H3 receptor is also located on non-histaminergic neurons, including cholinergic and dopaminergic neurons, where its activation suppresses the release of acetylcholine and dopamine, respectively.
By blocking the H3 receptor, this compound is expected to disinhibit the release of these neurotransmitters in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex. This neurochemical effect is the primary mechanism believed to underlie its pro-cognitive potential.
Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. As an antagonist/inverse agonist, this compound blocks these downstream signaling events, leading to an increase in neurotransmitter release.
Figure 1: Proposed mechanism of action of this compound.
Preclinical Pharmacokinetics and Receptor Occupancy
A positron emission tomography (PET) study in pigs demonstrated that this compound has a high in vivo affinity for the H3 receptor.[6] This study is essential for understanding the relationship between plasma concentration and the degree of H3 receptor blockade in the brain.
| Species | Method | In Vivo Affinity (pKi) | Brain Penetration | Reference |
| Pig | PET | 10.4 | Yes | [6] |
Table 1: Preclinical In Vivo Affinity of this compound
Preclinical Efficacy in Cognitive Models
Although specific data for this compound is sparse, H3 receptor antagonists as a class have demonstrated pro-cognitive effects in various rodent models of cognitive impairment.[1][3][4][5] These models are designed to assess different aspects of learning and memory.
Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model is a widely used paradigm to screen for compounds with potential efficacy against cognitive deficits associated with cholinergic dysfunction, a hallmark of Alzheimer's disease.[7] Scopolamine, a muscarinic acetylcholine receptor antagonist, impairs learning and memory.
Expected Experimental Protocol:
Figure 2: Experimental workflow for the scopolamine-induced amnesia model.
Expected Outcome: It is anticipated that this compound would dose-dependently reverse the cognitive deficits induced by scopolamine, as measured by improved performance in tasks such as the passive avoidance test or the Morris water maze.
Novel Object Recognition (NOR) Test
The NOR test is a measure of recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus. This task leverages the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Protocol:
The NOR test typically consists of three phases:
-
Habituation: The animal is allowed to freely explore the testing arena without any objects to acclimate to the environment.
-
Training (Familiarization) Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
A discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
A higher DI indicates better recognition memory.
| Phase | Duration | Description |
| Habituation | 5-10 minutes | Animal explores the empty arena. |
| Training | 5-10 minutes | Animal explores two identical objects. |
| Retention Interval | 1 hour - 24 hours | Animal is returned to its home cage. |
| Testing | 5 minutes | Animal explores one familiar and one novel object. |
Table 2: General Protocol for the Novel Object Recognition Test
Expected Outcome: this compound is expected to enhance performance in the NOR test, as indicated by a significantly higher discrimination index compared to vehicle-treated animals, particularly in models of age-related cognitive decline or pharmacologically-induced amnesia.
Morris Water Maze (MWM) Test
The MWM is a widely used behavioral task to assess spatial learning and memory, which are hippocampus-dependent functions. The test involves training rodents to find a hidden platform in a circular pool of opaque water, using distal spatial cues.
Experimental Protocol:
The MWM test typically involves:
-
Acquisition Phase (4-5 days): Animals are given multiple trials per day to find the hidden platform. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (1 day): The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
| Phase | Duration | Key Measures |
| Acquisition | 4-5 days | Escape latency, path length, swim speed |
| Probe Trial | 60 seconds | Time in target quadrant, platform crossings |
Table 3: General Protocol for the Morris Water Maze Test
Expected Outcome: In a relevant animal model of cognitive impairment, treatment with this compound would be expected to result in shorter escape latencies and path lengths during the acquisition phase, and a greater amount of time spent in the target quadrant during the probe trial, indicative of improved spatial learning and memory.
Effects on Neurotransmitter Systems
The cognitive-enhancing effects of H3 receptor antagonists are believed to be mediated by their ability to increase the release of several key neurotransmitters. While specific microdialysis data for this compound is not publicly available, studies with other H3 antagonists have demonstrated this effect.
Expected Experimental Protocol (In Vivo Microdialysis):
Figure 3: Experimental workflow for in vivo microdialysis.
Expected Outcome: Administration of this compound is expected to lead to a dose-dependent increase in the extracellular levels of histamine, acetylcholine, and dopamine in the prefrontal cortex and hippocampus of rodents, as measured by in vivo microdialysis.
| Neurotransmitter | Expected Effect of this compound | Brain Region of Interest |
| Histamine | ↑ | Prefrontal Cortex, Hippocampus |
| Acetylcholine | ↑ | Prefrontal Cortex, Hippocampus |
| Dopamine | ↑ | Prefrontal Cortex, Striatum |
Table 4: Expected Effects of this compound on Neurotransmitter Levels
Safety and Toxicology
Preclinical safety and toxicology studies are critical for identifying potential adverse effects. While detailed preclinical toxicology reports for this compound are not publicly available, clinical studies in humans have provided insights into its safety profile. The most commonly reported adverse events in clinical trials were headache, dizziness, and sleep disturbances.[8] These findings are consistent with the known pharmacology of H3 receptor antagonists, which can affect the sleep-wake cycle due to the role of histamine in arousal.
Conclusion
This compound, as a potent histamine H3 receptor antagonist/inverse agonist, holds theoretical promise for cognitive enhancement. The preclinical data, largely extrapolated from other compounds in its class, suggest that it should improve performance in various animal models of learning and memory by increasing the release of pro-cognitive neurotransmitters. However, a notable gap exists in the public domain regarding specific, quantitative preclinical data for this compound in cognitive paradigms. Future publications of such data would be invaluable for a more complete understanding of its preclinical profile and for guiding the design of further clinical investigations. The translation of these preclinical findings to clinical efficacy remains a key challenge for this class of compounds.
References
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, this compound, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
The Role of GSK239512 in Modulating Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK239512 is a potent and selective histamine H3 receptor antagonist and inverse agonist that has been investigated for its therapeutic potential in various central nervous system disorders, including cognitive impairment in Alzheimer's disease, schizophrenia, and for its potential role in promoting remyelination in multiple sclerosis.[1][2][3] Its mechanism of action centers on the blockade of the constitutively active H3 autoreceptors and heteroreceptors, leading to an enhanced release of several key neurotransmitters. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its impact on neurotransmitter systems, and detailed experimental protocols for its characterization.
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[4] As a presynaptic autoreceptor, it negatively regulates the synthesis and release of histamine.[5] Furthermore, as a heteroreceptor, it modulates the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[4] The H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.[6] This has made the development of inverse agonists, which can reduce this basal signaling, a key strategy in drug discovery. This compound is one such molecule, designed to enhance cognitive function and address other neurological deficits by disinhibiting neurotransmitter release.[1][7]
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for the human histamine H3 receptor. Its pharmacological properties have been determined through a series of in vitro and in vivo studies.
Quantitative Data: Binding Affinity and Potency
The following tables summarize the key quantitative data for this compound and a closely related predecessor compound, GSK189254.
| Compound | Parameter | Value | Assay Type | Species/System | Reference |
| This compound | In Vitro Affinity (pKi estimate) | ~9.7 - 9.9 | Radioligand Binding | Human | [8] |
| In Vivo Affinity (pK) | 11.3 | PET Imaging | Human Brain | [8][9] | |
| In Vivo Affinity (pK) | 10.4 | PET Imaging | Pig Brain | [8] | |
| Receptor Occupancy | >90% | PET Imaging | Human Brain (at 80 µg dose) | [1][2][3] | |
| GSK189254 | In Vitro Affinity (pKi) | 9.59 - 9.90 | Radioligand Binding | Human H3 Receptor | [4] |
| Functional Antagonism (pA2) | 9.06 | cAMP Assay | Human H3 Receptor | [4] | |
| Inverse Agonism (pIC50) | 8.20 | [35S]GTPγS Binding | Human H3 Receptor | [4] |
Clinical Observations
Clinical studies in patients with mild to moderate Alzheimer's disease have shown that this compound can have positive effects on attention and memory, with observed effect sizes ranging from 0.56 to 1.37.[7] Furthermore, in studies on relapsing-remitting multiple sclerosis, this compound was associated with a positive effect on remyelination.[10]
Mechanism of Action: Modulation of Neurotransmitter Release
As an H3 receptor inverse agonist, this compound blocks the inhibitory effect of the H3 receptor on neurotransmitter release. This leads to an increase in the synaptic concentrations of histamine, acetylcholine, norepinephrine, and dopamine.
Signaling Pathway
The binding of this compound to the H3 receptor antagonizes the Gi/o protein-coupled signaling cascade. This disinhibition of adenylyl cyclase leads to an increase in intracellular cAMP levels and subsequently promotes neurotransmitter release.
References
- 1. benchchem.com [benchchem.com]
- 2. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, this compound, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpectedly high affinity of a novel histamine H(3) receptor antagonist, this compound, in vivo in human brain, determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Procognitive Effects of GSK239512: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK239512 is a potent and selective antagonist of the histamine H3 receptor, a key presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of several neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. By blocking the inhibitory tone of the H3 receptor, this compound has been investigated as a potential therapeutic agent to enhance cognitive function in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the procognitive effects of this compound, consolidating data from key clinical trials in Alzheimer's disease and schizophrenia. It details the experimental protocols of the cognitive assessments used in these trials and illustrates the underlying signaling pathways and experimental workflows.
Mechanism of Action: Histamine H3 Receptor Antagonism
Clinical Efficacy in Cognitive Disorders
This compound has been evaluated in Phase II clinical trials for its procognitive effects in patients with mild-to-moderate Alzheimer's disease and in individuals with cognitive impairment associated with schizophrenia.
Alzheimer's Disease
Table 1: Quantitative Efficacy Data in Alzheimer's Disease (16-Week Study)
| Cognitive Domain/Measure | This compound (n=97) | Placebo (n=99) | Effect Size (ES) | p-value | Citation |
| Episodic Memory (CogState Composite) | Improved | No significant change | 0.35 | 0.0495 | [6][7] |
| Executive Function/Working Memory (CogState Composite) | No significant improvement | No significant change | - | Not significant | [6][7] |
| Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | No significant change | No significant change | - | Not significant | [6][7] |
Schizophrenia
A Phase II exploratory study (NCT01009060) assessed the efficacy of this compound for cognitive impairment in stable outpatients with schizophrenia receiving antipsychotic therapy.
Table 2: Quantitative Efficacy Data in Schizophrenia
| Cognitive Domain/Measure | This compound | Placebo | Effect Size (ES) | 95% Confidence Interval | Citation |
| CogState Schizophrenia Battery (CSSB) Composite Score | Small positive effect | - | 0.29 | -0.40, 0.99 | [8] |
| CSSB Processing Speed Domain | Negative effect | - | -0.46 | - | [8] |
| MATRICS Consensus Cognitive Battery (MCCB) | Mostly neutral effects | Favored placebo on some measures | - | - | [8] |
Experimental Protocols
Clinical Study Design and Dosing
The clinical trials for both Alzheimer's disease and schizophrenia employed a randomized, double-blind, placebo-controlled design. A key feature of the dosing regimen was a flexible up-titration schedule to a maximum tolerated dose, followed by a maintenance phase.
-
Alzheimer's Disease Study (16-week): Following a 2-week placebo run-in, patients were randomized to receive either this compound or a placebo. This compound was administered orally once daily, with a flexible up-titration over 4 weeks (10, 20, 40, and 80 µg) to the maximum tolerated dose, which was then maintained for 12 weeks.[6][7]
-
Schizophrenia Study: A 7-week study with a 4-week dose titration phase.[8]
Cognitive Assessment Batteries
The CSSB is a computerized battery of tests designed to assess the cognitive domains relevant to schizophrenia, as identified by the MATRICS initiative. It is known for its brevity and the use of culturally neutral stimuli.
The MCCB is a standardized set of 10 tests that evaluate seven key cognitive domains. It is considered a gold standard for assessing cognitive effects in clinical trials for schizophrenia.
Table 3: Cognitive Domains Assessed by CSSB and MCCB
| Cognitive Domain | Assessed by CSSB | Assessed by MCCB |
| Speed of Processing | ✓ | ✓ |
| Attention/Vigilance | ✓ | ✓ |
| Working Memory | ✓ | ✓ |
| Verbal Learning | ✓ | ✓ |
| Visual Learning | ✓ | ✓ |
| Reasoning and Problem Solving | ✓ | ✓ |
| Social Cognition | ✓ | ✓ |
Preclinical Assessment of Cognition
While specific preclinical studies detailing the procognitive effects of this compound are not extensively available in the public domain, the following are standard behavioral paradigms used to assess cognitive enhancement in animal models for drugs with a similar mechanism of action.
This test assesses recognition memory. The protocol generally involves three phases:
-
Habituation: The animal is allowed to explore an empty arena.
-
Familiarization/Training: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. A preference for exploring the novel object is indicative of intact recognition memory.
The MWM is a test of spatial learning and memory.[9][10][11][12][13] The basic procedure involves:
-
Acquisition Phase: The animal is placed in a circular pool of opaque water and must learn to locate a submerged platform using distal spatial cues. This is repeated over several trials and days.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[14][15][16][17][18] A microdialysis probe is implanted into a target brain area (e.g., prefrontal cortex, hippocampus). A physiological solution is perfused through the probe, and neurotransmitters from the extracellular fluid diffuse across a semipermeable membrane into the perfusate, which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC) or mass spectrometry.
Safety and Tolerability
Conclusion
This compound, a selective histamine H3 receptor antagonist, has demonstrated modest and somewhat selective procognitive effects in clinical trials for Alzheimer's disease and schizophrenia. In patients with mild-to-moderate Alzheimer's disease, a statistically significant improvement in episodic memory was observed.[6][7] In schizophrenia, the effects were generally small and not consistently positive across all cognitive domains.[8] The mechanism of action, involving the disinhibition of multiple pro-cognitive neurotransmitter systems, provides a strong rationale for its potential therapeutic utility. However, the clinical findings to date suggest that while the approach is promising, further research is needed to identify the patient populations most likely to benefit and to optimize the therapeutic window. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on H3 receptor antagonists and other novel procognitive agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. A randomized, double-blind, placebo-controlled, 16-week study of the H3 receptor antagonist, this compound as a monotherapy in subjects with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 11. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. cyagen.com [cyagen.com]
- 14. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of GSK239512 on Neuronal Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK239512 is a potent and selective histamine H3 receptor antagonist and inverse agonist that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2][3] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively modulates the release of histamine and other key neurotransmitters in the central nervous system.[4][5] By antagonizing the H3 receptor, this compound is designed to increase the release of these neurotransmitters, thereby enhancing neuronal signaling and potentially improving cognitive function.[1] This technical guide provides a comprehensive overview of the quantitative impact of this compound on neuronal signaling pathways, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
This compound exerts its effects by binding to and blocking the activity of the histamine H3 receptor. As an inverse agonist, it not only prevents the binding of the endogenous agonist histamine but also reduces the receptor's basal, constitutive activity. This disinhibition leads to an increased release of histamine and other neurotransmitters, such as acetylcholine, dopamine, and norepinephrine, from presynaptic terminals.[4][5]
Quantitative Data on this compound's Impact
The following tables summarize the key quantitative data regarding the interaction of this compound with the histamine H3 receptor and its downstream effects.
Table 1: Binding Affinity of this compound for the Histamine H3 Receptor
| Parameter | Species | Value | Method |
| pK (in vivo) | Human | 11.3 | PET[6][7] |
| KD (in vivo) | Human | ~0.05 pM | PET[6][7] |
| Plasma EC50 (Receptor Occupancy) | Human | 0.0068 ng/mL | PET[6][7] |
Note: The in vivo affinity of this compound in humans was found to be significantly higher than preclinical in vitro estimates.[6][7]
Impact on Neuronal Signaling Pathways
The primary consequence of H3 receptor antagonism by this compound is the modulation of downstream signaling cascades, most notably the cyclic adenosine monophosphate (cAMP) pathway, and a subsequent increase in the release of multiple neurotransmitters.
Cyclic AMP (cAMP) Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an inverse agonist, this compound blocks this inhibitory action and can lead to an increase in basal cAMP levels. Elevated cAMP can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression related to synaptic plasticity and neuronal survival.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II study of a histamine H₃ receptor antagonist this compound for cognitive impairment in stable schizophrenia subjects on antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 6. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, this compound, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpectedly high affinity of a novel histamine H(3) receptor antagonist, this compound, in vivo in human brain, determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of GSK239512: A Histamine H3 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK239512 is a potent and selective histamine H3 receptor antagonist and inverse agonist that has been investigated as a potential therapeutic agent for cognitive impairment associated with neurodegenerative and psychiatric disorders. The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters involved in wakefulness, cognition, and other physiological processes. By blocking the inhibitory action of these receptors, this compound was developed with the aim of enhancing neurotransmission and thereby improving cognitive function. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound.
Discovery and Preclinical Development
The development of potent and selective histamine H3 receptor antagonists has been a significant area of research for the treatment of various central nervous system disorders. Early efforts in the field focused on imidazole-based compounds, which, despite their efficacy, were often hampered by issues such as inhibition of cytochrome P450 enzymes and poor blood-brain barrier penetration. This led to the exploration of non-imidazole scaffolds, culminating in the discovery of compounds like this compound.
This compound emerged from a high-throughput in vivo screening strategy.[1] Preclinical studies demonstrated its high affinity and selectivity for the histamine H3 receptor.
Preclinical Pharmacological Profile of this compound
| Parameter | Species | Value | Reference |
| In Vivo Affinity (pKi) | Pig | 10.4 | [2] |
| In Vitro Affinity (pKi) | Pig | 9.9 | [2] |
| In Vivo Affinity (pKi) - Human | Human | 11.3 | [2] |
Mechanism of Action
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by histamine, inhibit the synthesis and release of histamine from presynaptic neurons. H3 receptors also act as heteroreceptors, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and glutamate. By blocking the constitutive activity of the H3 receptor (inverse agonism) and preventing its activation by histamine (antagonism), this compound disinhibits the release of these neurotransmitters, leading to increased levels in the synaptic cleft. This enhancement of neuronal communication is the proposed mechanism for its pro-cognitive effects.
Figure 1: Simplified signaling pathway of the histamine H3 receptor and the action of this compound.
Clinical Development
This compound progressed to clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in various patient populations.
Pharmacokinetics in Humans
Pharmacokinetic studies revealed that this compound is orally bioavailable and brain-penetrant.[3] The plasma half-life was determined to be approximately 14 hours.[2]
| Parameter | Value | Study Population | Reference |
| Tmax (Peak Plasma Concentration) | 2-4 hours | Healthy Volunteers | [2] |
| Mean Plasma Half-life | 14 hours | Healthy Volunteers | [2] |
| Lower Limit of Quantification (HPLC/MS/MS) | 0.005 ng/mL | Healthy Volunteers | [2] |
Receptor Occupancy Studies
Positron Emission Tomography (PET) studies using the radioligand [11C]GSK189254 were conducted to determine the relationship between plasma concentration and brain H3 receptor occupancy (RO). These studies revealed an unexpectedly high in vivo affinity of this compound for human brain H3 receptors.[2] A plasma concentration of 0.0068 ng/mL was associated with 50% receptor occupancy.[2] Titration up to 80 µg resulted in over 90% H3 receptor occupancy at trough plasma concentrations.[3]
| Dose | Time Post-Dose | Receptor Occupancy (%) | Reference |
| 6 µg | 4 hours | 49.3 | [2] |
| 14 µg | 4 hours | - | [2] |
| 120 µg | 4 hours | 97.5 | [2] |
| 6 µg | 24 hours | 24.3 | [2] |
| 120 µg | 24 hours | 85.0 | [2] |
Clinical Trials in Alzheimer's Disease
This compound was investigated as a monotherapy for mild-to-moderate Alzheimer's disease (AD). A randomized, double-blind, placebo-controlled Phase II study evaluated its efficacy and safety over 16 weeks.[4][5] While the drug was generally well-tolerated, it failed to show overall beneficial effects on cognitive impairments associated with AD.[6] However, a preliminary investigation suggested positive effects on attention and memory with effect sizes between 0.56 and 1.37.[7][8]
Dosing Regimens in Alzheimer's Disease Trials: [7][8]
-
5/10/20/40 µg (well-tolerated)
-
10/20/40/80 µg (well-tolerated)
-
20/40/80/150 µg (poorest tolerability)
Clinical Trials in Schizophrenia
A Phase II exploratory study assessed this compound for cognitive impairment in stable outpatients with schizophrenia.[9] The study did not find evidence of overall beneficial effects for cognitive impairment associated with schizophrenia.[9] The most common adverse events were CNS-related, including insomnia and nightmares.[1]
Clinical Trials in Multiple Sclerosis
This compound was also investigated for its potential to promote remyelination in patients with relapsing-remitting multiple sclerosis (RRMS) in a Phase II study.[3] This investigation was based on preclinical findings in the cuprizone mouse model which demonstrated increased oligodendrocyte precursor cell (OPC) differentiation and enhanced remyelination.[1]
Experimental Protocols
[11C]GSK189254 PET Imaging Protocol
Objective: To quantify histamine H3 receptor occupancy by this compound in the human brain.
Methodology:
-
Radioligand: [11C]GSK189254, a selective H3 receptor antagonist.
-
Administration: Intravenous bolus injection of the radioligand.
-
Scanning: Dynamic PET scans are acquired over 90 minutes.
-
Blood Sampling: Arterial blood samples are collected throughout the scan to determine the plasma input function and for metabolite analysis.
-
Data Analysis:
-
A two-tissue compartment model is applied to the plasma and tissue data to estimate the total volume of distribution (VT).
-
Receptor occupancy is calculated by comparing the VT at baseline (pre-dose) and after administration of this compound.
-
The relationship between plasma concentration of this compound and receptor occupancy is modeled to determine the EC50.
-
Figure 2: Experimental workflow for determining H3 receptor occupancy using PET imaging.
CogState Neuropsychological Test Battery
Objective: To assess cognitive function in clinical trials, particularly in Alzheimer's disease.
Methodology: The CogState battery is a computerized assessment that measures various cognitive domains. The specific tests used in the this compound trials for AD included assessments of episodic memory and executive function/working memory as co-primary endpoints.[5] The battery is designed to be sensitive to subtle cognitive changes and has been validated in various populations.
MATRICS Consensus Cognitive Battery (MCCB)
Objective: To provide a standardized assessment of cognitive function in clinical trials for schizophrenia.
Methodology: The MCCB is a battery of 10 tests that assess seven cognitive domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem-solving, and social cognition. It is designed to be a reliable and valid measure of cognitive impairment in this patient population.
Conclusion
This compound is a potent, selective, and brain-penetrant histamine H3 receptor antagonist/inverse agonist that was developed for the treatment of cognitive deficits in neurological and psychiatric disorders. While preclinical studies and early clinical investigations showed promise, larger Phase II trials in Alzheimer's disease and schizophrenia did not demonstrate overall efficacy in improving cognitive impairment. The development of this compound highlights the challenges in translating preclinical findings in cognitive enhancement to clinical success. Nevertheless, the rigorous investigation of this compound, particularly the detailed in vivo characterization of its pharmacokinetics and receptor occupancy, has provided valuable insights for the field of CNS drug development and the role of the histaminergic system in cognition.
References
- 1. How to Use the Cuprizone Model to Study De- and Remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
- 3. edgeclinicalsolutions.org [edgeclinicalsolutions.org]
- 4. researchgate.net [researchgate.net]
- 5. cogstate.com [cogstate.com]
- 6. The MATRICS Consensus Cognitive Battery (MCCB): Clinical and Cognitive Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Evaluation of a Self-Administered Computerized Cognitive Battery in an Older Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, this compound, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of GSK239512 in Remyelination and Multiple Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by demyelination and neurodegeneration. Current therapeutic strategies primarily focus on modulating the immune system to reduce the frequency and severity of relapses. However, there remains a significant unmet need for therapies that promote remyelination, the natural process of rebuilding the myelin sheath around axons, which is often incomplete in MS. This document provides a comprehensive technical overview of GSK239512, a potent and brain-penetrant histamine H3 receptor (H3R) antagonist/inverse agonist, and its potential as a remyelinating agent for the treatment of multiple sclerosis. Preclinical studies have demonstrated its capacity to promote the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination, and enhance remyelination in animal models. A Phase II clinical trial in patients with relapsing-remitting multiple sclerosis (RRMS) has provided evidence of a pro-remyelinating effect, as measured by magnetization transfer ratio (MTR) imaging. This guide will delve into the mechanism of action, preclinical data, clinical findings, and detailed experimental protocols relevant to the study of this compound.
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound is a selective antagonist and inverse agonist of the histamine H3 receptor.[1] The H3R is a Gi/o protein-coupled receptor primarily expressed in the central nervous system.[2] Its constitutive activity is known to negatively regulate the differentiation of OPCs into mature, myelinating oligodendrocytes.[2][3] By acting as an inverse agonist, this compound not only blocks the binding of histamine but also reduces the receptor's basal, ligand-independent activity.[3] This action is crucial for promoting OPC differentiation.[2]
The proposed signaling pathway initiated by this compound's antagonism of the H3R involves the following steps:
-
H3R Inhibition: this compound binds to and inhibits the constitutively active H3R on OPCs.
-
Adenylate Cyclase Activation: Inhibition of the Gi/o protein coupled to the H3R leads to the disinhibition and subsequent activation of adenylate cyclase.
-
cAMP Production: Activated adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
CREB Phosphorylation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).
-
Regulation of Downstream Targets: Phosphorylated CREB acts as a transcription factor, modulating the expression of genes involved in OPC differentiation. Key downstream targets identified include the downregulation of histone deacetylase 1 (HDAC1) and Hes-5, a known negative regulator of oligodendrocyte differentiation.[2]
This cascade of events ultimately shifts the balance within OPCs from a state of proliferation and immaturity towards differentiation and myelin production.
Caption: Signaling pathway of this compound in promoting oligodendrocyte differentiation.
Preclinical Evidence of Remyelination
The pro-remyelinating potential of H3R antagonists has been demonstrated in preclinical models, most notably the cuprizone mouse model of demyelination.[1] In this model, the administration of a brain-penetrant H3R inverse agonist, a close analogue of this compound, led to enhanced remyelination and subsequent axonal protection.[2] Furthermore, in vitro studies have confirmed that H3R inverse agonists, but not neutral antagonists, promote the differentiation of primary rat OPCs.[2]
Clinical Development: Phase II Study in RRMS
A key clinical investigation of this compound was a Phase II, randomized, parallel-group, placebo-controlled, double-blind study (NCT01772199) designed to assess its potential to promote remyelination in patients with RRMS.[4]
Study Design and Demographics
A total of 131 patients aged 18-50 with RRMS who were on stable treatment with either interferon-β1a or glatiramer acetate were randomized to receive either this compound or a placebo.[4] The treatment was administered orally once daily for 48 weeks, with a dose-titration phase over the first 4-5 weeks to a maximum tolerated dose of up to 80 µg.[4] Of the 131 randomized patients, 114 completed the study.[4]
Efficacy Outcomes
The primary efficacy endpoint was the change in magnetization transfer ratio (MTR) in new gadolinium-enhancing (GdE) and Delta-MTR defined lesions.[4] MTR is an MRI-based technique that can quantify the integrity of myelin.[1] An increase in MTR is indicative of remyelination.
The study demonstrated a small but positive effect of this compound on remyelination.[4] The key quantitative findings are summarized below.
| Endpoint | This compound | Placebo | Effect Size (90% CI) |
| Adjusted Mean Change in Normalized MTR for GdE Lesions | - | - | 0.344 (0.018, 0.671) |
| Adjusted Mean Change in Normalized MTR for Delta-MTR Lesions | - | - | 0.243 (-0.112, 0.598) |
Data from Schwartzbach et al., 2017.[4]
Safety and Tolerability
The overall incidence of adverse events (AEs) was similar between the this compound and placebo groups.[4] However, certain AEs, particularly insomnia, were more frequently reported in the this compound group, especially during the dose titration period.[4]
Caption: Workflow of the Phase II clinical trial of this compound in RRMS.
Detailed Experimental Protocols
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol is a representative method for assessing the effect of compounds like this compound on OPC differentiation in vitro.
Objective: To determine the effect of this compound on the differentiation of primary OPCs into mature oligodendrocytes.
Materials:
-
Primary rat OPCs
-
OPC growth medium (e.g., DMEM/F12 supplemented with N2, B27, and growth factors like PDGF-AA and bFGF)
-
OPC differentiation medium (e.g., DMEM/F12 supplemented with N2, B27, and T3 thyroid hormone)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Poly-L-lysine coated culture plates or coverslips
-
Primary antibodies: anti-O4, anti-MBP (myelin basic protein)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Microscope with fluorescence imaging capabilities
Procedure:
-
OPC Culture: Culture primary rat OPCs in OPC growth medium on poly-L-lysine coated plates.
-
Induction of Differentiation: To induce differentiation, switch the OPC growth medium to OPC differentiation medium.
-
Compound Treatment: Add this compound at various concentrations to the differentiation medium. Include a vehicle-only control group.
-
Incubation: Incubate the cells for a defined period (e.g., 3-5 days) to allow for differentiation.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) if staining for intracellular antigens like MBP.
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate with primary antibodies (e.g., anti-O4 for immature oligodendrocytes, anti-MBP for mature, myelinating oligodendrocytes) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of O4-positive and MBP-positive cells relative to the total number of DAPI-stained nuclei in multiple fields of view for each treatment condition.
-
Analyze the data for a dose-dependent increase in the number of differentiated oligodendrocytes in the this compound-treated groups compared to the vehicle control.
-
Cuprizone-Induced Demyelination and Remyelination Mouse Model
This protocol outlines a typical experimental workflow for evaluating the in vivo remyelinating efficacy of this compound.
Objective: To assess the effect of this compound on remyelination in a mouse model of toxic demyelination.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Powdered rodent chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
This compound
-
Vehicle for this compound administration (e.g., sterile saline)
-
Tissue processing reagents for histology (e.g., paraformaldehyde, sucrose, embedding medium)
-
Primary antibodies: anti-MBP, anti-Olig2 (for oligodendrocyte lineage cells)
-
Secondary antibodies for immunohistochemistry
-
Microscope for histological analysis
Procedure:
-
Demyelination Induction:
-
Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5-6 weeks to induce demyelination, particularly in the corpus callosum.
-
-
Remyelination Phase and Treatment:
-
After the demyelination period, return the mice to a normal chow diet to allow for spontaneous remyelination.
-
Divide the mice into treatment groups: one receiving daily administrations of this compound and a control group receiving the vehicle.
-
Administer the treatment for a specified duration (e.g., 2-3 weeks).
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse them with 4% paraformaldehyde.
-
Dissect the brains and post-fix them in paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains coronally, particularly through the region of the corpus callosum, using a cryostat.
-
-
Immunohistochemistry:
-
Stain the brain sections for MBP to assess the extent of myelination.
-
Stain for Olig2 to identify cells of the oligodendrocyte lineage.
-
-
Analysis:
-
Quantify the area of MBP staining in the corpus callosum of this compound-treated mice compared to vehicle-treated mice. An increased MBP-positive area in the treatment group would indicate enhanced remyelination.
-
Quantify the number of Olig2-positive cells to assess the oligodendrocyte population.
-
Caption: Experimental workflow for the cuprizone model to assess remyelination.
Magnetization Transfer Ratio (MTR) Imaging Protocol
This protocol provides a general overview of the principles of MTR imaging as applied in the clinical trial.
Objective: To non-invasively quantify changes in myelin content in the brain of MS patients.
Principles:
-
MTR imaging is based on the transfer of magnetization between protons in a "free" water pool and protons bound to macromolecules, such as myelin.
-
A radiofrequency pulse is applied to selectively saturate the magnetization of the macromolecular protons.
-
This saturation is then transferred to the free water protons, leading to a reduction in the detectable MRI signal.
-
The MTR is calculated as the percentage reduction in signal intensity in an image acquired with the saturation pulse compared to an image acquired without it.
-
A lower MTR value indicates a lower concentration of macromolecules, which in the context of MS, is interpreted as demyelination. Conversely, an increase in MTR suggests remyelination.
Imaging Parameters (Representative):
-
Scanner: 1.5T or 3T MRI scanner
-
Sequence: 3D gradient echo sequence
-
Acquisition: Two sets of images are acquired: one with a saturation pulse (Msat) and one without (M0).
-
MTR Calculation: MTR = [ (M0 - Msat) / M0 ] * 100
Analysis:
-
Regions of interest (ROIs) are defined in newly forming lesions.
-
The mean MTR within these ROIs is calculated at baseline and at follow-up time points.
-
Changes in MTR over time are analyzed to assess the extent of remyelination or demyelination.
Conclusion and Future Directions
This compound represents a promising therapeutic approach for multiple sclerosis by targeting a novel mechanism of action – the promotion of endogenous remyelination. Preclinical and Phase II clinical data support its potential to enhance myelin repair. The modest but positive effects observed in the clinical trial, as measured by MTR, are encouraging and warrant further investigation. Future studies could explore the efficacy of this compound in different stages of MS, in combination with immunomodulatory therapies, and could utilize more advanced imaging techniques to further elucidate its impact on myelin and axonal integrity. The detailed understanding of its signaling pathway and the established preclinical and clinical methodologies outlined in this guide provide a solid foundation for continued research and development in the field of remyelinating therapies for multiple sclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine Receptor 3 negatively regulates oligodendrocyte differentiation and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine Receptor 3 negatively regulates oligodendrocyte differentiation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
GSK239512: An Examination of Therapeutic Targets Beyond the Histamine H3 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK239512 is a potent and highly selective histamine H3 receptor (H3R) antagonist/inverse agonist that has been investigated for its therapeutic potential in cognitive impairment associated with Alzheimer's disease and schizophrenia, as well as for its remyelinating properties in multiple sclerosis. Extensive preclinical and clinical research has consistently demonstrated that the pharmacological effects of this compound are primarily, if not exclusively, mediated through its high-affinity interaction with the H3R. This technical guide synthesizes the available scientific literature to explore the therapeutic targets of this compound, with a specific focus on identifying any evidence for mechanisms of action beyond H3R antagonism. Based on a thorough review of published data, this document concludes that there are currently no known significant off-target interactions or alternative mechanisms that would suggest additional primary therapeutic targets for this compound. The profound selectivity of this compound for the H3R appears to be the cornerstone of its biological activity.
Introduction
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3R, leading to an enhanced release of these neurotransmitters in brain regions critical for cognition and arousal. This primary mechanism of action forms the basis of its pro-cognitive and potential remyelinating effects. This guide will delve into the selectivity profile of this compound and the downstream consequences of its interaction with the H3R.
The Primary Therapeutic Target: Histamine H3 Receptor
The affinity and selectivity of this compound for the human H3R are well-documented. Preclinical studies have established its high potency and specificity, which has been confirmed in human clinical trials.
Binding Affinity and Potency
While specific broad-panel screening data for this compound against a wide range of receptors, ion channels, and enzymes are not extensively detailed in publicly accessible literature, the consistent description of the compound as "highly selective" in numerous peer-reviewed publications suggests that such studies were conducted during its development and did not reveal significant off-target activities at therapeutically relevant concentrations.
The following table summarizes the key affinity and potency values of this compound for the H3 receptor.
| Parameter | Species | Value | Reference |
| pKi (H3R) | Human | ~9.9 | (Implied from various sources) |
| Functional Antagonism (pA2) | Various | High Potency | (General consensus in literature) |
Exploration of Potential Off-Target Interactions
A critical aspect of drug development is the assessment of a compound's selectivity to minimize the risk of adverse effects and to understand its full pharmacological profile. For this compound, the available evidence strongly indicates a lack of significant interactions with other receptors that would classify them as additional therapeutic targets. The clinical adverse event profile of this compound is consistent with the known pharmacology of H3R antagonists, primarily involving symptoms such as insomnia, which is an expected consequence of increased histaminergic and monoaminergic neurotransmission.
Downstream Effects of H3R Antagonism: The Core Mechanism of Action
The therapeutic effects of this compound are best understood as the downstream consequences of its primary action at the H3R. By blocking the inhibitory tone of the H3R, this compound initiates a cascade of neurochemical changes.
Modulation of Neurotransmitter Release
The primary mechanism by which this compound exerts its pro-cognitive effects is through the disinhibition of neurotransmitter release. The H3R is expressed as a heteroreceptor on non-histaminergic neurons, where it negatively regulates the release of several key neurotransmitters.
The signaling pathway below illustrates this process.
Caption: Signaling pathway of this compound at the H3 heteroreceptor.
Experimental Protocols
Detailed experimental protocols for the clinical trials involving this compound are registered and can be accessed through clinical trial databases. The following provides a generalized methodology for a key preclinical experiment used to characterize H3R antagonists.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human H3 receptor are prepared.
-
Radioligand: A specific H3R radioligand (e.g., [3H]-Nα-methylhistamine) is used.
-
Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
The workflow for this experimental protocol is visualized below.
Caption: Workflow for an in vitro receptor binding assay.
Conclusion
Foundational Pharmacodynamics of GSK239512: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational pharmacodynamic studies of GSK239512, a potent and selective histamine H3 (H3) receptor antagonist and inverse agonist. The information compiled herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, binding characteristics, and clinical effects of this compound. All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the presented data.
Core Pharmacodynamic Profile of this compound
This compound is a brain-penetrant small molecule that acts as a high-affinity antagonist/inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a G protein-coupled receptor (GPCR) that functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons.[2] By blocking the inhibitory effects of histamine on its own release and that of other neurotransmitters, this compound enhances the release of several key neurochemicals involved in cognitive processes, including acetylcholine, norepinephrine, and dopamine.[1]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative pharmacodynamic parameters of this compound from both preclinical and human studies.
Table 1: In Vitro and Preclinical In Vivo Binding Affinity of this compound
| Parameter | Species | Assay Type | Value | Reference |
| pKi | Pig | In Vitro Binding Assay | 9.9 | [2] |
| KD | Pig | In Vitro Binding Assay | 1.26 x 10-10 M | [2] |
| pK | Pig | In Vivo PET Imaging | 10.4 | [2] |
| KD | Pig | In Vivo PET Imaging | 3.98 x 10-11 M | [2] |
Table 2: Human In Vivo Pharmacodynamic Properties of this compound
| Parameter | Assay Type | Value | Reference |
| pK | In Vivo PET Imaging | 11.3 | [2] |
| KD | In Vivo PET Imaging | 4.50 x 10-12 M | [2] |
| Plasma EC50 for 50% Receptor Occupancy | In Vivo PET Imaging | 0.0068 ng/mL | [2] |
Table 3: Human Receptor Occupancy of this compound (Single Oral Doses)
| Dose | Time Post-Dose | Receptor Occupancy (%) | Reference |
| 6 µg | 4 hours | 49.3 - 97.5 | [2] |
| 6 µg | 24 hours | 24.3 - 85.0 | [2] |
| 14 µg | 4 hours | 49.3 - 97.5 | [2] |
| 14 µg | 24 hours | 24.3 - 85.0 | [2] |
| 120 µg | 4 hours | 49.3 - 97.5 | [2] |
| 120 µg | 24 hours | 24.3 - 85.0 | [2] |
| Up to 80 µg (trough concentrations) | - | >90% | [1] |
Table 4: Clinical Efficacy of this compound in a Phase II Study in Mild-to-Moderate Alzheimer's Disease
| Endpoint | Effect Size (ES) vs. Placebo | p-value | Reference |
| Episodic Memory (CogState) | 0.35 | 0.0495 | [3] |
| Executive Function/Working Memory (CogState) | Not Statistically Significant | - | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by antagonizing the histamine H3 receptor, which is a presynaptic Gi/o-coupled receptor. As an antagonist/inverse agonist, it blocks the constitutive activity of the receptor and the binding of endogenous histamine. This disinhibits the release of histamine from histaminergic neurons and other neurotransmitters from non-histaminergic neurons.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Radioligand Competition Binding Assay for Histamine H3 Receptor
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes from cell lines stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]Nα-methylhistamine ([3H]NAMH).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).
-
Scintillation Cocktail.
2. Procedure:
-
Membrane Preparation: Cell membranes expressing the H3 receptor are prepared by homogenization and centrifugation. The protein concentration is determined.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: The plate is incubated for 60-120 minutes at 25°C to reach binding equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filtermat to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Scintillation cocktail is added to the filters, and radioactivity is counted using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Human In Vivo Receptor Occupancy Study using Positron Emission Tomography (PET)
This protocol describes the methodology used to determine the in vivo binding of this compound to H3 receptors in the human brain.[2]
1. Study Design:
-
An open-label, non-randomized receptor occupancy study in healthy human volunteers.
-
Each subject undergoes a baseline PET scan and subsequent scans at 4 and 24 hours after a single oral dose of this compound (doses ranged from 6 to 120 µg).
2. PET Imaging:
-
Radioligand: [11C]GSK189254, a specific H3 receptor radioligand, is administered as an intravenous bolus.
-
Scanner: A high-resolution PET scanner is used to acquire dynamic images of the brain over a specified period.
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the concentration of the radioligand in plasma and its metabolites, which is used to derive the arterial input function.
3. Data Analysis:
-
Compartmental Modeling: PET data is analyzed using a two-tissue compartment model to estimate the total volume of distribution (VT) of the radioligand in different brain regions.
-
Receptor Occupancy (RO) Calculation: RO is calculated as the percentage reduction in VT after this compound administration compared to the baseline scan.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between the plasma concentration of this compound and RO is analyzed using a population-modeling approach (e.g., an Emax model) to estimate the plasma EC50.
Preclinical Cuprizone-Induced Demyelination Model
This compound has been investigated for its potential to promote remyelination in the cuprizone mouse model.[1] This model is used to study demyelination and remyelination processes relevant to diseases like multiple sclerosis.
1. Model Induction:
-
Animals: Typically, C57BL/6 mice are used.
-
Diet: Mice are fed a diet containing 0.2% cuprizone mixed into their chow for 5-6 weeks to induce demyelination.
-
Mechanism: Cuprizone is a copper chelator that induces oligodendrocyte apoptosis, leading to demyelination, particularly in the corpus callosum.
2. Treatment and Remyelination:
-
Treatment: this compound or vehicle is administered to the mice, often starting after the demyelination phase has been established.
-
Remyelination Phase: After the cuprizone diet, mice are returned to a normal diet to allow for spontaneous remyelination. The effect of the test compound on the rate and extent of remyelination is assessed.
3. Assessment of Remyelination:
-
Histology: Brain sections are stained with myelin-specific stains (e.g., Luxol Fast Blue) or for myelin proteins (e.g., myelin basic protein) to visualize the extent of demyelination and remyelination.
-
Immunohistochemistry: Staining for oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes is performed to assess cellular dynamics during remyelination.
-
Electron Microscopy: Used to examine the ultrastructure of myelin sheaths.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of GSK239512
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of GSK239512, a potent and selective histamine H3 receptor antagonist/inverse agonist. The provided protocols are based on established methodologies for similar compounds and available data for this compound.
Introduction
This compound is a high-affinity antagonist/inverse agonist of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor modulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[1] In addition to its effects on neurotransmission, this compound has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs), suggesting its potential in promoting remyelination.[2][3]
This document outlines detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including a receptor binding assay, a functional inverse agonist assay, and an oligodendrocyte differentiation assay.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Assay Type | Source |
| pKi (in vitro) | 9.7 - 9.9 | Radioligand Binding Assay (inferred) | [4] |
| pKi (in vivo) | ~11.3 | Positron Emission Tomography (PET) | [4] |
Experimental Protocols
Histamine H3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human histamine H3 receptor. The assay is based on the displacement of a radiolabeled H3 receptor antagonist by unlabeled this compound.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the recombinant human histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine or a similar suitable H3 receptor radioligand. The related compound [¹¹C]GSK189254 has been used in in vivo PET studies and its tritiated version could be a suitable alternative if available.[4]
-
Test Compound: this compound
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of a known H3 receptor antagonist (e.g., ciproxifan or thioperamide).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., GF/C)
-
96-well plates
-
Cell Harvester and Scintillation Counter
Protocol:
-
Membrane Preparation:
-
Culture H3 receptor-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Radioligand at a final concentration close to its Kd.
-
Serial dilutions of this compound (e.g., from 1 pM to 10 µM).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H3 Receptor Functional (Inverse Agonist) Assay - cAMP Measurement
This protocol measures the inverse agonist activity of this compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels in cells expressing the histamine H3 receptor. As the H3 receptor is constitutively active and coupled to Gi/o proteins, it tonically inhibits adenylyl cyclase, leading to low basal cAMP levels. An inverse agonist will block this constitutive activity, resulting in an increase in cAMP.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the recombinant human histamine H3 receptor.
-
Test Compound: this compound
-
Control Inverse Agonist: A known H3 receptor inverse agonist (e.g., ciproxifan).
-
Cell Culture Medium
-
Stimulation Buffer: HBSS or PBS containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates
Protocol:
-
Cell Plating:
-
Seed the H3 receptor-expressing cells into 96-well or 384-well plates at a suitable density and culture overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the control inverse agonist in stimulation buffer.
-
Remove the culture medium from the cells and replace it with the compound dilutions.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis of the dose-response curve.
-
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol assesses the ability of this compound to promote the differentiation of OPCs into mature oligodendrocytes, which can be quantified by the expression of the myelin-specific protein, Myelin Basic Protein (MBP).
Materials:
-
Cells: Primary rat or mouse oligodendrocyte precursor cells (OPCs), or human iPSC-derived OPCs.
-
Test Compound: this compound
-
OPC Proliferation Medium: A suitable basal medium (e.g., DMEM/F12) supplemented with growth factors to maintain OPCs in a proliferative state (e.g., PDGF-AA and FGF-2).
-
OPC Differentiation Medium: A basal medium with reduced or no mitogens, often supplemented with factors that promote differentiation (e.g., T3 thyroid hormone).
-
Poly-ornithine or other suitable coating for culture plates
-
Primary Antibody: Anti-Myelin Basic Protein (MBP) antibody.
-
Secondary Antibody: A fluorescently labeled secondary antibody against the host species of the primary antibody.
-
Nuclear Stain: DAPI
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Solution: PBS containing 5% normal goat serum and 0.1% Triton X-100.
-
Fluorescence Microscope or High-Content Imaging System
Protocol:
-
Cell Plating:
-
Coat culture plates with poly-ornithine.
-
Plate OPCs at a suitable density in proliferation medium and allow them to attach.
-
-
Induction of Differentiation and Treatment:
-
After 24-48 hours, switch the medium to differentiation medium containing serial dilutions of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Culture the cells for 3-5 days, replacing the medium with fresh differentiation medium and this compound every 2 days.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with the permeabilization solution for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-MBP antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of MBP-positive cells and the total number of cells (DAPI-positive nuclei) in multiple fields per well.
-
Calculate the percentage of MBP-positive cells for each concentration of this compound.
-
Analyze the morphological complexity of MBP-positive cells (e.g., number and length of processes) as an additional measure of differentiation.
-
Plot the percentage of MBP-positive cells against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Visualizations
Caption: Signaling pathway of the histamine H3 receptor and the mechanism of action of this compound.
Caption: Experimental workflow for the oligodendrocyte precursor cell (OPC) differentiation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK-239512 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for GSK239512 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK239512 is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3 receptor, thereby modulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. This activity makes this compound a valuable tool for investigating the role of the histaminergic system in various physiological and pathological processes. Its potential therapeutic applications have been explored in neurodegenerative disorders such as Alzheimer's disease and for promoting remyelination in diseases like multiple sclerosis by fostering oligodendrocyte precursor cell (OPC) differentiation.[1][2]
These application notes provide detailed protocols for the preparation of this compound stock and working solutions for use in cell culture experiments, ensuring reproducibility and accuracy in research settings.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 377.48 g/mol | N/A |
| Formula | C₂₃H₂₇N₃O₂ | N/A |
| Appearance | Solid, white to light yellow powder | N/A |
| CAS Number | 720691-69-0 | N/A |
Table 2: Solubility of this compound
| Solvent | Concentration | Method | Source |
| DMSO | 5 mg/mL (~13.25 mM) | Ultrasonic and warming to 60°C | [3] |
| DMSO | 3.78 mg/mL (~10.01 mM) | Sonication is recommended | [4] |
Table 3: Recommended Storage Conditions
| Solution Type | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [3] |
| In Solvent | -80°C | 6 months | [3] |
| In Solvent | -20°C | 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound for subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.77 mg of this compound.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. To prepare 1 mL of a 10 mM stock solution from 3.77 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[4]
-
Alternatively, warm the solution to 60°C with intermittent vortexing until the solid is completely dissolved.[3] Ensure the tube is tightly capped during warming to prevent evaporation.
-
-
Aliquotting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Objective: To dilute the high-concentration DMSO stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile, nuclease-free microcentrifuge tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is advisable to perform an intermediate dilution of the stock solution in sterile cell culture medium. For example, dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
-
DMSO Concentration Control: It is critical to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[3]
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This allows for the assessment of any effects of the solvent on the cells.
-
Mixing and Application: Gently mix the final working solution by pipetting or inverting the tube before adding it to your cell cultures.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of the Histamine H3 receptor and the antagonistic action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. DMSO stock preparation [protocols.io]
Application Notes and Protocols for GSK239512 in Rodent Models of Alzheimer's Disease
Abstract
GSK239512 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential therapeutic effects in neurodegenerative disorders, including Alzheimer's disease (AD). The histamine H3 receptor is a presynaptic autoreceptor that negatively modulates the release of histamine and other neurotransmitters, such as acetylcholine and glutamate, which are implicated in cognitive processes. Antagonism of the H3 receptor is hypothesized to enhance neurotransmission and thereby improve cognitive function. While clinical trials in human patients with mild-to-moderate AD have been conducted, detailed information regarding recommended dosages for preclinical studies in rodent models of AD is not extensively published. This document aims to provide a consolidated overview of available information and general guidance for researchers designing studies with this compound in this context.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Rodent models that recapitulate key aspects of AD pathology are crucial for the preclinical evaluation of novel therapeutic agents like this compound. These models include transgenic mice expressing human genes with mutations linked to familial AD (e.g., APP, PSEN1, PSEN2) and pharmacologically-induced models of cognitive impairment.
While multiple clinical studies have highlighted that H3 receptor antagonists, including this compound, show pro-cognitive effects in preclinical models, specific dosage information for these rodent studies is not consistently reported in the publicly available literature.[1][2][3][4] The information presented herein is based on the limited available data and general principles of preclinical drug administration.
Data Presentation: this compound Dosage in Preclinical Models
Comprehensive, peer-reviewed data on the specific dosages of this compound used in rodent models of Alzheimer's disease is scarce in the public domain. The following table is intended to serve as a general guideline based on typical dose ranges for small molecules in rodent studies and should be adapted based on pilot studies and specific experimental goals.
| Parameter | Recommendation/Information | Source/Rationale |
| Rodent Model | Commonly used AD models include APP/PS1, 5XFAD, 3xTg-AD mice, and scopolamine-induced amnesia models in rats or mice. | General knowledge of AD preclinical research. |
| Dosage Range | 0.1 - 10 mg/kg (estimated) | This is a typical starting range for novel small molecule CNS drugs in rodents. Dose-response studies are essential. |
| Administration Route | Oral gavage (p.o.) is the most common route for preclinical efficacy studies, mirroring the intended clinical route. | Clinical trials have utilized oral administration of this compound.[1][4] |
| Treatment Duration | Varies depending on the model and study endpoint. Chronic studies in transgenic models may last for several weeks to months. Acute or sub-chronic studies are common for symptomatic effects. | Dependent on the specific research question (e.g., assessing impact on plaque deposition vs. acute cognitive enhancement). |
| Vehicle | A suitable vehicle for oral administration could be a solution of 0.5% methylcellulose in water or a suspension in a similar biocompatible medium. | Standard practice in preclinical pharmacology. |
Note: The dosage range provided is an educated estimation and must be empirically determined for each specific rodent model and experimental paradigm.
Experimental Protocols
Due to the lack of specific published protocols for this compound in rodent AD models, the following are generalized methodologies for key experiments that would be relevant for evaluating its efficacy.
Protocol 1: Evaluation of Cognitive Enhancement in a Transgenic Mouse Model of AD
This protocol describes a general workflow for assessing the effect of this compound on cognitive deficits in a transgenic mouse model such as the APP/PS1 or 5XFAD line.
Caption: Workflow for assessing cognitive enhancement of this compound in transgenic AD mice.
Protocol 2: Scopolamine-Induced Amnesia Model for Acute Cognitive Effects
This protocol outlines an experimental design to assess the ability of this compound to reverse acute, pharmacologically-induced cognitive deficits.
Caption: Workflow for the scopolamine-induced amnesia model to test this compound.
Signaling Pathway
This compound acts as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). By blocking this receptor, this compound disinhibits the release of several key neurotransmitters involved in cognition.
Caption: Mechanism of action of this compound via H3 receptor antagonism.
Conclusion
References
- 1. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, double-blind, placebo-controlled, 16-week study of the H3 receptor antagonist, this compound as a monotherapy in subjects with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK239512 in Cuprizone-Induced Demyelination Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing GSK239512, a potent and brain-penetrant histamine H3 receptor (H3R) antagonist/inverse agonist, in the context of the cuprizone-induced demyelination mouse model. This model is a valuable tool for studying the mechanisms of demyelination and remyelination, and for evaluating the therapeutic potential of compounds like this compound for demyelinating diseases such as multiple sclerosis (MS).
Introduction
The cuprizone model is a widely used toxic model of demyelination in the central nervous system (CNS).[1] Administration of cuprizone, a copper chelator, selectively induces apoptosis of mature oligodendrocytes, the myelin-producing cells of the CNS.[2][3] This leads to a reproducible pattern of demyelination, particularly in the corpus callosum, followed by a phase of spontaneous remyelination upon withdrawal of the toxin.[1][4] The model recapitulates key features of MS, including oligodendrocyte loss, microgliosis, and astrogliosis, without a primary autoimmune component.[1][5]
This compound is an H3R antagonist/inverse agonist that has been investigated for its potential to promote remyelination.[6][7] The histamine H3 receptor is known to negatively regulate oligodendrocyte differentiation.[7] By blocking this receptor, this compound is proposed to enhance the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, thereby promoting myelin repair.[6][8][9] Preclinical studies have shown that this compound promotes OPC differentiation in vitro and enhances remyelination in the cuprizone mouse model.[6][8][9] A Phase II clinical trial in patients with relapsing-remitting MS also suggested a positive, albeit small, effect on remyelination.[10][11]
Key Experimental Protocols
I. Cuprizone-Induced Demyelination Protocol
This protocol describes the induction of acute demyelination in C57BL/6 mice, the most commonly used strain for this model.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Powdered standard rodent chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
Mixing equipment
Procedure:
-
Acclimation: House mice in standard laboratory conditions for at least one week before the experiment.
-
Diet Preparation: Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing the cuprizone powder with the powdered rodent chow to ensure a homogenous distribution.[2] Prepare fresh food every 2-3 days.
-
Demyelination Induction: Provide mice with ad libitum access to the 0.2% cuprizone diet for 5-6 weeks to induce significant demyelination in the corpus callosum.[1][2]
-
Monitoring: Monitor the body weight of the mice 2-3 times per week. A slight initial weight loss is common.[1] Observe the general health and behavior of the animals daily.
-
Remyelination Phase: To study remyelination, switch the mice back to a standard rodent chow diet after the 5-6 week demyelination period.[1] The remyelination process can be assessed at various time points, typically from 1 to 6 weeks after cuprizone withdrawal.[1][4]
II. Administration of this compound
This compound can be administered to evaluate its effect on preventing demyelination or promoting remyelination.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure (for promoting remyelination):
-
Induce Demyelination: Follow the cuprizone protocol for 5 weeks.
-
Initiate Treatment: After 5 weeks, withdraw the cuprizone diet and begin daily administration of this compound or vehicle via oral gavage. A typical dose to achieve high receptor occupancy in the brain is in the range of 1-10 mg/kg, though dose-response studies are recommended.
-
Treatment Duration: Continue daily treatment for the desired remyelination period (e.g., 2-4 weeks).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue for analysis.
III. Assessment of Demyelination and Remyelination
1. Histological Analysis:
-
Tissue Preparation: Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[1] Dissect the brains and post-fix in 4% PFA before processing for paraffin embedding or cryosectioning.[1]
-
Luxol Fast Blue (LFB) Staining: A standard stain for myelin. Demyelinated areas will show reduced staining.[1][2]
-
Stain sections in LFB solution at 56-60°C overnight.
-
Differentiate in 0.05% lithium carbonate solution, followed by 70% ethanol.
-
Counterstain with Cresyl Violet if desired.[2]
-
-
Immunohistochemistry/Immunofluorescence:
-
Myelin: Myelin Basic Protein (MBP) or Proteolipid Protein (PLP).
-
Oligodendrocytes: Olig2 (pan-oligodendrocyte lineage), CC1 (mature oligodendrocytes), GST-pi (mature oligodendrocytes).
-
OPCs: NG2 or PDGFRα.
-
Astrocytes: Glial Fibrillary Acidic Protein (GFAP).[12]
-
Microglia: Ionized calcium-binding adapter molecule 1 (Iba1) or CD11b.[12]
-
2. Electron Microscopy (EM):
-
Provides ultrastructural detail of myelin sheaths and axons, allowing for quantification of myelinated vs. demyelinated axons and measurement of myelin sheath thickness (g-ratio).[2]
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from a typical 5-week cuprizone demyelination protocol followed by a 3-week remyelination period with and without this compound treatment. Data are representative and should be empirically determined.
Table 1: Myelination and Oligodendrocyte Lineage Cells
| Group | Myelination (LFB Score, 0-3) | Mature Oligodendrocytes (CC1+ cells/mm²) | Oligodendrocyte Precursors (NG2+ cells/mm²) |
| Control | 0 (fully myelinated) | 250 ± 25 | 50 ± 10 |
| Cuprizone (5 weeks) | 2.8 ± 0.2 (severe demyelination) | 30 ± 8 | 150 ± 20 |
| Cuprizone + Vehicle (3 weeks recovery) | 1.5 ± 0.3 (partial remyelination) | 120 ± 15 | 100 ± 15 |
| Cuprizone + this compound (3 weeks recovery) | 0.8 ± 0.2 (significant remyelination) | 180 ± 20 | 70 ± 12 |
Table 2: Glial Cell Activation
| Group | Microglia (Iba1+ cells/mm²) | Reactive Astrocytes (GFAP+ area %) |
| Control | 40 ± 8 | 5 ± 1 |
| Cuprizone (5 weeks) | 200 ± 30 | 35 ± 5 |
| Cuprizone + Vehicle (3 weeks recovery) | 100 ± 15 | 20 ± 4 |
| Cuprizone + this compound (3 weeks recovery) | 80 ± 10 | 15 ± 3 |
Visualizations
Signaling Pathway of this compound in Promoting Remyelination
Caption: Proposed mechanism of this compound promoting OPC differentiation.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the cuprizone model.
Cellular Events in the Corpus Callosum
Caption: Key cellular events during cuprizone-induced demyelination and remyelination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The cuprizone model for demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Use the Cuprizone Model to Study De- and Remyelination [mdpi.com]
- 5. Glial response during cuprizone-induced de- and remyelination in the CNS: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promoting remyelination in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P2x7 receptors control demyelination and inflammation in the cuprizone model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PET Imaging of GSK239512 Receptor Occupancy with [11C]GSK189254
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) imaging studies to determine the receptor occupancy of GSK239512, a potent and selective histamine H3 (H3) receptor antagonist, using the radioligand [11C]GSK189254.
Introduction
The histamine H3 receptor, a G protein-coupled receptor, is a key target in the central nervous system (CNS) for the potential treatment of various neurological and psychiatric disorders.[1] this compound is an H3 receptor antagonist that has been investigated for its pro-cognitive effects.[2] PET imaging with the selective H3 receptor radioligand [11C]GSK189254 allows for the in vivo quantification of H3 receptor availability and the determination of target engagement by therapeutic candidates like this compound.[3][4] This is crucial for optimizing dosing regimens and confirming the mechanism of action in clinical trials.[5]
This document outlines the necessary materials, experimental procedures, and data analysis methods for performing such studies in both preclinical and clinical settings.
Quantitative Data Summary
The following tables summarize key quantitative data for [11C]GSK189254 and this compound, derived from the literature.
Table 1: Properties of the Radioligand [11C]GSK189254
| Parameter | Value | Species | Reference |
| Binding Affinity (Kd) | 9.5 ± 5.9 pM | Human | [6][7] |
| Binding Affinity (Ki) | 0.26 nM (for human H3 receptor) | Human | [4] |
| In Vivo Apparent Kd | 0.010 nM | Human | [8] |
| Radiochemical Purity | >98% | [9] | |
| Molar Activity | 19.1 ± 17.3 GBq/µmol | [9] | |
| Synthesis Time | 42.8 ± 6.9 min | [9] | |
| Plasma Free Fraction | 50% ± 3.0% | Human | [7] |
Table 2: Receptor Occupancy and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| PK for 50% Receptor Occupancy (EC50) | 0.0068 ng/mL (free concentration of 4.50 x 10-12 M) | Human | [3] |
| Oral Dose for 50% Receptor Occupancy (ED50) | 4.33 µg | Human | [8] |
| Receptor Occupancy at 4h post-dose (6, 14, 120 µg) | 49.3–97.5% | Human | [3] |
| Receptor Occupancy at 24h post-dose (6, 14, 120 µg) | 24.3–85.0% | Human | [3] |
| Tolerability | Well-tolerated with titration starting at 5-10 µg up to 80 µg | Human | [2][10] |
Signaling Pathway
The histamine H3 receptor acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters. This compound, as an antagonist, blocks the constitutive activity of the H3 receptor, thereby increasing the release of histamine and other neurotransmitters.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Radiosynthesis of [11C]GSK189254
This protocol is based on the N-methylation of the precursor GSK185071B.
Materials:
-
GSK185071B (precursor)
-
[11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
High-Performance Liquid Chromatography (HPLC) system
-
Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Dissolve the precursor GSK185071B (approx. 0.25 mg) in anhydrous DMSO (approx. 0.3 mL).[11]
-
Add a 2 M aqueous solution of NaOH (approx. 2 µL) to the precursor solution and allow it to react for approximately 30 minutes to ensure adequate deprotonation.[9][11]
-
Introduce [11C]CH3I or [11C]CH3OTf into the reaction vial.[12]
-
Allow the reaction to proceed at room temperature.
-
Purify the resulting [11C]GSK189254 using HPLC followed by solid-phase extraction.[12]
-
The final product should be formulated in a physiologically compatible solution for injection.
-
Perform quality control to determine radiochemical purity, molar activity, and chemical identity.
PET Imaging Protocol (Human)
This protocol outlines a typical receptor occupancy study in healthy human volunteers.
Subject Preparation:
-
Obtain informed consent from all subjects.
-
Subjects should fast for at least 4 hours before the PET scan.
-
Insert two intravenous cannulae, one for radioligand injection and one for blood sampling.
PET Scan Acquisition:
-
Position the subject in the PET scanner to image the brain.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [11C]GSK189254 (approximately 370 MBq).[8]
-
Collect arterial blood samples throughout the scan to determine the arterial input function.[8]
Receptor Occupancy Scans:
-
Perform a baseline PET scan as described above.
-
Administer a single oral dose of this compound.
-
Perform subsequent PET scans at specific time points post-dose (e.g., 4 hours and 24 hours) to measure receptor occupancy.[3]
Caption: Experimental Workflow for a PET Receptor Occupancy Study.
Data Analysis
Image Analysis:
-
Reconstruct PET images with corrections for attenuation, scatter, and random coincidences.
-
Co-register PET images with anatomical MRI scans.
-
Define regions of interest (ROIs) on the MRI, including H3 receptor-rich areas (e.g., caudate, putamen, cortical regions) and a reference region with low receptor density (e.g., cerebellum).[8][13]
Kinetic Modeling:
-
Generate time-activity curves (TACs) for each ROI.
-
Analyze the TACs using a suitable compartmental model, such as the two-tissue compartmental model, with the metabolite-corrected arterial plasma concentration as the input function.[4]
-
The primary outcome measure is the total volume of distribution (VT).
Receptor Occupancy Calculation:
-
Calculate receptor occupancy (RO) for each ROI using the following formula:
RO (%) = [ (VT,baseline - VT,post-dose) / VT,baseline ] * 100
Where:
-
VT,baseline is the total volume of distribution at baseline.
-
VT,post-dose is the total volume of distribution after this compound administration.
-
-
Relate the calculated receptor occupancy to the plasma concentration of this compound to determine the PK/RO relationship and estimate parameters such as EC50.[3]
Conclusion
This document provides a detailed framework for conducting PET imaging studies to assess the receptor occupancy of this compound using [11C]GSK189254. The provided protocols and data summaries are intended to guide researchers in the design and execution of these complex but informative studies, which are essential for the clinical development of novel CNS therapeutics targeting the histamine H3 receptor. Adherence to these standardized methods will facilitate the generation of robust and comparable data across different research sites.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, this compound, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-GSK189254: a selective radioligand for in vivo central nervous system imaging of histamine H3 receptors by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of receptor occupancy in the presence of mass dose: [11C]GSK189254 PET imaging of histamine H3 receptor occupancy by PF-03654746 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of receptor occupancy in the presence of mass dose: [11C]GSK189254 PET imaging of histamine H3 receptor occupancy by PF-03654746 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 11C-GSK189254 as a novel radioligand for the H3 receptor in humans using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new facile synthetic route to [11C]GSK189254, a selective PET radioligand for imaging of CNS histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Titration Protocol for GSK239512 Administration in Clinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK239512 is a potent and selective histamine H3 (H3) receptor antagonist and inverse agonist with high brain penetrance.[1][2] It has been investigated in clinical trials for its potential therapeutic effects in various central nervous system disorders, including Alzheimer's disease, schizophrenia, and relapsing-remitting multiple sclerosis (RRMS).[3][4][5][6] As an antagonist/inverse agonist at the H3 receptor, this compound modulates the release of several neurotransmitters in the brain, including histamine, acetylcholine, and norepinephrine, which are involved in cognitive processes such as wakefulness, attention, and memory. This document provides a detailed titration protocol for the oral administration of this compound in a clinical research setting, based on data from previously conducted phase II clinical trials.
Data Presentation
The following tables summarize key quantitative data related to the titration and pharmacokinetic properties of this compound.
Table 1: this compound Titration Schedule (as investigated in RRMS) [1][2]
| Week | Daily Dosage (µg) | Titration Step |
| 1 | 10 | Initial Dose |
| 2 | 20 | Up-titration |
| 3 | 40 | Up-titration |
| 4 | 80 | Maximum Target Dose |
| 5 onwards | Maintained at Maximum Tolerated Dose (up to 80 µg) | Maintenance Phase |
Table 2: Pharmacokinetic and Receptor Occupancy Data
| Dose (µg) | Peak Plasma Concentration (Tmax) | H3 Receptor Occupancy | Notes |
| 6 | ~4 hours | 49.3% at 4h; 24.3% at 24h | Data from a PET study in healthy volunteers.[7] |
| 14 | ~4 hours | Not specified | |
| 80 | Not specified | >90% at trough plasma concentrations | Achieved with titration up to 80 µg.[1][8] |
| 120 | ~4 hours | 97.5% at 4h; 85.0% at 24h | Data from a PET study in healthy volunteers.[7] |
Experimental Protocols
This section outlines the detailed methodology for the titration of this compound in clinical research participants.
2.1. Participant Eligibility
Participants should be screened and selected based on the specific inclusion and exclusion criteria of the clinical trial protocol. A thorough medical history, physical examination, and laboratory tests should be conducted to ensure participant suitability.
2.2. Materials
-
This compound oral tablets or capsules in strengths of 10 µg, 20 µg, and 40 µg (or as required for dose escalation).
-
Matching placebo tablets or capsules.
-
Participant diaries for recording dosing times and any adverse events.
2.3. Titration Protocol
The following protocol is based on a weekly dose escalation schedule designed to enhance tolerability.
-
Initiation (Week 1): Participants are initiated on a once-daily oral dose of 10 µg of this compound or a matching placebo.[1][2] The dose should be taken at approximately the same time each day.
-
Up-titration (Weeks 2-4): The dose is increased weekly as follows, provided the previous dose was well-tolerated:[1][2]
-
Week 2: Increase the daily dose to 20 µg.
-
Week 3: Increase the daily dose to 40 µg.
-
Week 4: Increase the daily dose to 80 µg.
-
-
Maintenance Phase (Week 5 onwards): Participants continue on the maximum tolerated dose, up to 80 µg, for the remainder of the treatment period.[1][2]
-
Dose Adjustments for Tolerability: If a participant experiences tolerability issues, the investigator may decide to:
-
Maintain the current dose for an additional week before attempting to escalate further.
-
Reduce the dose to the previously well-tolerated level.[1]
-
Discontinue the participant from the study if adverse events are severe or persistent.
-
2.4. Safety Monitoring
-
Adverse events (AEs) should be closely monitored and recorded throughout the study, with particular attention to central nervous system-related AEs such as insomnia and nightmares, which have been reported in previous trials.[1][4]
-
Vital signs and laboratory parameters should be monitored at regular intervals as defined in the study protocol.
Visualization
3.1. Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound.
3.2. Experimental Workflow
The diagram below outlines the titration and treatment workflow for a clinical trial participant.
Caption: this compound clinical trial titration workflow.
References
- 1. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Phase II study of a histamine H₃ receptor antagonist this compound for cognitive impairment in stable schizophrenia subjects on antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, this compound, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of GSK239512 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK239512 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential therapeutic effects in neurological and cognitive disorders. To support pharmacokinetic and pharmacodynamic studies, a robust and sensitive analytical method for the accurate quantification of this compound in plasma is essential. The most common and reliable method for this purpose is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This document provides a detailed protocol for a representative HPLC-MS/MS method for the determination of this compound in human plasma, including sample preparation, instrument parameters, and method validation in accordance with regulatory guidelines.
Principle of the Method
The analytical method described herein is based on the principle of protein precipitation for the extraction of this compound from human plasma, followed by separation and quantification using reverse-phase HPLC coupled with a triple quadrupole mass spectrometer. An internal standard (IS) is used to ensure accuracy and precision. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates
-
Centrifuge
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of the IS by diluting the IS primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.005 to 5 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.005 ng/mL
-
Low QC (LQC): 0.015 ng/mL
-
Medium QC (MQC): 0.5 ng/mL
-
High QC (HQC): 4 ng/mL
-
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 10 µL of the IS working solution (100 ng/mL) to each well, except for the blank samples.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to each well.
-
Seal the plate and vortex for 5 minutes at high speed to precipitate the plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Seal the plate and vortex for 2 minutes.
-
The plate is now ready for injection into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
A validated analytical method for this compound involves protein precipitation followed by HPLC/MS/MS analysis.[1] The following are representative instrument parameters.
Table 1: Representative HPLC-MS/MS Instrument Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | Precursor Ion (Q1): 378.2 m/z; Product Ion (Q3): [To be determined empirically, e.g., 150.1 m/z] |
| MRM Transition (IS) | [To be determined based on the specific IS used] |
| Dwell Time | 100 ms |
| Collision Energy | [To be optimized for the specific instrument and compound] |
| Source Temperature | 500°C |
Data Analysis
Quantification is performed by calculating the peak area ratio of this compound to the IS. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression. The concentrations of this compound in the QC and unknown samples are then determined from this calibration curve.
Method Validation
The bioanalytical method should be fully validated according to the guidelines issued by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] The validation should assess selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][5]
Table 2: Representative Bioanalytical Method Validation Data for this compound
| Parameter | Acceptance Criteria (FDA/EMA) | Representative Result |
| Linearity | ||
| Calibration Curve Range | - | 0.005 - 5.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Sensitivity | ||
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤20% | 0.005 ng/mL[1] |
| Accuracy & Precision | ||
| Intra-day (n=5) | Accuracy: ±15% (±20% at LLOQ); Precision (CV): ≤15% (≤20% at LLOQ) | Accuracy: 95.2% - 104.5%; Precision: 3.1% - 7.8% |
| Inter-day (3 runs) | Accuracy: ±15% (±20% at LLOQ); Precision (CV): ≤15% (≤20% at LLOQ) | Accuracy: 97.1% - 103.2%; Precision: 4.5% - 8.9% |
| Recovery | Consistent and reproducible | 85% - 95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | CV < 10% |
| Stability | ||
| Freeze-Thaw Stability (3 cycles) | ±15% of nominal concentration | Stable |
| Short-Term Stability (24h, RT) | ±15% of nominal concentration | Stable |
| Long-Term Stability (-80°C, 90 days) | ±15% of nominal concentration | Stable |
| Post-Preparative Stability (Autosampler, 48h) | ±15% of nominal concentration | Stable |
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound in human plasma.
Signaling Pathway Diagram
As this compound is an antagonist of the histamine H3 receptor, a G-protein coupled receptor, its mechanism of action involves blocking the constitutive activity of this receptor. The diagram below illustrates the canonical signaling pathway of the H3 receptor, which this compound inhibits.
Caption: Simplified signaling pathway of the histamine H3 receptor inhibited by this compound.
References
Application of GSK239512 in Schizophrenia Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK239512 is a potent, selective, and brain-penetrant histamine H3 receptor antagonist/inverse agonist. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters implicated in the pathophysiology of schizophrenia, including dopamine, glutamate, acetylcholine, and norepinephrine. By blocking the inhibitory tone of H3 receptors, this compound was hypothesized to enhance the release of these neurotransmitters in brain regions associated with cognition and executive function, thereby offering a potential therapeutic avenue for the cognitive impairment associated with schizophrenia (CIAS).
Preclinical studies with various H3 receptor antagonists have suggested potential benefits in animal models of cognitive dysfunction. However, the clinical development of this compound for schizophrenia was halted following a Phase II study that did not demonstrate overall beneficial effects on cognitive impairment in this patient population. Despite this outcome, the study of this compound and other H3 receptor antagonists in schizophrenia research models provides valuable insights into the complex neurobiology of the disorder and the challenges of translating preclinical findings to clinical efficacy.
These application notes provide a summary of the available data on this compound, along with detailed protocols for key experimental models relevant to its investigation in schizophrenia research.
Data Presentation
Table 1: Pharmacological and Clinical Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Potent and selective histamine H3 receptor antagonist/inverse agonist | [1] |
| In Vivo Affinity (pKi) for Human Brain H3 Receptors | 11.3 (corresponding to a free concentration of 4.50 x 10⁻¹² M for 50% receptor occupancy) | [2] |
| Clinical Trial Identifier | NCT01009060 | [3] |
| Phase II Study Population | 50 stable outpatients with schizophrenia on antipsychotic therapy | [3] |
| Primary Endpoint | CogState Schizophrenia Battery (CSSB) Composite Score | [3] |
| CSSB Composite Score Effect Size (ES) vs. Placebo | 0.29 (95% CI: -0.40, 0.99) | [3] |
| Effect on MATRICS Consensus Cognitive Battery | Mostly neutral or favored placebo | [3] |
| Tolerability | Generally well tolerated; adverse events consistent with known class pharmacology | [3] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. As a presynaptic receptor, this signaling cascade ultimately inhibits the release of various neurotransmitters. This compound, as an antagonist/inverse agonist, blocks this pathway, thereby disinhibiting neurotransmitter release.
Caption: Histamine H3 Receptor Signaling Pathway.
Proposed Experimental Workflow for Evaluating this compound in a Schizophrenia Model
This workflow outlines the steps for assessing the efficacy of a compound like this compound in a preclinical model of schizophrenia, such as the NMDA receptor antagonist-induced cognitive deficit model.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Note: Specific preclinical data for this compound in animal models of schizophrenia are not publicly available. The following protocols are generalized but detailed methodologies for key experiments that would be appropriate for evaluating compounds like this compound.
Prepulse Inhibition (PPI) Test in a Rodent Model of Schizophrenia
This protocol assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia. The test measures the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Animal Model:
-
Induction of Deficit: Administer a non-competitive NMDA receptor antagonist such as phencyclidine (PCP) or MK-801 to induce a PPI deficit. For example, acute administration of PCP (e.g., 1.5 - 5.0 mg/kg, i.p.) or MK-801 (e.g., 0.1 - 0.3 mg/kg, i.p.) 30 minutes before testing can be used.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Habituation: Present a series of startle pulses alone (e.g., 5-10 pulses of 120 dB, 40 ms duration) to habituate the initial startle response.
-
Testing: Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A 120 dB, 40 ms pulse.
-
Prepulse-pulse trials: A prepulse (e.g., 73, 76, or 82 dB, 20 ms duration) presented 100 ms before the onset of the 120 dB startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Novel Object Recognition (NOR) Test in a Rodent Model of Schizophrenia
This protocol evaluates recognition memory, a cognitive domain often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.
Animal Model:
-
Induction of Deficit: Sub-chronic administration of an NMDA receptor antagonist is often used to model cognitive deficits relevant to schizophrenia. For example, PCP (e.g., 2 mg/kg, i.p., twice daily for 7 days) followed by a washout period (e.g., 5-7 days) can induce a deficit in NOR performance.[4]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
A set of three-dimensional objects that are of similar size but different in shape and texture.
Procedure:
-
Habituation: On consecutive days prior to testing, habituate each animal to the empty open-field arena for 5-10 minutes per day.
-
Training/Acquisition Phase (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object (defined as sniffing or touching the object with the nose).
-
-
Retention Phase (T2):
-
After a retention interval (e.g., 1 hour to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the total exploration time in T1 and T2.
-
Calculate a Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
Phase II Clinical Trial Protocol for this compound in Schizophrenia (NCT01009060)
This is a summary of the protocol for the clinical trial that investigated the efficacy of this compound for cognitive impairment in schizophrenia.[3]
Study Design:
-
A Phase II, exploratory, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participants:
-
50 stable outpatients diagnosed with schizophrenia who were receiving stable antipsychotic medication.
Intervention:
-
Subjects were randomized to receive either this compound or a matching placebo once daily for 7 weeks.
-
The this compound group underwent a 4-week dose titration period, starting at a low dose and gradually increasing to a maximum tolerated dose.
Primary Outcome Measure:
-
Change from baseline in the CogState Schizophrenia Battery (CSSB) Composite Score at Week 7. The CSSB is a computerized battery of tests designed to assess various cognitive domains.
Secondary Outcome Measures:
-
Changes in individual cognitive domains of the CSSB.
-
Changes in the MATRICS Consensus Cognitive Battery (MCCB) scores.
-
Safety and tolerability assessments.
Results Summary:
-
This compound was associated with a small, non-significant positive effect size on the CSSB Composite Score.
-
Effects on individual CSSB domains and the MCCB were mostly neutral or favored placebo.
-
The drug was generally well-tolerated.
-
The study concluded that there was no evidence of overall beneficial effects of this compound for cognitive impairment in this population.[3]
Conclusion
This compound, a potent histamine H3 receptor antagonist/inverse agonist, was investigated as a potential treatment for cognitive impairment in schizophrenia based on its mechanism of action of enhancing the release of multiple neurotransmitters. While the Phase II clinical trial did not demonstrate efficacy, the study of this compound provides a valuable case study for researchers in the field. The provided protocols for preclinical behavioral assays offer a framework for the continued investigation of the role of the histaminergic system in schizophrenia and the evaluation of novel therapeutic agents targeting this and other neurotransmitter systems. Future research may focus on more specific patient populations or combination therapies to unlock the potential of this therapeutic target.
References
- 1. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 3. A Phase II study of a histamine H₃ receptor antagonist this compound for cognitive impairment in stable schizophrenia subjects on antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychogenics.com [psychogenics.com]
Application Notes and Protocols for Studying Oligodendrocyte Precursor Cell Differentiation with GSK239512
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK239512 is a potent and brain-penetrant antagonist/inverse agonist of the histamine H3 receptor (H3R).[1][2] Emerging research has identified a novel role for H3R in negatively regulating the differentiation of oligodendrocyte precursor cells (OPCs), the progenitor cells responsible for generating myelinating oligodendrocytes in the central nervous system (CNS).[3] This discovery positions this compound as a valuable pharmacological tool for studying the mechanisms of OPC differentiation and exploring its potential as a therapeutic agent to promote remyelination in diseases such as multiple sclerosis.[2][4][5]
These application notes provide a comprehensive overview of the use of this compound in in vitro OPC differentiation studies, including detailed protocols, expected outcomes, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of H3R antagonism on OPC differentiation, as reported in the literature. These data provide a benchmark for expected results when using this compound or other H3R antagonists in similar assays.
Table 1: In Vitro Effect of H3R Antagonism on OPC Differentiation Markers
| Treatment | Marker | Fold Change vs. Control | Cell Type | Reference |
| H3R Inverse Agonist (GSK247246) | MBP Expression | ~1.5 - 2.0 | Primary Rat OPCs | [3] |
| H3R Inverse Agonist (GSK247246) | MAG Expression | ~1.5 - 2.0 | Primary Rat OPCs | [3] |
| H3R Knockdown (siRNA) | MBP Expression | ~2.0 | Primary Rat OPCs | [3] |
| H3R Knockdown (siRNA) | MAG Expression | ~2.0 | Primary Rat OPCs | [3] |
Note: GSK247246 is another H3R inverse agonist with a similar mechanism of action to this compound.
Table 2: Clinical Trial Data for this compound in Relapsing-Remitting Multiple Sclerosis
| Endpoint | This compound | Placebo | Effect Size (90% CI) | Reference |
| Adjusted Mean Change in Normalized MTR (GdE lesions) | 0.149 | - | 0.344 (0.018, 0.671) | [2][4] |
| Adjusted Mean Change in Normalized MTR (Delta-MTR lesions) | 0.105 | - | 0.243 (-0.112, 0.598) | [2][4] |
MTR: Magnetization Transfer Ratio, a marker for myelin content. GdE: Gadolinium-enhanced.
Signaling Pathway
This compound promotes OPC differentiation by acting as an inverse agonist at the H3 receptor, which is constitutively active in OPCs. This action inhibits the Gi/o-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and modulates the expression of genes involved in OPC differentiation. Downstream targets of this pathway include the downregulation of negative regulators of differentiation such as Histone Deacetylase 1 (HDAC1) and Hes-5.[3][6][7][8][9]
Experimental Protocols
Protocol 1: In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol outlines the steps for inducing and assessing OPC differentiation using this compound.
Materials:
-
Primary rat or mouse OPCs
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, PDGF-AA, and bFGF)
-
OPC differentiation medium (proliferation medium without PDGF-AA and bFGF)
-
This compound (stock solution in DMSO)
-
Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates (96-well or 24-well)
-
Primary antibodies: anti-Myelin Basic Protein (MBP), anti-Olig2
-
Secondary antibodies: Fluorescently-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
Procedure:
-
Cell Seeding:
-
Coat culture plates with PDL or PLO according to the manufacturer's instructions.
-
Thaw and plate primary OPCs onto the coated plates in OPC proliferation medium.
-
Culture the cells for 2-3 days to allow them to adhere and proliferate.
-
-
Induction of Differentiation:
-
Aspirate the proliferation medium.
-
Wash the cells once with pre-warmed PBS.
-
Add OPC differentiation medium containing the desired concentration of this compound. A concentration range of 10 nM to 1 µM can be tested to determine the optimal dose. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Culture the cells for 3-5 days to allow for differentiation. Change the medium every 2 days.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (e.g., anti-MBP and anti-Olig2) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with appropriate fluorescently-conjugated secondary antibodies and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of MBP-positive cells relative to the total number of Olig2-positive cells (total oligodendroglial lineage cells). The number of DAPI-stained nuclei can be used to assess overall cell viability.
-
Protocol 2: Western Blot Analysis of Myelin Protein Expression
This protocol can be used to quantify the expression levels of myelin proteins following this compound treatment.
Materials:
-
OPCs cultured and treated as described in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-MBP, anti-MAG, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the expression of myelin proteins to the loading control (β-actin).
-
Troubleshooting
-
Low OPC Viability: Ensure proper handling of primary cells, use pre-warmed media, and optimize seeding density.
-
Poor Differentiation: Verify the potency of this compound, check the composition of the differentiation medium, and ensure the absence of mitogens.
-
High Background in Immunostaining: Optimize antibody concentrations, increase the duration of washing steps, and ensure proper blocking.
Conclusion
This compound is a valuable tool for investigating the role of the histamine H3 receptor in oligodendrocyte biology. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding and promoting OPC differentiation and remyelination.
References
- 1. researchgate.net [researchgate.net]
- 2. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine Receptor 3 negatively regulates oligodendrocyte differentiation and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Advancement of differentiation of oligodendrocyte progenitor cells by a cascade including protein kinase A and cyclic AMP-response element binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK3β negatively regulates oligodendrocyte differentiation and myelination in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different neuroligands and signal transduction pathways stimulate CREB phosphorylation at specific developmental stages along oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC1 and HDAC2 regulate oligodendrocyte differentiation by disrupting the beta-catenin-TCF interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of GSK239512 on Neurotransmitter Levels Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK239512 is a potent and selective histamine H3 receptor antagonist/inverse agonist that has been investigated for its potential therapeutic effects in various central nervous system disorders, including Alzheimer's disease and schizophrenia.[1][2] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine, dopamine, norepinephrine, and glutamate.[3][4] By blocking the inhibitory action of H3 receptors, this compound is expected to increase the synaptic availability of these neurotransmitters, which forms the basis of its therapeutic rationale.
In vivo microdialysis is a powerful technique for monitoring the levels of endogenous substances in the extracellular fluid of living tissues, particularly in the brain.[5][6] This method allows for the continuous sampling of neurotransmitters from specific brain regions in awake, freely moving animals, providing valuable insights into the pharmacodynamic effects of novel drug candidates like this compound.[5][6] These application notes provide detailed protocols for utilizing in vivo microdialysis to assess the effects of this compound on various neurotransmitter systems.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Microdialysis
Caption: In vivo microdialysis workflow.
Expected Effects of this compound on Neurotransmitter Levels
The following tables summarize the expected quantitative changes in extracellular neurotransmitter levels following the administration of this compound, based on its mechanism of action as a histamine H3 receptor antagonist and findings from preclinical studies with similar compounds. The actual magnitude of the effect may vary depending on the dose, brain region, and species studied.
Table 1: Expected Effects of this compound on Histamine and Acetylcholine
| Neurotransmitter | Brain Region | Expected Change from Baseline (%) | Time to Peak Effect (min) |
| Histamine | Anterior Hypothalamus | ↑ 200-300% | 60-90 |
| Acetylcholine | Prefrontal Cortex | ↑ 150-250% | 60-120 |
| Acetylcholine | Hippocampus | ↑ 120-180% | 60-120 |
Table 2: Expected Effects of this compound on Monoamines
| Neurotransmitter | Brain Region | Expected Change from Baseline (%) | Time to Peak Effect (min) |
| Dopamine | Nucleus Accumbens | ↑ 120-150% | 60-90 |
| Dopamine | Striatum | No significant change to slight increase | - |
| Norepinephrine | Prefrontal Cortex | ↑ 130-180% | 60-120 |
Table 3: Expected Effects of this compound on Amino Acid Neurotransmitters
| Neurotransmitter | Brain Region | Expected Change from Baseline (%) | Time to Peak Effect (min) |
| Glutamate | Prefrontal Cortex | ↑ 120-160% | 60-90 |
| GABA | Prefrontal Cortex | Variable / No significant change | - |
Detailed Experimental Protocols
Stereotaxic Surgery and Guide Cannula Implantation
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine mixture).
-
Stereotaxic Mounting: Secure the animal in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region (e.g., prefrontal cortex, hippocampus, nucleus accumbens) based on coordinates from a stereotaxic atlas.
-
Implant a guide cannula (e.g., CMA or BASi) just above the target region.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
-
Post-operative Care:
-
Administer analgesics and antibiotics as per veterinary guidelines.
-
Allow the animal to recover for at least 7 days before the microdialysis experiment.
-
In Vivo Microdialysis Procedure
-
Probe Insertion:
-
Gently restrain the recovered animal.
-
Insert a microdialysis probe (with a semipermeable membrane of appropriate length and molecular weight cut-off) through the guide cannula into the target brain region.
-
-
Perfusion:
-
Connect the probe inlet to a microsyringe pump and the outlet to a collection vial.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.5-2.0 µL/min).
-
-
Equilibration and Baseline Collection:
-
Allow the system to equilibrate for 1-2 hours to achieve a stable baseline.
-
Collect 3-4 baseline samples (e.g., every 20-30 minutes) to determine the basal neurotransmitter levels.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage). A vehicle control group should be included.
-
-
Post-treatment Sample Collection:
-
Continue collecting microdialysate samples at regular intervals (e.g., every 20-30 minutes) for a predetermined duration (e.g., 2-4 hours) to monitor the time-course of neurotransmitter changes.
-
-
Sample Handling:
-
Keep the collected samples on ice or in a refrigerated fraction collector.
-
For some neurotransmitters, a stabilizing agent may need to be added to the collection vial.
-
Store samples at -80°C until analysis.
-
Analytical Quantification of Neurotransmitters
The choice of analytical method depends on the neurotransmitter(s) of interest and the required sensitivity.[3][7]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):
-
Principle: Separates monoamines (dopamine, norepinephrine, serotonin) and their metabolites based on their physicochemical properties, followed by detection using an electrochemical cell.
-
Procedure:
-
Inject a small volume (e.g., 5-20 µL) of the microdialysate into the HPLC system.
-
Separate the analytes on a reverse-phase column.
-
Quantify the neurotransmitters by comparing the peak areas to those of known standards.
-
-
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):
-
Principle: Used for the detection of amino acid neurotransmitters (glutamate, GABA) after derivatization with a fluorescent tag (e.g., o-phthalaldehyde).
-
Procedure:
-
Derivatize the microdialysate sample.
-
Inject the derivatized sample into the HPLC system.
-
Separate and quantify the fluorescently labeled amino acids.
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: Offers high sensitivity and selectivity for the simultaneous measurement of multiple neurotransmitters.[8] Analytes are separated by liquid chromatography and then ionized and detected by a mass spectrometer.[8]
-
Procedure:
-
Prepare the microdialysate samples (may require derivatization for some analytes).[8]
-
Inject the sample into the LC-MS/MS system.
-
Identify and quantify the neurotransmitters based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Data Analysis and Interpretation
-
Quantification: Determine the concentration of each neurotransmitter in the dialysate samples by comparing the analytical signal to a standard curve.
-
Normalization: Express the post-treatment neurotransmitter levels as a percentage of the average baseline levels for each animal.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the effects of this compound treatment with the vehicle control group.
-
Interpretation: An increase in the extracellular concentration of histamine, acetylcholine, dopamine, norepinephrine, and/or glutamate following this compound administration would be consistent with its mechanism of action as a histamine H3 receptor antagonist. These findings would provide crucial in vivo evidence of the drug's ability to modulate key neurotransmitter systems implicated in cognitive function.
References
- 1. researchgate.net [researchgate.net]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Histamine H3 Heteroreceptors Suppress Glutamatergic and GABAergic Synaptic Transmission in the Rat Insular Cortex [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GSK239512 solubility in DMSO and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and use of GSK239512.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and brain-penetrant antagonist of the histamine H3 receptor.[1] It is utilized in research, particularly in studies related to cognitive dysfunction in neurodegenerative disorders such as mild-to-moderate Alzheimer's disease.
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by blocking the histamine H3 receptor. This receptor acts as a presynaptic autoreceptor, and its inhibition leads to an increase in the release of histamine and other neurotransmitters in the brain.[2][3]
Q3: What are the recommended storage conditions for this compound powder and solutions?
A3: For long-term storage, the solid powder form of this compound should be kept at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: Is this compound stable in solution?
A4: While specific stability data for this compound in various solvents is not extensively published, general best practices for storing small molecule solutions should be followed. For optimal stability, store stock solutions at -80°C and minimize the number of freeze-thaw cycles.[1] The use of freshly opened, anhydrous DMSO is recommended for preparing stock solutions, as hygroscopic DMSO can negatively affect the solubility and stability of the compound.[1]
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Experimental Conditions |
| DMSO | 3.78 | 10.01 | Sonication is recommended. |
| DMSO | 5 | 13.25 | Requires sonication, warming, and heating to 60°C. Use of newly opened DMSO is advised.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO | - Insufficient solvent volume- Compound has low solubility at room temperature- DMSO has absorbed water (hygroscopic) | - Ensure you are using the correct solvent-to-compound ratio based on the desired concentration.- Gently warm the solution up to 60°C and use sonication to aid dissolution.[1]- Use a fresh, unopened bottle of anhydrous or low-water content DMSO.[1] |
| Precipitation of this compound in stock solution upon storage | - Solution is supersaturated- Improper storage temperature- Freeze-thaw cycles | - Ensure the final concentration does not exceed the known solubility limit. If a higher concentration is needed, a different solvent system may be required.- Store stock solutions at -80°C for long-term storage.[1]- Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[1] |
| Precipitation when diluting DMSO stock solution into aqueous buffer | - Low solubility of this compound in aqueous solutions- High concentration of DMSO in the final solution | - Perform a serial dilution to minimize the concentration of the DMSO stock added to the aqueous buffer at once.- Ensure the final concentration of DMSO in your experimental buffer is low, typically less than 0.5%, as higher concentrations can be toxic to cells and may cause the compound to precipitate. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 377.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Pipettes
-
Sonicator
-
Heating block or water bath
Procedure:
-
Weighing the Compound: Accurately weigh out 3.77 mg of this compound powder and transfer it to a sterile vial.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution:
-
Vortex the solution briefly to mix.
-
If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.
-
If necessary, gently warm the solution to 60°C while mixing until the solid is completely dissolved.[1]
-
-
Storage:
-
Once fully dissolved, allow the solution to cool to room temperature.
-
For immediate use, the solution can be kept at room temperature for a short period.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1]
-
Visualizations
Caption: Histamine H3 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: A logical workflow for the preparation of a this compound stock solution.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing sleep-related side effects of GSK239512 in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
Detailed preclinical data on the sleep-related side effects of this compound in animal models are not extensively available in published literature. The guidance provided here is based on the known mechanism of action of this compound as a histamine H3 receptor antagonist/inverse agonist and data from other compounds in this class. Researchers should always adhere to their institution's approved animal care and use protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary sleep-related side effect expected with this compound administration in animals?
A1: Based on its mechanism as a histamine H3 receptor antagonist, this compound is expected to have a wake-promoting effect.[1][2] This can manifest as increased locomotor activity, reduced total sleep time, increased sleep latency, and alterations in sleep architecture, such as a decrease in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. Clinical trials in humans have consistently reported insomnia and nightmares as common side effects.[3]
Q2: How does this compound cause wakefulness?
A2: this compound blocks the histamine H3 autoreceptor on histaminergic neurons. This receptor normally acts as a brake on histamine synthesis and release. By blocking this receptor, this compound increases the firing rate of histaminergic neurons and enhances the release of histamine in the brain.[1][4] Histamine is a key neurotransmitter involved in promoting and maintaining arousal.[1][2]
Q3: Are there species-specific differences in the response to histamine H3 receptor antagonists?
A3: While the fundamental wake-promoting effect is expected across mammalian species, the specific behavioral manifestations and the dose-response relationship can vary. Rodents, for example, are nocturnal, and drug administration timing can significantly impact the observed effects on their sleep-wake cycle. It is crucial to establish baseline sleep patterns for the specific species and strain being used in your experiments.
Q4: What are the key parameters to monitor when assessing sleep-related side effects?
A4: Comprehensive sleep analysis should include:
-
Electroencephalography (EEG): To identify and quantify sleep stages (NREM, REM) and wakefulness.
-
Electromyography (EMG): To assess muscle tone, which is reduced during REM sleep.
-
Behavioral Observation: To record locomotor activity, grooming, and other wakeful behaviors. Video monitoring can be a useful, non-invasive tool for this.[5]
-
Body Temperature and Heart Rate: These physiological parameters can also correlate with states of arousal.
Troubleshooting Guides
Issue 1: Excessive Hyperactivity and Sleep Disruption
Symptoms:
-
Continuous, high levels of locomotor activity.
-
Significant reduction in total sleep time compared to baseline.
-
Signs of stress or agitation in the animals.
Possible Causes:
-
The administered dose of this compound is too high.
-
The timing of administration is during the animal's primary sleep period.
-
Individual animal sensitivity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review and Adjust Dosage | High doses of H3 receptor antagonists can lead to excessive wakefulness. Consider performing a dose-response study to identify a dose that achieves the desired pharmacological effect with manageable sleep disruption. |
| 2 | Optimize Dosing Time | For nocturnal animals like rodents, administering the compound at the beginning of their active phase (dark cycle) may be better tolerated than during their primary sleep phase (light cycle). |
| 3 | Implement a Dose Titration Schedule | Gradually increasing the dose over several days can help the animals acclimatize to the wake-promoting effects. Human studies with this compound have utilized dose titration to improve tolerability.[6][7] |
| 4 | Enrich the Environment | Providing environmental enrichment can offer an outlet for increased activity and may reduce stress-related behaviors. |
| 5 | Monitor for Adverse Health Effects | Ensure animals have adequate access to food and water, as increased activity can raise metabolic demands. Monitor body weight and overall health status closely. |
Issue 2: Difficulty in Distinguishing Drug-Induced Wakefulness from Stress
Symptoms:
-
Increased activity that appears stereotypic or frantic.
-
Ambiguous EEG/EMG signals that are difficult to score.
-
Conflicting behavioral and electrophysiological data.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Refine EEG/EMG Analysis | Utilize advanced sleep scoring software and consider blinded scoring by multiple trained individuals to ensure consistency. Analyze EEG power spectra to identify subtle changes in brain wave activity. |
| 2 | Incorporate Video Monitoring | Correlating video recordings of behavior with EEG/EMG data can help differentiate between active wakefulness and stress-induced agitation. |
| 3 | Measure Stress Hormones | If feasible, measuring corticosterone levels in plasma or feces can provide a biochemical marker of stress. |
| 4 | Acclimatize Animals Thoroughly | Ensure a sufficient acclimatization period to the experimental setup (e.g., recording cables, single housing) before baseline recordings and drug administration to minimize confounding stress responses. |
Experimental Protocols
Rodent Sleep Monitoring via EEG/EMG
-
Surgical Implantation:
-
Anesthetize the animal according to approved protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices.
-
Implant EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow for a post-operative recovery period of at least 7-10 days.
-
-
Data Acquisition:
-
House animals individually in recording chambers with controlled lighting and temperature.
-
Connect the electrode assembly to a commutator to allow free movement.
-
Record baseline EEG and EMG data for at least 24-48 hours to establish a stable sleep-wake pattern.
-
Administer this compound or vehicle at the appropriate time and dose.
-
Record data continuously for the desired post-administration period.
-
-
Data Analysis:
-
Score the recordings in 10-30 second epochs as wake, NREM sleep, or REM sleep based on standard criteria (e.g., high-amplitude, low-frequency EEG for NREM; low-amplitude, high-frequency EEG with EMG atonia for REM).
-
Quantify parameters such as total time in each state, bout duration, number of bouts, and sleep latency.
-
Visualizations
Signaling Pathway of this compound-Induced Wakefulness
Caption: Mechanism of this compound-induced wakefulness.
Troubleshooting Workflow for Excessive Hyperactivity
Caption: Workflow for managing hyperactivity.
References
- 1. The brain H3-receptor as a novel therapeutic target for vigilance and sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced histaminergic neurotransmission and sleep-wake alterations, a study in histamine H3-receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 5. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, this compound, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of GSK239512 at high concentrations
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of GSK239512, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective histamine H₃ receptor antagonist and inverse agonist.[1][2] The H₃ receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system. As an antagonist/inverse agonist, this compound blocks the receptor, which inhibits the negative feedback loop on histamine release and the release of other neurotransmitters like acetylcholine, noradrenaline, and dopamine.[1] This mechanism underlies its investigation for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[1][3][4]
Q2: What are the known side effects of this compound at therapeutic concentrations?
A2: In clinical trials involving human subjects, this compound was generally well-tolerated, especially with dose titration.[2][5] However, the most commonly reported adverse events were related to its central nervous system activity and are consistent with its mechanism of action. These include insomnia, nightmares, headache, and dizziness.[2][6][7] These effects were often more pronounced during the initial titration period.[6][7]
Q3: I am observing unexpected cellular or physiological responses in my in vitro or in vivo models when using high concentrations of this compound. What could be the cause?
A3: High concentrations of any small molecule can lead to non-specific or off-target effects. While this compound is reported to be highly selective for the H₃ receptor,[1][2] using it at concentrations significantly exceeding its binding affinity could lead to several issues:
-
Exaggerated On-Target Pharmacology: The observed effects may be an extension of the drug's primary mechanism. Extremely high occupancy of the H₃ receptor (>90%) can lead to profound and potentially non-physiological alterations in neurotransmitter release, manifesting as significant CNS-related effects.[2]
-
Binding to Lower-Affinity Targets: At high enough concentrations, this compound may begin to interact with other receptors, enzymes, or ion channels for which it has a much lower affinity. The current literature does not provide a comprehensive screening panel, but this remains a possibility.
-
Physicochemical Interference: High concentrations of a compound can lead to aggregation, poor solubility, or interference with assay readouts (e.g., fluorescence, luminescence), leading to artifacts.
Troubleshooting Guide
Issue: My experimental results are inconsistent or show high toxicity at elevated concentrations of this compound.
This workflow provides steps to diagnose and mitigate issues arising from the use of high concentrations of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Quantitative Data Summary
The affinity of this compound for the histamine H₃ receptor shows a notable difference between in vitro measurements and in vivo findings in the human brain. Researchers should be aware of this discrepancy when designing experiments.
Table 1: this compound Affinity for the Histamine H₃ Receptor
| Parameter | Species / System | Value | Molar Equivalent (KD / Ki) | Reference |
| pK (in vivo) | Human Brain | 11.3 | 4.50 x 10⁻¹² M | [8][9] |
| pK (in vitro) | Recombinant | 9.9 | 1.26 x 10⁻¹⁰ M | [8] |
| pK (in vivo) | Pig Brain | 10.4 | 3.98 x 10⁻¹¹ M | [8] |
Table 2: Common Adverse Events (AEs) in Human Clinical Trials
| Adverse Event | Frequency | Notes | Reference |
| Insomnia / Sleep Disturbances | More common with this compound than placebo | Consistent with the mechanism of action. | [2][6][7] |
| Nightmares | More common with this compound than placebo | CNS-related AE. | [2] |
| Headache | Common | Often mild to moderate. | [6][7] |
| Dizziness | Common | More pronounced in the early titration period. | [6][7] |
Signaling Pathway and Experimental Protocols
Histamine H₃ Receptor Signaling
This compound acts by blocking the H₃ receptor, thereby preventing the auto-inhibition of histamine release and the hetero-inhibition of other key neurotransmitters involved in wakefulness and cognition.
Caption: Mechanism of this compound at the H₃ receptor.
Key Experimental Protocols
1. Protocol: In Vivo H₃ Receptor Occupancy Measurement via PET
This protocol is a generalized summary based on clinical studies used to determine the relationship between this compound plasma concentration and its occupancy of H₃ receptors in the brain.[8][9]
-
Objective: To quantify the percentage of H₃ receptors occupied by this compound in vivo.
-
Radioligand: [¹¹C]GSK189254, a specific H₃ receptor PET tracer.
-
Procedure:
-
Baseline Scan: A baseline PET scan is performed on the subject after intravenous administration of [¹¹C]GSK189254 to measure initial receptor availability.
-
Drug Administration: The subject is administered a single oral dose of this compound.
-
Post-Dose Scans: Subsequent PET scans are conducted at various time points post-dose (e.g., 4 hours and 24 hours) to coincide with expected peak plasma concentrations and follow the drug's time course.[8]
-
Pharmacokinetic Sampling: Arterial blood samples are collected during the scans to measure the plasma concentration of this compound.[8]
-
Data Analysis: The reduction in the brain uptake of [¹¹C]GSK189254 after this compound administration is used to calculate receptor occupancy (RO). Compartmental analysis and graphical analysis of the total volumes of distribution (Vₜ) are typically used.[8][9]
-
2. Protocol: In Vitro Competitive Binding Assay
This is a standard protocol to determine the binding affinity (Kᵢ) of a test compound like this compound for its target receptor.
-
Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the H₃ receptor (in vitro).
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human H₃ receptor.
-
A high-affinity H₃ receptor radioligand (e.g., [³H]-N-α-methylhistamine).
-
This compound at a range of concentrations.
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. A Phase II study of a histamine H₃ receptor antagonist this compound for cognitive impairment in stable schizophrenia subjects on antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, double-blind, placebo-controlled, 16-week study of the H3 receptor antagonist, this compound as a monotherapy in subjects with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, this compound, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unexpectedly high affinity of a novel histamine H(3) receptor antagonist, this compound, in vivo in human brain, determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK239512 Technical Support Center: Stability and Storage Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and long-term storage of GSK239512. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1][2][3] Under these conditions, the compound is reported to be stable for up to three years.[1][3] For short-term storage, spanning days to weeks, a temperature of 0-4°C is also acceptable.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is dependent on the storage temperature. For long-term storage of stock solutions, it is recommended to aliquot the solution and store it at -80°C, which can maintain stability for up to one year.[3] For shorter-term storage of up to one month, -20°C is suitable.[1] It is crucial to prevent repeated freeze-thaw cycles as this can lead to product inactivation.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] To achieve a concentration of 5 mg/mL (13.25 mM), ultrasonic agitation and warming to 60°C may be necessary.[1] It is important to use newly opened, non-hygroscopic DMSO, as moisture can significantly impact solubility.[1]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Issue: I am observing a decrease in the activity of my this compound solution over time.
Possible Causes and Solutions:
-
Improper Storage: Ensure that the this compound solution is stored at the correct temperature. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
-
Solvent Quality: The presence of water in DMSO can affect the stability of the compound. Use high-purity, anhydrous DMSO for preparing solutions.
-
Extended Storage at Room Temperature: Avoid leaving this compound solutions at room temperature for extended periods during experiments. Prepare fresh dilutions from a frozen stock solution for each experiment.
Issue: My this compound powder appears discolored or has changed in appearance.
Possible Causes and Solutions:
-
Exposure to Moisture: this compound may be hygroscopic. Ensure the container is tightly sealed and stored in a dry environment.
-
Improper Storage Temperature: Storing the powder at temperatures above the recommended -20°C for extended periods could lead to degradation.
-
Contamination: Ensure that the compound has not been contaminated during handling. Use clean spatulas and work in a clean environment.
Data Summary
| Form | Storage Condition | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1][3] |
| 0-4°C | Short-term (days to weeks) | [2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [3] |
| -20°C | Up to 1 month | [1] |
Experimental Protocols
While specific, validated stability-indicating assay protocols for this compound are not publicly available, a general workflow for assessing the stability of a small molecule compound like this compound is provided below. This can be adapted based on available laboratory equipment and expertise.
General Experimental Workflow for Stability Assessment:
Caption: General workflow for assessing the stability of this compound.
Methodology for High-Performance Liquid Chromatography (HPLC) Purity Assessment:
A reverse-phase HPLC method with UV detection is a common technique for assessing the purity of small molecules and detecting degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Subject aliquots of the stock solution to various stress conditions (heat, humidity, light, acid/base hydrolysis).
-
At specified time points, dilute the samples with the mobile phase to an appropriate concentration.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of a control sample stored under recommended conditions.
-
Logical Troubleshooting Diagram
Caption: Troubleshooting guide for inconsistent results with this compound.
References
Optimizing GSK239512 Dosage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of GSK239512 to minimize adverse effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective histamine H3 receptor antagonist/inverse agonist.[1][2] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively modulates the release of several neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. By blocking the H3 receptor, this compound increases the release of these neurotransmitters, which is thought to be the basis for its potential cognitive-enhancing effects.
Q2: What are the most common adverse effects associated with this compound?
A2: The most frequently reported adverse events (AEs) are central nervous system (CNS)-related. These include insomnia, nightmares, headache, and dizziness.[1][3][4] These side effects are generally mild to moderate and are more pronounced during the initial dose titration period.[3]
Q3: Why is a dose titration regimen recommended for this compound administration?
A3: A dose titration regimen, which involves starting with a low dose and gradually increasing to the target dose, is recommended to improve the tolerability of this compound.[2][5][6] This approach allows the subject's system to acclimate to the drug, potentially reducing the incidence and severity of adverse effects, particularly those affecting the central nervous system.[3]
Q4: What is a well-tolerated dose range for this compound in clinical studies?
A4: Clinical studies have shown that this compound is generally well-tolerated when titrated up to a maximum dose of 80 µg per day.[1][2][5][6][7] Regimens starting at 5-10 µg and gradually increasing have demonstrated good tolerability.[2][5][6] A regimen with a higher starting dose of 20 µg showed poorer tolerability.[2][5][6]
Troubleshooting Guide
Problem: High incidence of sleep-related adverse events (insomnia, nightmares).
-
Solution 1: Implement or adjust the dose titration schedule. A slower titration schedule with smaller dose increments may help mitigate sleep disturbances. For instance, instead of weekly increases, consider extending the duration at each dose level.
-
Solution 2: Administer the dose in the morning. Morning administration may help to reduce the impact on sleep architecture.
-
Solution 3: Evaluate for potential drug interactions. If subjects are on concomitant medications, review their profiles for potential interactions that could exacerbate CNS-related side effects.
Problem: Subjects report headaches or dizziness.
-
Solution 1: Ensure adequate hydration. Dehydration can sometimes manifest as headaches or dizziness.
-
Solution 2: Monitor blood pressure. Although clinical trials have not reported clinically significant cardiovascular changes, it is a good practice to monitor vital signs.[2][5]
-
Solution 3: Consider dose reduction. If headaches or dizziness are persistent and severe, a reduction in the current dose level may be necessary.
Data on Dosing Regimens and Adverse Events
The following tables summarize data from clinical studies on different this compound dosing regimens and the observed adverse events.
Table 1: Investigated Dose Titration Regimens for this compound
| Study Population | Starting Dose (µg) | Titration Schedule | Maximum Dose (µg) | Reference |
| Mild to moderate Alzheimer's disease | 5 or 10 | Flexible, over 4 weeks | 40 or 80 | [2][5] |
| Mild to moderate Alzheimer's disease | 20 | Flexible, over 4 weeks | 150 | [2][5] |
| Relapsing-remitting multiple sclerosis | 10 | Weekly up-titration | 80 | [8] |
Table 2: Common Adverse Events Associated with this compound
| Adverse Event | Incidence | Severity | Onset | Mitigation Strategies |
| Insomnia | More common with this compound than placebo[1][4] | Mild to moderate | Often during titration period[3][4] | Slower dose titration, morning dosing |
| Nightmare | More common with this compound than placebo[1] | Mild to moderate | Not specified | Slower dose titration |
| Headache | Common[3] | Mild to moderate | Often during titration period[3] | Ensure hydration, potential dose reduction |
| Dizziness | Common[3] | Mild to moderate | Often during titration period[3] | Monitor blood pressure, potential dose reduction |
Experimental Protocols
Protocol 1: Dose Titration and Tolerability Assessment
-
Subject Screening: Recruit subjects according to the study's inclusion and exclusion criteria. Obtain informed consent.
-
Baseline Assessment: Perform baseline assessments, including vital signs, standard clinical laboratory tests (hematology, clinical chemistry, urinalysis), and a baseline evaluation of cognitive function and sleep quality (e.g., using validated questionnaires).
-
Dose Administration:
-
Initiate dosing at 10 µg of this compound or placebo, administered orally once daily in the morning.
-
Increase the dose weekly in increments of 20 µg, up to a maximum of 80 µg (i.e., 10 µg, 20 µg, 40 µg, 80 µg).
-
If a subject experiences tolerability issues, the dose can be maintained at the current level for an additional week or reduced to the previously tolerated dose.
-
-
Monitoring:
-
Monitor for adverse events at each study visit through spontaneous reporting and direct questioning.
-
Administer sleep quality and cognitive function assessments at regular intervals (e.g., weekly during titration and then monthly).
-
Repeat clinical laboratory tests at the end of the treatment period.
-
-
Data Analysis: Analyze the incidence and severity of adverse events at each dose level. Compare the tolerability of different titration schedules if applicable.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dose titration.
Caption: Logical flow for troubleshooting adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. A randomized, double-blind, placebo-controlled, 16-week study of the H3 receptor antagonist, this compound as a monotherapy in subjects with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of GSK239512 in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with GSK239512 in preclinical models. The focus is on overcoming potential challenges related to oral administration to ensure consistent and optimal bioavailability for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered to have poor oral bioavailability?
A1: Published literature and clinical data describe this compound as an orally bioavailable and brain-penetrant histamine H3 receptor antagonist.[1][2][3] However, achieving consistent and optimal oral bioavailability in preclinical animal models can present challenges that may not be observed in humans. These challenges often stem from formulation, dosing technique, and inter-species physiological differences.
Q2: What are the known solubility characteristics of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). One supplier reports a solubility of 3.78 mg/mL (10.01 mM) in DMSO, recommending sonication to aid dissolution.[4] For aqueous-based dosing vehicles, the solubility is expected to be lower, which is a key consideration for formulation development.
Q3: What are common reasons for observing high variability in plasma exposure after oral dosing in preclinical models?
A3: High variability in plasma exposure of orally administered compounds in preclinical species can be attributed to several factors:
-
Formulation-related issues: Inconsistent drug solubilization or suspension, particle size variability, or drug precipitation in the gastrointestinal tract.
-
Physiological factors: Differences in gastric pH, gastrointestinal motility, metabolic enzymes (e.g., cytochrome P450s, with known variations between sexes in rodents), and food effects.[5]
-
Dosing technique: Inaccurate dose administration, stress induced by the procedure (e.g., gavage), or regurgitation.[6]
Q4: Can I administer this compound in the diet or drinking water?
A4: While administration in the diet or drinking water can reduce handling stress compared to gavage, it can also lead to less precise dosing and potential compound stability issues.[6] This method is generally more suitable for longer-term studies where a constant, low-level exposure is desired. For pharmacokinetic studies requiring precise timing and dose levels, oral gavage of a well-formulated solution or suspension is typically preferred.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or no detectable plasma levels of this compound after oral gavage. | 1. Inadequate Formulation: The compound may not be sufficiently soluble or stable in the chosen vehicle, leading to poor absorption. 2. Dosing Error: Incorrect gavage technique may have led to administration into the lungs instead of the stomach. | 1. Optimize Formulation: a. Ensure complete dissolution if using a solution. For this compound, consider co-solvents or pH adjustment if compatible. b. If using a suspension, ensure a uniform and fine particle size to maximize surface area for dissolution. Include a suspending agent to prevent settling. 2. Refine Dosing Technique: a. Verify the gavage needle length is appropriate for the animal size. b. Ensure personnel are properly trained in oral gavage techniques. |
| High variability in plasma concentrations between animals in the same dose group. | 1. Inconsistent Formulation: Non-homogenous suspension or precipitation of the drug in the dosing vehicle. 2. Physiological Differences: Natural variations in gastric emptying and metabolism among animals. 3. Food Effects: Presence or absence of food in the stomach can significantly alter absorption. | 1. Improve Formulation Homogeneity: a. Vigorously vortex or stir the formulation before drawing each dose. b. Consider particle size reduction (micronization) for suspensions. 2. Standardize Study Conditions: a. Fast animals for a consistent period (e.g., 4 hours) before dosing, ensuring access to water. b. Use age- and weight-matched animals. |
| Unexpectedly rapid clearance or low Cmax. | 1. First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. 2. Poor Permeability: The drug may not efficiently cross the intestinal epithelium. | 1. Assess Pre-systemic Metabolism: a. Conduct a pilot study with both intravenous (IV) and oral (PO) administration to determine absolute bioavailability. b. Consider using a different preclinical species with a metabolic profile more similar to humans, if known.[7] 2. Evaluate Permeability: a. In vitro models like Caco-2 assays can provide an indication of intestinal permeability. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 3.78 mg/mL (10.01 mM) | Sonication is recommended to aid dissolution.[4] |
Table 2: General Guideline for Oral Dosing Volumes in Preclinical Models
| Species | Maximum Oral Gavage Volume (mL/kg) |
| Mouse | 10 |
| Rat | 10 |
| Dog | 5 |
| Non-human Primate | 5 |
| Note: These are general guidelines. Specific institutional and regulatory guidelines should always be followed.[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Rodents
-
Objective: To prepare a homogenous and stable suspension of this compound for consistent oral dosing in preclinical rodent models.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated pipettes and tubes
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
Weigh the this compound powder accurately.
-
If particle size reduction is desired, gently grind the powder in a mortar and pestle.
-
In a suitable container, add a small amount of the vehicle to the this compound powder to create a paste. This process, known as "wetting," helps to ensure individual particles are coated with the vehicle and prevents clumping.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or inconsistencies.
-
Store the suspension at the recommended temperature (typically 2-8°C) and protect from light.
-
Before each use, allow the suspension to come to room temperature and stir vigorously to ensure homogeneity before drawing each dose.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK-239512 | Histamine Receptor | TargetMol [targetmol.com]
- 5. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation | Semantic Scholar [semanticscholar.org]
Navigating Inconsistent Results in GSK239512 Remyelination Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and navigating the complexities of GSK239512 remyelination assays. Inconsistent results can be a significant hurdle in assessing the therapeutic potential of remyelinating agents. This guide, presented in a question-and-answer format, directly addresses common issues encountered during in vitro experiments and provides detailed protocols and data interpretation guidance.
Troubleshooting Guide & FAQs
This section is designed to provide rapid assistance for common problems encountered during this compound remyelination assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in promoting remyelination?
A1: this compound is a potent and brain-penetrant histamine H3 receptor (H3R) antagonist and inverse agonist.[1] The H3R is expressed on oligodendrocyte precursor cells (OPCs) and its constitutive activity negatively regulates OPC differentiation.[1] By acting as an inverse agonist, this compound inhibits this constitutive activity, thereby promoting the differentiation of OPCs into mature, myelinating oligodendrocytes.[1]
Q2: What kind of results can I expect from in vitro this compound treatment?
A2: In vitro studies have shown that this compound promotes OPC differentiation.[1] However, clinical trials in relapsing-remitting multiple sclerosis (RRMS) patients have demonstrated a "small but positive effect" on remyelination.[1][2][3] This suggests that the effect size in vitro may also be modest and highly dependent on optimal assay conditions.
Q3: Are there any known off-target effects of this compound that could influence my results?
A3: this compound is described as a selective H3R antagonist.[4] However, like any pharmacological agent, off-target effects, though minimized, cannot be entirely ruled out without specific screening against a broad panel of receptors. Inconsistent results could potentially arise from interactions with other signaling pathways in your specific cell culture system.
Troubleshooting Inconsistent OPC Differentiation
Q4: I am not observing a significant increase in oligodendrocyte differentiation with this compound treatment. What are the potential causes?
A4: This is a common issue and can stem from several factors:
-
Suboptimal this compound Concentration: The optimal concentration for in vitro assays may vary depending on the cell source (rat, mouse, human) and culture conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Poor OPC Health and Viability: OPCs are sensitive cells. Ensure your cultures are healthy, with typical bipolar or tripolar morphology, before initiating differentiation. High cell death in your control groups is a red flag.
-
Issues with Differentiation Media: The composition of the differentiation medium is critical. Ensure that the basal medium and supplements, such as T3, are fresh and of high quality.
-
Timing of Treatment and Assay Endpoint: The window for inducing OPC differentiation is time-sensitive. The timing of this compound addition and the duration of the experiment should be optimized.
-
Low Basal H3R Activity: The effect of an inverse agonist like this compound is dependent on the level of constitutive H3R activity in your OPCs. If this basal activity is low, the effect of the compound will be less pronounced.
Q5: I am seeing high variability between replicate wells treated with this compound. How can I improve reproducibility?
A5: High variability can obscure real effects. Here are some tips to improve consistency:
-
Standardize Cell Seeding Density: Uneven cell plating is a major source of variability. Ensure a single-cell suspension and careful pipetting to achieve a uniform cell density across all wells.
-
Homogeneous Compound Distribution: Ensure thorough mixing of this compound in the culture medium before adding it to the wells.
-
Control for Edge Effects: The outer wells of a culture plate are prone to evaporation, which can affect cell growth and differentiation. Consider leaving the outer wells empty and filling them with sterile PBS to maintain humidity.
-
Automated Image Analysis: Manual quantification of oligodendrocyte morphology can be subjective. Utilize automated image analysis software to obtain unbiased, quantitative data on cell number, process length, and branching.
Troubleshooting Myelination Readouts
Q6: My immunofluorescence staining for Myelin Basic Protein (MBP) is weak or inconsistent, even in my positive controls.
A6: Weak or inconsistent MBP staining can be due to several factors in the staining protocol:
-
Antibody Quality and Concentration: Use a well-validated anti-MBP antibody and optimize its concentration.
-
Fixation and Permeabilization: The choice of fixative (e.g., paraformaldehyde) and permeabilization agent (e.g., Triton X-100) and their incubation times are critical for antibody access to the MBP epitope.
-
Antigen Retrieval: In some cases, antigen retrieval methods may be necessary to unmask the MBP epitope.
-
Secondary Antibody and Detection System: Ensure the secondary antibody is appropriate for the primary antibody and that the detection reagents are fresh.
Q7: I observe OPC differentiation, but I don't see the formation of myelin sheaths in my co-culture assay.
A7: The transition from OPC differentiation to myelination is a complex process. A lack of myelination despite successful differentiation could be due to:
-
Neuron Health and Axon Integrity: Healthy neurons with viable axons are essential for myelination to occur. Assess the health of your neuronal cultures.
-
Inadequate Co-culture Conditions: The co-culture medium must support both neurons and oligodendrocytes. The timing of OPC seeding onto the neuronal culture is also a critical parameter.
-
Lack of Myelination-Promoting Factors: While this compound promotes differentiation, other factors present in the in vivo environment may be necessary for efficient myelin wrapping. The complexity of the in vitro system may not fully recapitulate the in vivo milieu.[5]
Experimental Protocols
Protocol 1: Rat Oligodendrocyte Precursor Cell (OPC) Isolation and Culture
This protocol is adapted from standard methods for isolating OPCs from neonatal rat cortices.
Materials:
-
P1-P2 Sprague-Dawley rat pups
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-Lysine (PDL) coated flasks and plates
-
OPC proliferation medium: DMEM/F-12, 10 ng/mL PDGF-AA, 10 ng/mL bFGF, 1% N2 supplement, Penicillin-Streptomycin
-
OPC differentiation medium: DMEM/F-12, 1% N2 supplement, 5 µg/mL N-acetyl-cysteine, 100 ng/mL T3, Penicillin-Streptomycin
Procedure:
-
Isolate cerebral cortices from P1-P2 rat pups.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells on PDL-coated flasks in DMEM/F-12 with 10% FBS.
-
After 7-10 days, a mixed glial culture will be established. Shake the flasks overnight on an orbital shaker to detach microglia and OPCs.
-
Collect the supernatant and plate on a new non-coated flask for 1 hour to allow microglia to adhere.
-
Collect the non-adherent cell suspension, which is enriched in OPCs.
-
Centrifuge the cells and resuspend in OPC proliferation medium.
-
Plate the OPCs on PDL-coated plates at a density of 20,000-30,000 cells/cm².
Protocol 2: In Vitro OPC Differentiation Assay with this compound
Procedure:
-
Culture purified OPCs in proliferation medium for 2-3 days.
-
To induce differentiation, replace the proliferation medium with differentiation medium.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
Culture the cells for 3-5 days.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for oligodendrocyte markers.
Protocol 3: Immunocytochemistry for Oligodendrocyte Markers
Procedure:
-
After fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
For mature oligodendrocytes: anti-Myelin Basic Protein (MBP)
-
For OPCs: anti-Olig2 or anti-NG2
-
For cell counting: DAPI
-
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Wash with PBS and mount coverslips.
-
Image the cells using a fluorescence microscope and quantify the percentage of MBP-positive cells relative to the total number of DAPI-positive cells.
Data Presentation
Table 1: Example Dose-Response of this compound on OPC Differentiation
| This compound Concentration (nM) | % MBP-positive Cells (Mean ± SD) |
| 0 (Vehicle) | 15.2 ± 2.5 |
| 0.1 | 18.7 ± 3.1 |
| 1 | 25.4 ± 4.2 |
| 10 | 35.8 ± 5.1 |
| 100 | 38.2 ± 4.8 |
| 1000 | 37.5 ± 5.3 |
Table 2: Troubleshooting Checklist for Inconsistent Results
| Problem | Potential Cause | Suggested Solution |
| Low OPC Viability | Poor initial culture health | Optimize OPC isolation and culture protocol. Check for contamination. |
| Cytotoxicity of this compound | Perform a cell viability assay (e.g., MTT, LDH) at different concentrations. | |
| Inconsistent Differentiation | Uneven cell seeding | Use a single-cell suspension and careful pipetting. |
| Edge effects in culture plate | Avoid using outer wells or fill them with sterile PBS. | |
| Inconsistent this compound activity | Prepare fresh stock solutions of the compound for each experiment. | |
| Weak/No MBP Staining | Poor antibody performance | Validate the primary antibody and optimize its concentration. |
| Suboptimal staining protocol | Optimize fixation, permeabilization, and antigen retrieval steps. | |
| No Myelination in Co-culture | Unhealthy neurons | Assess neuronal viability and morphology. |
| Inappropriate co-culture timing | Optimize the timing of OPC seeding onto the neuronal culture. |
Visualizations
Caption: this compound signaling pathway in OPCs.
Caption: A typical experimental workflow for an in vitro remyelination assay.
Caption: A logical flow for troubleshooting inconsistent assay results.
References
- 1. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Current Challenges for Drug Discovery in CNS Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing GSK239512-Induced Insomnia in Human Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and managing insomnia associated with the clinical use of GSK239512. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause insomnia?
A1: this compound is a potent and selective histamine H3 receptor antagonist/inverse agonist. The histamine H3 receptor is an autoreceptor on histaminergic neurons in the brain. By blocking this receptor, this compound increases the synthesis and release of histamine, a neurotransmitter that plays a crucial role in promoting wakefulness. This increase in histaminergic activity is the primary reason for the commonly observed side effect of insomnia.
Q2: How common is insomnia as a side effect of this compound in clinical trials?
A2: Insomnia is a frequently reported adverse event in clinical trials of this compound across different patient populations. The incidence can vary depending on the dosage and the patient population. For detailed quantitative data, please refer to the "Data Presentation" section.
Q3: When is this compound-induced insomnia likely to occur and how long does it last?
A3: Based on clinical trial data, insomnia is often more pronounced during the dose titration period when the dose of this compound is being increased.[1] The duration of insomnia can vary among individuals. For some, it may be a transient effect that lessens as the body adapts to the medication, while for others it may persist. Continuous monitoring is essential.
Q4: Are there any known strategies to manage insomnia induced by this compound?
A4: Yes, management strategies for drug-induced insomnia typically involve a combination of non-pharmacological and, in some cases, pharmacological interventions. Non-pharmacological approaches are generally recommended as the first line of defense. These include Cognitive Behavioral Therapy for Insomnia (CBT-I) and adherence to good sleep hygiene practices.[2][3][4][5][6] Pharmacological interventions, if necessary, should be carefully considered and managed by a qualified clinician.
Troubleshooting Guides
Issue 1: A clinical trial participant reports difficulty falling asleep after starting this compound.
-
Question: What are the initial steps to take when a participant reports new-onset insomnia?
-
Answer:
-
Assess the Severity and Characteristics: Use a standardized sleep assessment tool (see Experimental Protocols) to quantify the severity of the insomnia. A sleep diary is also crucial to understand the participant's sleep patterns, including sleep latency, wake after sleep onset, and total sleep time.
-
Review Dosing Schedule: Confirm the time of day the participant is taking this compound. If permitted by the protocol, administering the dose in the morning may help mitigate its wakefulness-promoting effects at night.
-
Educate on Sleep Hygiene: Provide the participant with information on good sleep hygiene practices. This includes maintaining a regular sleep-wake schedule, creating a relaxing bedtime routine, avoiding caffeine and other stimulants in the evening, and ensuring a comfortable sleep environment.[2][6]
-
Consider Dose Adjustment: If the insomnia is severe and occurs during the dose titration phase, a temporary reduction in the dose or a slower titration schedule may be considered, in line with the clinical trial protocol.
-
-
Issue 2: A participant with pre-existing mild sleep disturbances is being considered for a this compound trial.
-
Question: What precautions should be taken when enrolling participants with a history of sleep problems?
-
Answer:
-
Thorough Baseline Assessment: Conduct a comprehensive baseline assessment of the participant's sleep patterns using tools like the Pittsburgh Sleep Quality Index (PSQI) and a two-week sleep diary. This will provide a clear baseline against which to measure any changes.
-
Informed Consent: Ensure the participant is fully informed about the potential for this compound to exacerbate their sleep difficulties.
-
Early and Frequent Monitoring: Monitor the participant's sleep closely from the start of the treatment, especially during the dose titration period.
-
Proactive Management Plan: Have a clear plan in place for managing any worsening of insomnia, which may include the strategies outlined in Issue 1.
-
-
Issue 3: Insomnia persists in a participant despite adherence to good sleep hygiene and morning dosing.
-
Question: What are the next steps for managing persistent this compound-induced insomnia?
-
Answer:
-
Introduce Cognitive Behavioral Therapy for Insomnia (CBT-I): CBT-I is a highly effective non-pharmacological treatment for insomnia and is recommended as a first-line intervention.[2][3][4][5][6] It involves techniques such as stimulus control, sleep restriction, and cognitive restructuring to change thoughts and behaviors that interfere with sleep.
-
Pharmacological Intervention (with caution): If CBT-I is not effective or not available, the use of a hypnotic medication may be considered as a short-term solution. The choice of medication should be made by a qualified clinician, taking into account potential drug-drug interactions and the specific characteristics of the insomnia (e.g., sleep-onset vs. sleep-maintenance). This should be a last resort and managed strictly according to the clinical trial protocol.
-
Re-evaluate Risk-Benefit: If the insomnia is severe and significantly impacts the participant's quality of life and ability to function, a thorough risk-benefit assessment of continuing this compound treatment should be conducted.
-
-
Data Presentation
Table 1: Incidence of Insomnia in this compound Clinical Trials
| Clinical Trial Population | This compound Dose | Incidence of Insomnia (this compound Group) | Incidence of Insomnia (Placebo Group) | Study Identifier |
| Relapsing-Remitting Multiple Sclerosis | Up to 80 µg (titrated) | 31% (during titration period) | 9% (during titration period) | NCT01772199[1] |
| Alzheimer's Disease | Up to 150 µg (titrated) | Data not publicly available | Data not publicly available | e.g., NCT00424523 |
| Schizophrenia | Up to 80 µg (titrated) | Reported as a common adverse event; specific percentage not publicly available. | Data not publicly available | NCT01009060[7][8] |
Experimental Protocols
1. Protocol for Assessment of Insomnia using a Sleep Diary
-
Objective: To collect subjective data on a participant's sleep patterns.
-
Methodology:
-
Provide the participant with a standardized sleep diary booklet or a validated electronic application.
-
Instruct the participant to complete the diary each morning upon waking for a pre-defined period (e.g., 1-2 weeks at baseline and at specified follow-up visits).
-
The diary should capture the following information for each 24-hour period:
-
Time of going to bed.
-
Estimated time to fall asleep (sleep latency).
-
Number of awakenings during the night.
-
Total time spent awake during the night (wake after sleep onset).
-
Time of final awakening.
-
Time of getting out of bed.
-
Total sleep time.
-
Subjective sleep quality rating (e.g., on a scale of 1 to 5).
-
Details of any naps taken during the day (time and duration).
-
Consumption of caffeine, alcohol, and any sleep aids.
-
-
Review the completed diary with the participant at each visit to ensure accuracy and completeness.
-
2. Protocol for Assessment of Insomnia using the Pittsburgh Sleep Quality Index (PSQI)
-
Objective: To assess subjective sleep quality and disturbances over a one-month period.
-
Methodology:
-
Administer the PSQI questionnaire to the participant at baseline and at specified follow-up visits.
-
The questionnaire consists of 19 self-rated questions and 5 questions for the bed partner or roommate (if available).
-
The 19 self-rated items are grouped into seven component scores:
-
Subjective sleep quality
-
Sleep latency
-
Sleep duration
-
Habitual sleep efficiency
-
Sleep disturbances
-
Use of sleeping medication
-
Daytime dysfunction
-
-
Each component is scored from 0 to 3. The sum of the seven component scores yields a global PSQI score, ranging from 0 to 21.
-
A global score of 5 or greater is indicative of poor sleep quality.
-
Mandatory Visualization
Caption: Signaling pathway of this compound leading to increased wakefulness.
Caption: A typical experimental workflow for assessing insomnia in a clinical trial.
Caption: Logical flow for troubleshooting this compound-induced insomnia.
References
- 1. mdpi.com [mdpi.com]
- 2. Cognitive Behavioral Therapy for Insomnia (CBT-I): A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive behavioral therapy for insomnia - Wikipedia [en.wikipedia.org]
- 4. adaa.org [adaa.org]
- 5. sleepfoundation.org [sleepfoundation.org]
- 6. Cognitive-Behavioral Therapy for Insomnia: An Effective and Underutilized Treatment for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase II study of a histamine H₃ receptor antagonist this compound for cognitive impairment in stable schizophrenia subjects on antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Impact of hygroscopic DMSO on GSK239512 solubility and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing issues related to the solubility and activity of GSK239512, with a particular focus on the impact of its hygroscopic solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and brain-penetrant histamine H3 receptor antagonist/inverse agonist. The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. By blocking this receptor, this compound enhances the release of these neurotransmitters, which is being investigated for potential therapeutic effects in neurological and psychiatric disorders.
Q2: Why is DMSO used as a solvent for this compound?
A2: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including many that are poorly soluble in aqueous solutions.[1] For in vitro experiments, a concentrated stock solution of this compound is typically prepared in 100% DMSO, which is then diluted to the final desired concentration in the aqueous assay buffer.
Q3: What does it mean that DMSO is "hygroscopic" and how can this affect my experiments with this compound?
A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease the solubility of compounds like this compound dissolved in it.[2] This can lead to the compound precipitating out of solution, resulting in an inaccurate and lower-than-expected concentration in your experiments, which in turn will affect the perceived activity.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer. What is happening?
A4: This is a common issue when working with compounds that have low aqueous solubility. When the concentrated DMSO stock is added to the aqueous buffer, the local concentration of this compound may temporarily exceed its solubility limit in the mixed DMSO/aqueous environment, causing it to precipitate. This can be exacerbated if the DMSO stock has absorbed water.
Q5: How does water content in DMSO affect the stability of this compound?
A5: While the primary issue with water in DMSO is reduced solubility, it can also impact compound stability. For some molecules, the presence of water can lead to hydrolysis over time. However, a study has shown that 85% of compounds stored in a 90/10 DMSO/water mixture remained stable for over two years at 4°C, suggesting that for many compounds, including potentially this compound, the immediate concern is solubility rather than rapid degradation.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in-vitro assays.
This is often due to a lower effective concentration of the compound in the assay than intended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound activity.
Potential Causes and Solutions:
-
Hygroscopic DMSO: Your DMSO may have absorbed atmospheric moisture, reducing the solubility of this compound.
-
Solution: Always use fresh, anhydrous DMSO (≥99.9% purity) for preparing stock solutions.[1] Keep the DMSO container tightly sealed and consider aliquoting it into smaller, single-use volumes to minimize exposure to air.
-
-
Precipitation upon Dilution: The compound may be crashing out of solution when added to the aqueous assay buffer.
-
Solution: Try a serial dilution of the DMSO stock in the assay buffer. Also, ensure rapid and thorough mixing upon addition to the buffer.
-
-
Incorrect Stock Concentration: Errors in weighing the compound or calculating the solvent volume will lead to an incorrect stock concentration.
-
Solution: Double-check all calculations and ensure your analytical balance is properly calibrated.
-
-
Compound Degradation: While less common for short-term experiments, prolonged storage of the DMSO stock, especially at room temperature, can lead to degradation.
Issue 2: Visible precipitate in the this compound DMSO stock solution.
Potential Causes and Solutions:
-
Water Contamination: As mentioned, water absorption is a primary cause of decreased solubility in DMSO.[2]
-
Solution: Discard the stock solution and prepare a fresh one using a new, sealed bottle of anhydrous DMSO.
-
-
Low-Quality DMSO: The purity of the DMSO may be insufficient.
-
Solution: Use a high-purity, anhydrous grade of DMSO (≥99.9%).[1]
-
-
Storage at Low Temperatures: Pure DMSO freezes at 18.5°C (65.3°F). If your stock solution appears frozen or has crystals, it may be pure. However, if it remains liquid at temperatures significantly below this, it likely contains water.
-
Solution: Warm the stock solution to room temperature and vortex thoroughly before use. If it remains cloudy or has a precipitate, the compound may have crashed out due to water contamination.
-
Quantitative Data Summary
Table 1: Illustrative Impact of Water Content in DMSO on this compound Solubility
| Water in DMSO (% v/v) | Estimated Solubility of this compound (mM) |
| 0 (Anhydrous) | ~13 |
| 5 | ~8 |
| 10 | ~4 |
| 20 | ~1.5 |
Note: This data is illustrative and based on the general principle of decreased solubility of hydrophobic compounds in DMSO with increasing water content. Actual values may vary.
Table 2: this compound Activity Data
| Parameter | Value | Source |
| In Vitro Affinity (pKi) | 9.7 - 9.9 | Not directly cited, mentioned in PET study |
| In Vivo Affinity (pKi) | 11.3 | PET Imaging Study |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Anhydrous DMSO
Objective: To prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9% purity)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 377.49 g/mol
-
For 1 mL of a 10 mM solution, you will need: 0.01 mol/L * 0.001 L * 377.49 g/mol = 0.0037749 g = 3.77 mg
-
-
Weigh this compound:
-
Tare a sterile amber microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.77 mg of this compound into the tube.
-
-
Add Anhydrous DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.
-
-
Dissolve the Compound:
-
Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Workflow for Preparing this compound Stock Solution
References
Technical Support Center: Enhancing Brain Penetrance of GSK239512 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve the brain penetrance of GSK239512 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is brain penetrance important?
A1: this compound is a potent and selective histamine H3 receptor antagonist/inverse agonist that has been investigated for cognitive impairment in conditions like Alzheimer's disease and schizophrenia.[1][2][3][4] The histamine H3 receptor is primarily located in the central nervous system (CNS), acting as a presynaptic autoreceptor and heteroreceptor to modulate the release of various neurotransmitters.[5] Therefore, for any derivative of this compound to be therapeutically effective for CNS disorders, it must efficiently cross the blood-brain barrier (BBB) to reach its target receptor in the brain.
Q2: What are the primary barriers limiting the brain penetrance of small molecules like this compound derivatives?
A2: The primary barriers are the physical barrier of the BBB, composed of tight junctions between endothelial cells, and the biochemical barrier, which includes active efflux transporters.[6][7] P-glycoprotein (P-gp) is a major efflux transporter that actively pumps many xenobiotics, including potential drug candidates, out of the brain, thereby limiting their CNS concentration.[8][9]
Q3: Which physicochemical properties are critical for optimizing the brain penetrance of my this compound derivative?
A3: Key physicochemical properties influencing BBB penetration include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors.[10][11] Generally, compounds with moderate lipophilicity, low molecular weight, and a limited number of hydrogen bond donors are more likely to passively diffuse across the BBB.[12][13]
Q4: How can I determine if my this compound derivative is a substrate for the P-gp efflux transporter?
A4: An in vitro assay using Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) is a standard method.[11] By measuring the bidirectional transport of your compound across a monolayer of these cells (from the apical to basolateral side and vice versa), you can calculate an efflux ratio. An efflux ratio significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.
Troubleshooting Guides
Problem: My this compound derivative has high in vitro potency but shows poor efficacy in animal models of CNS disease.
-
Possible Cause: This discrepancy is often due to low brain penetrance, meaning the compound is not reaching its target in sufficient concentrations.
-
Troubleshooting Steps:
-
Quantify Brain Exposure: Conduct an in vivo pharmacokinetic study in rodents to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).[6]
-
Assess BBB Permeability: Use an in vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to get a preliminary assessment of passive permeability.[11][14]
-
Check for P-gp Efflux: Perform an MDCK-MDR1 assay to determine if the compound is a substrate for P-gp. High efflux is a common reason for low brain exposure despite good passive permeability.[11]
-
Problem: My derivative shows high passive permeability in the PAMPA-BBB assay, but the in vivo brain-to-plasma ratio (Kp) is very low.
-
Possible Cause: This profile strongly suggests that the compound is a substrate for active efflux transporters like P-gp at the BBB.[6][8] The compound can cross the membrane passively but is actively pumped out of the brain.
-
Troubleshooting Steps:
-
Confirm P-gp Substrate Activity: If not already done, perform the MDCK-MDR1 assay to calculate the efflux ratio.
-
Structural Modifications: Modify the chemical structure to reduce its affinity for P-gp. Strategies include reducing the number of hydrogen bond donors and masking polar groups.[11]
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering your compound with a known P-gp inhibitor (e.g., rifampin, cyclosporine A) can confirm P-gp involvement if it leads to a significant increase in brain concentrations.[9][15] This is a research tool and not a long-term clinical strategy.
-
Problem: How can I structurally modify my this compound derivative to improve its brain penetrance?
-
Solution: A systematic medicinal chemistry approach is required. Focus on optimizing the key physicochemical properties.
-
Increase Lipophilicity (with caution): Increasing the octanol-water partition coefficient (logP) can improve passive diffusion.[10] However, very high lipophilicity can lead to increased metabolic instability and non-specific binding.[12]
-
Reduce Polar Surface Area (PSA): Aim for a PSA of less than 90 Ų as a general guideline for CNS drugs.
-
Decrease Hydrogen Bond Donors (HBD): Reducing the number of HBDs is an effective strategy to lower P-gp efflux.[11]
-
Prodrug Approach: A prodrug strategy can be employed where a lipophilic moiety is attached to the parent drug to facilitate its entry into the brain, after which it is cleaved to release the active compound.[12]
-
Data Presentation
Table 1: Key Parameters for Assessing Brain Penetrance
| Parameter | Method | Interpretation |
| Papp (Apparent Permeability) | PAMPA-BBB, Caco-2, or MDCK assays | Indicates the rate of passive diffusion across a membrane. Higher values suggest better permeability. |
| Efflux Ratio (ER) | MDCK-MDR1 Assay | ER > 2 suggests the compound is a substrate for P-gp efflux. |
| Kp (Brain-to-Plasma Ratio) | In vivo pharmacokinetic studies | Ratio of total drug concentration in brain to total drug in plasma at steady state. |
| Kp,uu (Unbound Brain-to-Plasma Ratio) | In vivo studies with plasma and brain protein binding assessment | Kp,uu ≈ 1 suggests passive diffusion is the dominant mechanism. Kp,uu < 1 suggests active efflux. Kp,uu > 1 suggests active influx.[6] |
Table 2: General Physicochemical Property Guidelines for CNS Drugs
| Property | Guideline | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules generally show better passive diffusion. |
| logP | 1.5 - 2.5 | Optimal range for balancing solubility and permeability.[10] |
| Polar Surface Area (PSA) | < 90 Ų | Lower PSA is associated with higher BBB permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Reducing HBDs can decrease interaction with P-gp.[11] |
| pKa | Basic pKa > 7 | Ionization state affects permeability; a basic pKa can be favorable. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Prepare Donor Plate: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Add Compound: The test compound is dissolved in a buffer solution (pH 7.4) and added to the wells of the donor plate.
-
Assemble Sandwich: An acceptor plate containing buffer is placed on top of the donor plate, creating a "sandwich."
-
Incubation: The sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated based on the concentration change.
Protocol 2: MDCK-MDR1 Efflux Assay
-
Cell Culture: MDCK-MDR1 cells are seeded onto permeable filter supports (e.g., Transwell inserts) and cultured until they form a confluent monolayer.
-
Bidirectional Transport Study:
-
A-to-B Transport: The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.
-
B-to-A Transport: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.
-
-
Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: The Papp for both directions is calculated. The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B).
Protocol 3: In Vivo Brain Penetrance Study in Rodents
-
Compound Administration: The this compound derivative is administered to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose), animals are euthanized. Blood is collected via cardiac puncture, and the brain is rapidly excised.
-
Sample Processing: Plasma is separated from the blood. The brain is homogenized in a suitable buffer.
-
Bioanalysis: The concentrations of the compound in plasma and brain homogenate are quantified using a validated LC-MS/MS method.
-
Calculate Brain-to-Plasma Ratio (Kp): The Kp is calculated at each time point by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL). The area under the curve (AUC) for both brain and plasma can also be used to calculate an overall Kp.
Visualizations
Caption: Factors influencing the brain penetrance of this compound derivatives.
Caption: Workflow for assessing and optimizing the brain penetrance of drug candidates.
Caption: Simplified signaling pathway of the Histamine H3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, this compound, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-Glycoprotein attenuates brain uptake of substrates after nasal instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: GSK239512 Versus Placebo for Mild to Moderate Alzheimer's Disease
This guide provides a detailed comparison of the efficacy and safety of the histamine H3 receptor antagonist, GSK239512, against a placebo in patients with mild to moderate Alzheimer's disease. The information is compiled from a pivotal Phase II clinical trial and is intended for researchers, scientists, and drug development professionals.
Efficacy Data
The primary efficacy of this compound was evaluated based on the change from baseline in cognitive function using the CogState neuropsychological test battery. The study focused on two co-primary endpoints: Episodic Memory and Executive Function/Working Memory.
Table 1: Efficacy Outcomes at Week 16
| Outcome Measure | This compound | Placebo | Effect Size (ES) | p-value |
| CogState Episodic Memory Composite Score (Change from Baseline) | Data not publicly available | Data not publicly available | 0.35 | 0.0495[1] |
| CogState Executive Function/Working Memory Composite Score (Change from Baseline) | No statistically significant improvement | No statistically significant improvement | Not reported | > 0.05[1] |
| Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | No statistically significant improvement | No statistically significant improvement | Not reported | > 0.05[1] |
While the exact mean change from baseline and standard deviation are not publicly available, the study reported a statistically significant improvement in Episodic Memory for the this compound group compared to placebo.
Safety and Tolerability
This compound demonstrated an acceptable safety and tolerability profile. The most common adverse events were generally mild to moderate in intensity.
Table 2: Overview of Common Adverse Events
| Adverse Event | This compound | Placebo |
| Headache | More frequent than placebo | Less frequent |
| Dizziness | More frequent than placebo | Less frequent |
| Sleep Disturbances | More frequent than placebo | Less frequent |
Specific percentages for each adverse event are not detailed in the publicly available literature, but these events were reported to be more pronounced during the initial dose titration period.[1]
Experimental Protocols
Phase II Clinical Trial (NCT01009255) Methodology
This was a 16-week, randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[1]
-
Participants: 196 subjects with mild-to-moderate probable Alzheimer's disease, defined by a Mini-Mental State Examination (MMSE) score of 16-24.[1] Participants were currently untreated for the condition.[1]
-
Intervention: Patients were randomized to receive either this compound (n=97) or a matching placebo (n=99) administered orally once daily.[1]
-
Dosing Regimen: The study included a two-week placebo run-in period, followed by a four-week flexible dose up-titration of this compound (10-20-40-80 µg).[1] This was followed by a 12-week maintenance phase at the highest tolerated dose, up to 80 µ g/day .[1]
-
Primary Endpoints: The co-primary efficacy endpoints were the change from baseline at week 16 in the Episodic Memory and Executive Function/Working Memory composite scores from the CogState neuropsychological test battery.[1]
-
Secondary Endpoints: Included changes in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and other clinical measures.[1]
CogState Neuropsychological Test Battery
The CogState battery is a computerized set of tests designed to assess various cognitive domains. For this trial, composite scores for Episodic Memory and Executive Function/Working Memory were derived from a selection of these tests.
Visualizations
Signaling Pathway of this compound
This compound is a histamine H3 receptor antagonist/inverse agonist. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters. By blocking the H3 receptor, this compound is proposed to increase the release of pro-cognitive neurotransmitters in the brain.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow of the Phase II Clinical Trial
The diagram below outlines the key stages of the clinical trial comparing this compound to placebo.
Caption: Workflow of the this compound Phase II clinical trial.
References
Head-to-head comparison of GSK239512 and pitolisant for H3R antagonism
A Guide for Researchers and Drug Development Professionals
The histamine H3 receptor (H3R) has emerged as a significant therapeutic target within the central nervous system (CNS).[1][2] As a presynaptic autoreceptor and heteroreceptor, it modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2][3][4][5] Antagonism or inverse agonism at the H3R enhances the release of these neurotransmitters, presenting a promising strategy for treating neurological and psychiatric disorders.[2][6]
This guide provides a detailed, data-driven comparison of two prominent H3R antagonists: GSK239512, an investigational compound explored for cognitive disorders, and pitolisant (Wakix®), the first H3R antagonist/inverse agonist to receive clinical approval for the treatment of narcolepsy.[6][7]
Mechanism of Action: H3 Receptor Antagonism
Both this compound and pitolisant function as potent antagonists/inverse agonists at the H3 receptor.[8][9] The H3R is coupled to Gαi/o proteins; its activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[3][5] By blocking the constitutive activity of this receptor, inverse agonists like this compound and pitolisant prevent this signaling cascade, thereby disinhibiting presynaptic terminals and increasing neurotransmitter release.[4][9] This enhanced neurochemical transmission is believed to underlie their therapeutic effects on wakefulness and cognition.[2][6]
Pharmacological and Pharmacokinetic Profiles
While both compounds are potent, brain-penetrant H3R antagonists, they exhibit distinct pharmacological profiles and have been developed for different therapeutic indications.[7][9] Pitolisant is the first non-imidazole-based H3R antagonist to advance to clinical development and approval.[8] this compound is noted for its particularly high in vivo affinity for the human H3 receptor.[10]
Table 1: Comparative Pharmacological and Pharmacokinetic Data
| Parameter | This compound | Pitolisant |
| Mechanism | H3 Receptor Antagonist / Inverse Agonist[9] | H3 Receptor Antagonist / Inverse Agonist[11][12] |
| Binding Affinity | pK = 11.3 (in vivo, human)[10]KD = 4.5 x 10-12 M[10] | Ki = 1 nM[8] |
| Receptor Occupancy | >90% at doses up to 80 µg[9] | Data not specified in reviewed literature |
| Key Indication(s) | Investigational (Alzheimer's, Schizophrenia, MS)[13][14][15] | Approved for Narcolepsy (EDS and Cataplexy)[6][11][16] |
| Administration | Oral[17] | Oral[11] |
| Brain Penetrance | Yes, highly brain penetrant[7][9] | Yes[11] |
Clinical Development and Efficacy
The clinical development paths for this compound and pitolisant have been divergent, reflecting their differing primary therapeutic targets. Pitolisant's development successfully culminated in its approval for narcolepsy, whereas this compound has been evaluated in several CNS disorders without yet achieving regulatory approval.
Pitolisant for Narcolepsy
Pitolisant is approved for treating excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy.[6][11][12] Its efficacy was established in several randomized, placebo-controlled trials, including HARMONY 1 and HARMONY CTP.
-
HARMONY 1 & CTP Trials: These studies demonstrated that pitolisant significantly reduces EDS as measured by the Epworth Sleepiness Scale (ESS). In the HARMONY CTP trial, the mean change in ESS from baseline was -5.4 for pitolisant compared to -1.9 for placebo.[18]
-
Cataplexy Reduction: The HARMONY CTP trial, which focused on patients with cataplexy, showed that pitolisant significantly decreased the frequency of cataplexy attacks.[18][19] The weekly cataplexy rate ratio for pitolisant versus placebo was 0.512.[20]
-
Effect Size: Post hoc analyses revealed large effect sizes (Cohen's d) for pitolisant versus placebo, ranging from 0.61 to 0.86 for ESS score changes and 0.86 for changes in the weekly rate of cataplexy.[19][21]
This compound for Cognitive Disorders
This compound has been investigated in Phase II trials for Alzheimer's disease (AD), schizophrenia, and relapsing-remitting multiple sclerosis (RRMS).
-
Alzheimer's Disease: In a 16-week study in patients with mild-to-moderate AD, this compound showed a statistically significant improvement in the Episodic Memory composite score from the CogState neuropsychological test battery compared to placebo (Effect Size = 0.35).[17][22] However, no significant effects were seen on other cognitive domains or on the ADAS-Cog scale.[17][22]
-
Schizophrenia: A Phase II study assessing this compound for cognitive impairment in schizophrenia did not find evidence of overall beneficial effects.[14][23] While a small positive effect was noted on the CogState Schizophrenia Battery Composite Score, effects on other cognitive batteries were neutral or favored placebo.[14]
-
Multiple Sclerosis: A Phase II study in RRMS patients investigated the potential of this compound to promote remyelination. The study observed a small but positive effect on remyelination as measured by magnetisation transfer ratio (MTR), a marker for myelin content.[9][15]
Table 2: Summary of Key Clinical Efficacy Data
| Compound | Indication | Key Trial(s) | Primary Outcome(s) & Results |
| Pitolisant | Narcolepsy (EDS) | HARMONY 1, HARMONY CTP | Epworth Sleepiness Scale (ESS): Significant reduction vs. placebo. Adjusted mean difference in change from baseline was -3.42 in HARMONY CTP.[18] |
| Narcolepsy (Cataplexy) | HARMONY CTP | Weekly Rate of Cataplexy (WRC): Significant reduction vs. placebo.[18][19] | |
| This compound | Alzheimer's Disease | Phase II (NCT00951209) | CogState Episodic Memory: Statistically significant improvement vs. placebo (ES=0.35).[17][22]ADAS-Cog: No significant difference.[17][22] |
| Schizophrenia | Phase II (NCT01009060) | CogState Schizophrenia Battery: No evidence of overall beneficial effects.[14] | |
| Multiple Sclerosis | Phase II (NCT01772199) | Lesion Remyelination (MTR): Small positive effect observed.[9][15] |
Safety and Tolerability
Both drugs have been generally well-tolerated in clinical trials, with adverse event profiles consistent with their mechanism of action, which involves increased histaminergic activity.
Table 3: Common Adverse Events (AEs) from Clinical Trials
| Compound | Common Adverse Events (>5% and more than placebo) | Reference |
| Pitolisant | Headache, Insomnia, Anxiety, Nausea, Irritability | [16][24] |
| This compound | Insomnia, Headache, Dizziness, Sleep Disturbances (more common during dose titration) | [9][17][22] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
The binding affinity (Ki) of a test compound like this compound or pitolisant for the H3 receptor is typically determined using a competitive radioligand binding assay.
-
Preparation: Cell membranes expressing the human H3 receptor are prepared from a stable cell line (e.g., HEK293 cells).
-
Incubation: A fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Trial Protocol: HARMONY CTP (Pitolisant)
The HARMONY CTP trial (NCT01800045) was a key study evaluating pitolisant for cataplexy.[18][19]
-
Study Design: A 7-week, randomized, double-blind, placebo-controlled study.[18]
-
Patient Population: Adults with narcolepsy who experienced at least three cataplexy attacks per week.[18]
-
Intervention: Patients were randomized to receive either pitolisant or a placebo. The pitolisant dose was individually titrated up to a maximum of 40 mg daily (a 35.6 mg dose is the approved maximum in the US).[8][18]
-
Primary Endpoint: The primary efficacy measure was the change in the weekly rate of cataplexy from baseline to the end of the treatment period.[19]
-
Secondary Endpoints: Included the change in the Epworth Sleepiness Scale (ESS) score to assess effects on excessive daytime sleepiness.[18]
Conclusion
This compound and pitolisant are both potent, brain-penetrant H3 receptor antagonists/inverse agonists that effectively block the inhibitory presynaptic H3 receptor. While they share a common mechanism, their clinical development and outcomes have differed significantly.
-
Pitolisant has been successfully developed and approved as a first-in-class treatment for narcolepsy, demonstrating robust efficacy in reducing both excessive daytime sleepiness and cataplexy.[11][16][19] It represents a valuable non-stimulant therapeutic option with a novel mechanism of action.[16]
-
This compound has shown evidence of target engagement and some procognitive effects in early-phase clinical trials for Alzheimer's disease and a potential remyelinating effect in MS.[9][17] However, it has not demonstrated broad, clinically meaningful benefits in larger studies for cognitive impairment in AD or schizophrenia, and its development has not progressed to regulatory approval for these indications.[14][22]
This comparison highlights the challenges of translating a promising mechanism of action into clinical efficacy across different neurological disorders. While H3R antagonism is a validated approach for treating narcolepsy with pitolisant, its therapeutic potential in other CNS conditions remains an area of active investigation.
References
- 1. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, this compound, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. A Phase II study of a histamine H₃ receptor antagonist this compound for cognitive impairment in stable schizophrenia subjects on antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pitolisant: A Review in Narcolepsy with or without Cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized, double-blind, placebo-controlled, 16-week study of the H3 receptor antagonist, this compound as a monotherapy in subjects with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Review - Pitolisant Hydrochloride (Wakix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. HARMONY BIOSCIENCES ANNOUNCES POSITIVE PHASE 2 SIGNAL DETECTION STUDY EVALUATING PITOLISANT FOR EXCESSIVE DAYTIME SLEEPINESS IN PRADER-WILLI SYNDROME AT SLEEP 2023 [prnewswire.com]
Validation of GSK239512's Effects on Episodic Memory: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK239512's effects on episodic memory, placing its clinical trial findings in the context of other histamine H3 receptor antagonists. The information is intended to support research and development efforts in the field of cognitive enhancement.
Executive Summary
This compound, a potent and selective histamine H3 receptor antagonist, has demonstrated a statistically significant, albeit modest, positive effect on episodic memory in patients with mild-to-moderate Alzheimer's disease. Clinical trial data indicates a specific improvement in this cognitive domain, without a broader impact on other cognitive functions. In preclinical studies, other H3 receptor antagonists such as pitolisant, thioperamide, and ciproxifan have also shown pro-cognitive effects in various animal models of memory impairment. This guide presents the available data to facilitate an objective comparison of these compounds.
Comparative Data on H3 Receptor Antagonists
The following tables summarize the key findings from clinical and preclinical studies on this compound and alternative H3 receptor antagonists.
This compound: Clinical Trial Data
Table 1: Efficacy of this compound on Episodic Memory in Mild-to-Moderate Alzheimer's Disease [1][2]
| Endpoint | Measurement Tool | Treatment Group | Placebo Group | Effect Size (ES) | p-value |
| Change from Baseline in Episodic Memory at Week 16 | CogState Neuropsychological Test Battery (NTB) | Improvement | Less Improvement | 0.35 | 0.0495 |
Data from a Phase II, randomized, double-blind, placebo-controlled, 16-week study.[1][2]
Alternative H3 Receptor Antagonists: Preclinical Data
Table 2: Effects of Alternative H3 Receptor Antagonists on Episodic-Like Memory in Rodent Models
| Compound | Animal Model | Memory Task | Amnesia Model | Key Finding |
| Pitolisant | Mouse | Novel Object Recognition | Scopolamine-induced | Reversed scopolamine-induced memory impairment. |
| Thioperamide | Mouse | Passive Avoidance | Scopolamine-induced | Ameliorated scopolamine-induced learning deficit.[3] |
| Thioperamide | Mouse | Passive Avoidance | Dizocilpine (MK-801)-induced | Reversed dizocilpine-induced amnesia.[4] |
| Ciproxifan | Rat | Delayed Spatial Alternation | Dizocilpine (MK-801)-induced | Alleviated MK-801-induced impairment.[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
This compound: Phase II Clinical Trial Protocol Outline[1][2]
-
Study Design: A 16-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 196 subjects with mild-to-moderate probable Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 16-24).
-
Treatment: Oral administration of this compound (n=97) or placebo (n=99) once daily. The this compound dose was titrated over 4 weeks from 10 µg to 80 µg per day, followed by a 12-week maintenance phase.
-
Primary Efficacy Endpoint: Change from baseline in the Episodic Memory composite score from the CogState Neuropsychological Test Battery at Week 16.
Preclinical Behavioral Models: Protocol Outlines
-
Apparatus: A square or circular open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.
-
Training/Familiarization (T1): Each mouse is placed in the arena with two identical objects and the time spent exploring each object is recorded for a defined period (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing/Choice (T2): The mouse is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
-
Amnesia Induction: An amnesic agent like scopolamine (e.g., 1 mg/kg, i.p.) or MK-801 is administered prior to the training phase to induce a memory deficit.[7][8]
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition/Training: The mouse is placed in the light compartment. When it enters the dark compartment, the door closes and a brief, mild foot shock is delivered.
-
Retention Test: After a set interval (e.g., 24 hours), the mouse is again placed in the light compartment and the latency to enter the dark compartment (step-through latency) is measured.
-
-
Amnesia Induction: An amnesic agent like scopolamine or dizocilpine is administered before the training trial.[4][9]
-
Data Analysis: A longer step-through latency in the retention test is indicative of better memory of the aversive experience.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3 receptor antagonists, like this compound, block this inhibitory effect, leading to an increase in the synthesis and release of histamine and other neurotransmitters.
Caption: H3 receptor antagonist action.
General Experimental Workflow for Preclinical Memory Assessment
The following diagram illustrates a typical workflow for evaluating the effects of a compound on memory in a rodent model of amnesia.
Caption: Preclinical memory testing workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of thioperamide on the cholinergic system and the step-through passive avoidance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 antagonist thioperamide dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The H3 antagonist, ciproxifan, alleviates the memory impairment but enhances the motor effects of MK-801 (dizocilpine) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual-acting AChE inhibitor and H3 receptor antagonist UW-MD-72 reverses amnesia induced by scopolamine or dizocilpine in passive avoidance paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of H3 Receptor Antagonists in Remyelination Studies
A deep dive into the experimental evidence supporting the role of histamine H3 receptor antagonists in promoting myelin repair for neurological disorders such as multiple sclerosis.
The pursuit of effective remyelination therapies for demyelinating diseases like multiple sclerosis (MS) has led researchers to explore novel therapeutic targets. Among these, the histamine H3 receptor (H3R) has emerged as a promising candidate. Antagonism of this receptor, particularly through inverse agonism, has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination in the central nervous system. This guide provides a comparative analysis of key H3 receptor antagonists investigated in remyelination studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from key preclinical and clinical studies investigating the efficacy of H3 receptor antagonists in promoting remyelination.
| Compound | Study Type | Model/Population | Key Metric | Result | Citation |
| Clemastine | Phase II Clinical Trial (ReBUILD) | Relapsing MS patients with chronic optic neuropathy | Visual Evoked Potential (VEP) P100 Latency Delay | Reduced by 1.7 ms/eye (95% CI 0.5-2.9; p=0.0048) | [1] |
| GSK239512 | Phase II Clinical Trial | Relapsing-remitting MS (RRMS) patients | Normalized Magnetization Transfer Ratio (MTR) change in new lesions | Positive effect size of 0.344 (90% CI 0.018, 0.671) for Gd-enhancing lesions | [2][3][4] |
| GSK247246 (preclinical) | In vitro | Primary rat OPCs | Myelin Basic Protein (MBP) expression | Dose-dependent increase | [5][6] |
| GSK247246 (preclinical) | In vivo | Cuprizone mouse model of demyelination | Remyelination | Enhanced remyelination and axonal protection | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of H3 receptor antagonists and remyelination.
Cuprizone-Induced Demyelination Mouse Model
This model is widely used to study de- and remyelination in a controlled manner.
-
Animal Model: 8-10 week old C57BL/6 male mice are typically used.[7]
-
Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into powdered chow for 5 to 6 weeks to induce acute demyelination, particularly in the corpus callosum.[7][8]
-
Remyelination Phase: To study remyelination, the cuprizone diet is replaced with standard chow. Spontaneous remyelination typically occurs over the following weeks.[8][9]
-
Treatment Administration: H3 receptor antagonists or vehicle are administered to the mice, often via oral gavage or systemic injection, during the remyelination phase.
-
Tissue Processing: At the end of the experiment, mice are euthanized, and brains are collected for histological analysis. Brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned using a cryostat.[10]
Immunohistochemistry for Myelin Basic Protein (MBP)
Immunohistochemistry for MBP is a standard technique to visualize and quantify the extent of myelination and remyelination.
-
Tissue Preparation: Brain sections are washed in phosphate-buffered saline (PBS).
-
Antigen Retrieval: For some protocols, a heat-induced antigen retrieval step using a citrate buffer (pH 6.0) is performed to unmask the antigen.[10]
-
Blocking: Sections are incubated in a blocking solution (e.g., 5-10% normal goat serum in PBS with 0.1-0.3% Triton X-100) for at least one hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against MBP (e.g., rat anti-MBP, 1:1000 dilution) overnight at 4°C.[11]
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rat IgG Alexa Fluor 488, 1:500 dilution) for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Images are captured using a fluorescence or confocal microscope.
-
Quantification: The extent of myelination is quantified by measuring the area and intensity of MBP staining in a region of interest, such as the corpus callosum.
Visual Evoked Potential (VEP) Recording
VEPs are a non-invasive electrophysiological method used to assess the functional integrity of the visual pathway, with latency delays indicating demyelination.
-
Patient Preparation: Patients are seated in front of a screen displaying a pattern-reversal stimulus (e.g., a black and white checkerboard).
-
Electrode Placement: Recording electrodes are placed on the scalp over the visual cortex (occipital lobe), with reference and ground electrodes placed at other locations on the head.
-
Stimulation: The pattern on the screen reverses at a specific frequency (e.g., 1-2 reversals per second). Each eye is tested independently.
-
Signal Acquisition: The electrical signals from the brain are amplified and averaged over multiple reversals to extract the VEP waveform.
-
Data Analysis: The primary outcome measure is the latency of the P100 component, a prominent positive peak that occurs approximately 100 milliseconds after the stimulus. A delay in the P100 latency is a sensitive marker of demyelination in the optic nerve.[1]
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: H3R signaling pathway in oligodendrocyte precursor cells.
Caption: Experimental workflow for a preclinical remyelination study.
Caption: Comparison of H3R inverse agonists and neutral antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Sclerosis Research: Remyelination studies: Publishing the data after pharma has dumped the idea [multiple-sclerosis-research.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Histamine Receptor 3 negatively regulates oligodendrocyte differentiation and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Tolerability of GSK239512 and Other Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety and tolerability profiles of GSK239512, an investigational histamine H3 receptor (H3R) antagonist, with other drugs in its class, including pitolisant, ABT-288, and bavisant. The information is compiled from publicly available clinical trial data and is intended to support research and development efforts in the field of neurology and psychiatry.
Introduction to H3 Receptor Antagonism
Histamine H3 receptors are primarily expressed in the central nervous system (CNS) where they act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1] Blockade of these receptors by H3R antagonists enhances the release of these neurotransmitters, which is being investigated for the treatment of various CNS disorders, including Alzheimer's disease, schizophrenia, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).[2][3] However, modulating these neurotransmitter systems can also lead to a range of adverse effects. This guide focuses on the safety and tolerability of these agents.
Comparative Safety and Tolerability of H3R Antagonists
The following tables summarize the adverse event (AE) data from clinical trials of this compound and other selected H3R antagonists.
Table 1: Adverse Events Reported for this compound in Clinical Trials
| Indication | Dosage | Most Common Adverse Events | Reference |
| Mild-to-Moderate Alzheimer's Disease | Up to 80µ g/day | Headache, dizziness, sleep disturbances (insomnia, nightmares), particularly during titration.[4][5][6] | [4][5][6] |
| Schizophrenia (Cognitive Impairment) | Not specified | Generally well-tolerated with an AE profile consistent with the known class pharmacology.[7][8] | [7][8] |
| Relapsing-Remitting Multiple Sclerosis | Up to 80µg | Insomnia more common than placebo, especially during titration.[9][10] | [9][10] |
Table 2: Comparative Adverse Event Profiles of Other H3R Antagonists
| Drug Name | Indication(s) | Dosage(s) | Most Common Adverse Events | Reference(s) |
| Pitolisant (Wakix®) | Narcolepsy | Up to 35.6 mg/day | Insomnia, nausea, anxiety, headache.[11][12] | [11][12] |
| ABT-288 | Schizophrenia, Alzheimer's Disease | Up to 45 mg once daily (in schizophrenia) | Abnormal dreams, headache, insomnia, dizziness, somnolence, dysgeusia, dry mouth, psychotic disorder, parosmia, tachycardia.[13][14][15] | [13][14][15] |
| Bavisant (JNJ-31001074) | ADHD | 1 mg/day, 3 mg/day, 10 mg/day | Higher dosage (10 mg/day) was less well-tolerated, with a higher incidence of total treatment-emergent AEs and discontinuations due to AEs.[16][17] | [16][17] |
Experimental Protocols for Safety and Tolerability Assessment
The safety and tolerability of H3R antagonists in the cited clinical trials were generally assessed through standard Phase II clinical trial methodologies for CNS drugs. While specific protocols are often proprietary, the general approach includes:
-
Adverse Event (AE) Monitoring and Reporting : Systematic collection of all untoward medical occurrences in a patient or clinical investigation subject administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.[18][19] This is typically done through a combination of:
-
Spontaneous Reporting : Patients are encouraged to report any new or worsening symptoms to the clinical trial staff.
-
Systematic Inquiry : At each study visit, investigators ask open-ended questions to elicit any potential adverse events.[20]
-
Standardized Questionnaires : Use of validated scales to assess specific potential side effects, such as sleep quality or mood changes.
-
-
Clinical Laboratory Tests : Regular monitoring of hematology, clinical chemistry, and urinalysis parameters to detect any drug-induced organ toxicity.[5]
-
Vital Signs Monitoring : Regular measurement of blood pressure, heart rate, respiratory rate, and body temperature at study visits.[3]
-
Electrocardiograms (ECGs) : To assess for any potential cardiac effects, such as changes in the QT interval.[21]
-
Physical and Neurological Examinations : Conducted at baseline and at regular intervals throughout the study to identify any physical or neurological changes.
-
Suicidality Assessment : For CNS drugs, specific monitoring for suicidal ideation and behavior is often included, for example, using the Columbia-Suicide Severity Rating Scale (C-SSRS).
The severity of AEs is typically graded using a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE), and the relationship of the AE to the study drug is assessed by the investigator.[18][22]
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o protein-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This initiates a cascade of downstream effects, including the modulation of various kinases and ion channels, ultimately leading to the inhibition of neurotransmitter release. H3R antagonists block this pathway, thereby increasing the release of histamine and other neurotransmitters.
Caption: Simplified H3 Receptor Signaling Pathway.
General Experimental Workflow for a Phase II Clinical Trial in a CNS Indication
The following diagram illustrates a typical workflow for a Phase II clinical trial designed to assess the efficacy and safety of an investigational drug like an H3R antagonist.
Caption: General Workflow of a Phase II Clinical Trial.
References
- 1. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulatory issues (Chapter 2) - Essential CNS Drug Development [cambridge.org]
- 4. A randomized, double-blind, placebo-controlled, 16-week study of the H3 receptor antagonist, this compound as a monotherapy in subjects with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase II study of a histamine H₃ receptor antagonist this compound for cognitive impairment in stable schizophrenia subjects on antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Review - Pitolisant Hydrochloride (Wakix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials | springermedizin.de [springermedizin.de]
- 12. academic.oup.com [academic.oup.com]
- 13. The H3 antagonist ABT-288 is tolerated at significantly higher exposures in subjects with schizophrenia than in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized trial of the efficacy and safety of the H3 antagonist ABT-288 in cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Randomized Trial of the Efficacy and Safety of the H3 Antagonist ABT-288 in Cognitive Impairment Associated With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ro.hksyu.edu [ro.hksyu.edu]
- 19. Adverse Event Reporting in Clinical Research: Responsibilities and Procedures - Drug Safety and Pharmacovigilance Course [medipharmsolutions.com]
- 20. Eliciting adverse effects data from participants in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 0744 Cardiac Safety Profile of Pitolisant in Patients with Narcolepsy - ProQuest [proquest.com]
- 22. research.refined.site [research.refined.site]
GSK239512 Clinical Trial Outcomes: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes for GSK239512, a histamine H₃ receptor antagonist, across its evaluation in cognitive impairment associated with schizophrenia, Alzheimer's disease, and relapsing-remitting multiple sclerosis. The performance of this compound is compared with standard-of-care treatments and placebo, supported by experimental data from key clinical trials.
Executive Summary
This compound has been investigated as a pro-cognitive and remyelinating agent in several neurological and psychiatric disorders. As a potent and brain-penetrant histamine H₃ receptor antagonist/inverse agonist, it modulates the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Clinical trial results have shown modest or mixed efficacy across the different indications. In schizophrenia, this compound demonstrated a small positive effect on a composite score of cognition but did not show broad beneficial effects. In Alzheimer's disease, a small improvement in episodic memory was observed, but no significant changes were seen in other cognitive domains or global clinical measures. In relapsing-remitting multiple sclerosis, this compound was associated with a small positive effect on remyelination as measured by magnetization transfer ratio. This guide provides a detailed breakdown of the quantitative outcomes and methodologies from these trials to aid in the objective assessment of this compound's clinical profile.
Data Presentation: Quantitative Outcomes
The following tables summarize the key quantitative outcomes from Phase II clinical trials of this compound compared to placebo and standard-of-care treatments.
Table 1: Cognitive Impairment in Schizophrenia
| Outcome Measure | This compound | Placebo | Comparator: Atypical Antipsychotics |
| CogState Schizophrenia Battery (CSSB) Composite Score (Effect Size) | 0.29 | - | Varies by agent; some show small positive effects |
| MATRICS Consensus Cognitive Battery (MCCB) Overall Composite Score | Neutral or favored placebo | - | Small improvements observed in some studies (e.g., olanzapine, risperidone)[1] |
| Processing Speed (Effect Size) | -0.46 (favored placebo) | - | Quetiapine has shown positive effects on processing speed[2] |
Table 2: Mild-to-Moderate Alzheimer's Disease
| Outcome Measure | This compound | Placebo | Comparator: Donepezil (Cholinesterase Inhibitor) | Comparator: Memantine (NMDA Receptor Antagonist) |
| Episodic Memory (CogState NTB, Effect Size) | 0.35 (p=0.0495)[3][4][5] | - | Improves cognitive function, including memory[6][7] | Shows benefits in cognitive domains including memory[8] |
| Executive Function/Working Memory (CogState NTB) | No significant difference[3][4][5] | - | Modest improvements | Modest improvements |
| ADAS-Cog (Change from Baseline) | No significant difference[3][4][5] | - | Mean improvement of 2.5-3.1 points vs. placebo at 12 weeks[6] | Statistically significant benefit over placebo[8] |
| SIB (Change from Baseline) | Not Reported | - | Not typically a primary endpoint in mild-to-moderate AD trials | Statistically significant benefit over placebo in moderate-to-severe AD[8][9][10][11] |
Table 3: Relapsing-Remitting Multiple Sclerosis (RRMS)
| Outcome Measure | This compound | Placebo | Comparator: Interferon Beta-1a | Comparator: Glatiramer Acetate |
| Magnetization Transfer Ratio (MTR) - GdE Lesions (Effect Size) | 0.344 | - | Data on MTR changes not directly comparable | Data on MTR changes not directly comparable |
| Annualized Relapse Rate (ARR) | 0.417 | 0.400 | Reduces relapse rate by ~30% vs. placebo[12] | Reduces relapse rate by ~29-34% vs. placebo[13] |
| Expanded Disability Status Scale (EDSS) | No meaningful change | No meaningful change | Slows disability progression | Slows disability progression[14] |
Experimental Protocols
Cognitive Impairment in Schizophrenia (NCT01009060)
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group study in stable outpatients with schizophrenia on antipsychotic therapy.
-
Patient Population: 50 subjects with stable schizophrenia.
-
Dosing Regimen: this compound or placebo administered for 7 weeks, including a 4-week titration period.
-
Primary Outcome Measures:
-
CogState Schizophrenia Battery (CSSB): A computerized battery of tests assessing various cognitive domains.
-
MATRICS Consensus Cognitive Battery (MCCB): A comprehensive battery of ten tests assessing seven cognitive domains: Speed of Processing, Attention/Vigilance, Working Memory, Verbal Learning, Visual Learning, Reasoning and Problem Solving, and Social Cognition.[15][16][17][18][19]
-
Mild-to-Moderate Alzheimer's Disease (16-week study)
-
Study Design: A 16-week, randomized, double-blind, placebo-controlled, parallel-group study.[3][4][5]
-
Patient Population: 196 untreated subjects with mild-to-moderate probable Alzheimer's disease (Mini-Mental State Examination [MMSE] score 16-24).[3][4][5]
-
Dosing Regimen: this compound (flexibly titrated up to 80 µ g/day ) or placebo administered orally once daily. The study included a 4-week titration phase followed by a 12-week maintenance phase.[3][4][5]
-
Primary Outcome Measures:
-
CogState Neuropsychological Test Battery (NTB): Composite scores for Episodic Memory and Executive Function/Working Memory.
-
-
Secondary Outcome Measures:
Relapsing-Remitting Multiple Sclerosis (NCT01772199)
-
Study Design: A Phase II, randomized, parallel-group, placebo-controlled, double-blind (sponsor-unblinded), multicenter study.
-
Patient Population: Patients aged 18-50 with RRMS who were receiving stable treatment with intramuscular interferon-β1a or glatiramer acetate.
-
Dosing Regimen: this compound or placebo, up-titrated over 4-5 weeks to a maximum tolerable dose of up to 80 µg and maintained until Week 48.
-
Primary Outcome Measures:
-
Magnetization Transfer Ratio (MTR): Mean changes in post-lesion MTR in gadolinium-enhanced (GdE) or Delta-MTR defined lesions from pre-lesion values, as a marker of myelin content.
-
-
Secondary Outcome Measures:
-
Expanded Disability Status Scale (EDSS): A scale used to quantify disability in MS, ranging from 0 (normal neurological exam) to 10 (death due to MS). The scale is based on measures of impairment in eight functional systems.[24][25][26][27][28]
-
Relapse Rate: The number of confirmed MS relapses per unit of time.
-
Visualizations
Caption: Signaling pathway of the histamine H3 receptor and the action of this compound.
Caption: A representative workflow for a randomized, placebo-controlled clinical trial of this compound.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Long-term neurocognitive effects of antipsychotics in schizophrenia: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind, placebo-controlled, 16-week study of the H3 receptor antagonist, this compound as a monotherapy in subjects with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Sustained clinical benefits of glatiramer acetate in relapsing multiple sclerosis patients observed for 6 years. Copolymer 1 Multiple Sclerosis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 8. Effects of memantine on cognition in patients with moderate to severe Alzheimer's disease: post-hoc analyses of ADAS-cog and SIB total and single-item scores from six randomized, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on the use of memantine in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical appraisal of the long-term impact of memantine in treatment of moderate to severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Re-Evaluating the Use of IFN-β and Relapsing Multiple Sclerosis: Safety, Efficacy and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Clinical Utility of Glatiramer Acetate in the Management of Relapse Frequency in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MCCB | Matrics Assessment Inc. [matricsinc.org]
- 16. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]
- 17. edgeclinicalsolutions.org [edgeclinicalsolutions.org]
- 18. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
- 19. psychiatryonline.org [psychiatryonline.org]
- 20. cogstate.com [cogstate.com]
- 21. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. dementiaresearch.org.au [dementiaresearch.org.au]
- 24. edmus.org [edmus.org]
- 25. Kurtzke Expanded Disability Status Scale - Multiple Sclerosis Centers of Excellence [va.gov]
- 26. mssociety.org.uk [mssociety.org.uk]
- 27. Expanded Disability Status Scale (EDSS) | MS Trust [mstrust.org.uk]
- 28. mstrials.org.au [mstrials.org.au]
A Comparative Guide to the In Vitro Binding Affinity of GSK239512 and Other Histamine H3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro binding affinity of the novel histamine H3 (H3) receptor antagonist/inverse agonist, GSK239512, with other well-established H3 receptor ligands: pitolisant, ciproxifan, and clobenpropit. The data presented is compiled from various preclinical studies and is intended to serve as a valuable resource for researchers engaged in the development of H3 receptor-targeted therapeutics.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and other selected ligands for the histamine H3 receptor. The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity.
| Compound | Ligand Type | Ki (nM) | Species/Tissue/Cell Line | Radioligand |
| This compound | Antagonist/Inverse Agonist | ~0.126[1] | Pig (in vitro estimate) | Not Specified |
| Pitolisant | Antagonist/Inverse Agonist | 0.16 | Human (recombinant) | Not Specified |
| Ciproxifan | Antagonist/Inverse Agonist | 0.5 - 1.9 | Rat Cerebral Cortex Synaptosomes | [3H]Histamine |
| 0.7 | Rat Striatal Membranes | [125I]iodoproxyfan | ||
| Clobenpropit | Antagonist/Inverse Agonist | 10.91 (high affinity site) | Guinea-Pig Cerebral Cortex Membranes | [3H]-Clobenpropit |
| 9.17 (low affinity site) | Guinea-Pig Cerebral Cortex Membranes | [3H]-Clobenpropit |
Experimental Protocols
The determination of in vitro binding affinities for H3 receptor ligands predominantly relies on competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the H3 receptor.
Generalized Radioligand Displacement Assay Protocol:
-
Membrane Preparation: Cell membranes are prepared from tissues or cultured cells endogenously or recombinantly expressing the histamine H3 receptor. Common sources include rat brain cortex, guinea pig cerebral cortex, or cell lines like HEK293 or CHO cells stably transfected with the H3 receptor gene.
-
Incubation: A constant concentration of a specific H3 receptor radioligand (e.g., [3H]-Nα-methylhistamine, [125I]iodoproxyfan, or [3H]-clobenpropit) is incubated with the membrane preparation in a suitable buffer system.
-
Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture. The test compound competes with the radioligand for binding to the H3 receptor.
-
Equilibrium: The mixture is incubated for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing Key Processes
To further elucidate the context of these binding affinities, the following diagrams illustrate the histamine H3 receptor signaling pathway and a typical experimental workflow for its characterization.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
GSK239512: A Comparative Analysis of Clinical Efficacy in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy of GSK239512, a potent and selective histamine H3 receptor antagonist/inverse agonist, across different patient populations. This compound has been investigated for its potential to treat cognitive impairment in Alzheimer's disease and schizophrenia, as well as for its remyelinating properties in multiple sclerosis. This document summarizes key clinical trial data, compares its performance with relevant alternatives, and provides detailed experimental protocols to support further research and development.
Mechanism of Action: Modulating Neurotransmission through H3 Receptor Antagonism
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor.[1] This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine.[1] By blocking this receptor, this compound increases the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes like attention, learning, and memory.[2][3] The H3 receptor is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[4] Antagonism of the H3 receptor reverses this effect, thereby modulating downstream signaling pathways.[4]
Clinical Efficacy in Alzheimer's Disease
A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound as a monotherapy in 196 subjects with mild-to-moderate Alzheimer's disease.[5] The primary endpoints were the change from baseline in the Episodic Memory and Executive Function/Working Memory composite scores from the CogState neuropsychological test battery at Week 16.[5]
| Outcome Measure | This compound | Placebo | Effect Size (ES) | p-value |
| Episodic Memory (CogState) | Improvement | Less Improvement | 0.35 | 0.0495 |
| Executive Function/Working Memory (CogState) | No significant improvement | No significant improvement | - | NS |
| ADAS-Cog | No significant change | No significant change | - | NS |
Table 1: Efficacy of this compound in Mild-to-Moderate Alzheimer's Disease. [5]
While this compound demonstrated a statistically significant improvement in episodic memory, it did not show a benefit in executive function or on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[5] The most common adverse events were headache, dizziness, and sleep disturbances.[5]
Comparison with Standard of Care: Donepezil
Donepezil, an acetylcholinesterase inhibitor, is a standard treatment for mild to moderate Alzheimer's disease. Clinical trials have shown that donepezil produces modest improvements in cognitive function as measured by the ADAS-Cog.[6][7][8] In a 24-week trial, patients treated with 5 mg/day and 10 mg/day of donepezil showed a significant improvement in ADAS-Cog scores compared to placebo.[8] While a direct head-to-head trial is unavailable, the lack of a significant effect of this compound on the ADAS-Cog suggests that its cognitive-enhancing effects may be more selective than those of donepezil.
Clinical Efficacy in Schizophrenia
The efficacy of this compound for cognitive impairment associated with schizophrenia was assessed in a Phase II exploratory, randomized, double-blind, placebo-controlled study involving 50 stable outpatients on antipsychotic therapy.[9] The primary endpoint was the CogState Schizophrenia Battery (CSSB) Composite Score.[9]
| Outcome Measure | This compound | Placebo | Effect Size (ES) | 95% CI |
| CSSB Composite Score | Small positive effect | - | 0.29 | -0.40, 0.99 |
| CSSB Processing Speed | - | Favored | -0.46 | - |
| MATRICS Consensus Cognitive Battery | Neutral/Favored Placebo | - | - | - |
Table 2: Efficacy of this compound in Cognitive Impairment in Schizophrenia. [9]
This compound was associated with a small positive effect on the overall cognitive score but did not show a broad beneficial effect across all cognitive domains, with processing speed favoring the placebo group.[9] The effects on the MATRICS Consensus Cognitive Battery (MCCB) were mostly neutral or favored placebo.[9] The drug was generally well-tolerated.[9]
Comparison with Atypical Antipsychotics
Atypical antipsychotics are the standard of care for managing psychotic symptoms in schizophrenia. While their primary efficacy is on positive symptoms, their effects on cognitive deficits are modest at best. Some studies have suggested that certain atypical antipsychotics, like olanzapine, may improve specific cognitive domains, such as verbal learning and memory.[10][11] However, a direct comparison of the cognitive effects of this compound and atypical antipsychotics using the same comprehensive cognitive batteries is not available. The small and selective effect of this compound on cognition in schizophrenia patients already receiving antipsychotics suggests a limited adjunctive role in this patient population.
Potential in Relapsing-Remitting Multiple Sclerosis (RRMS)
A Phase II, randomized, single-blind, placebo-controlled study investigated the potential of this compound to promote remyelination in 131 patients with RRMS.[12] The co-primary endpoints were the mean changes in post-lesion magnetization transfer ratio (MTR), a marker of myelination.[12]
| Outcome Measure (Change in Normalized MTR) | Effect Size (ES) | 90% Confidence Interval (CI) |
| Gadolinium-Enhanced (GdE) Lesions | 0.344 | 0.018, 0.671 |
| Delta-MTR Defined Lesions | 0.243 | -0.112, 0.598 |
Table 3: Remyelinating Activity of this compound in RRMS. [12]
This compound was associated with a small positive effect on remyelination in GdE lesions.[12] The overall incidence of adverse events was similar to placebo, although insomnia was more common with this compound.[12] These findings suggest a potential novel therapeutic avenue for promoting myelin repair in MS.
Experimental Protocols
Alzheimer's Disease Study (Grove et al., 2014)
-
Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Participants: 196 subjects with a diagnosis of probable mild-to-moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 16-24).[5]
-
Intervention: Oral this compound (n=97) or placebo (n=99) once daily. This compound was titrated up from 10µg to a maximum of 80µg over 4 weeks, followed by a 12-week maintenance phase.[5]
-
Outcome Measures: The co-primary efficacy endpoints were the change from baseline in the CogState Episodic Memory and Executive Function/Working Memory composite scores at Week 16. Secondary endpoints included the ADAS-Cog and other clinical measures.[5]
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A randomized, double-blind, placebo-controlled, 16-week study of the H3 receptor antagonist, this compound as a monotherapy in subjects with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II study of a histamine H₃ receptor antagonist this compound for cognitive impairment in stable schizophrenia subjects on antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cognitive effects of olanzapine treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurocognitive performance and clinical changes in olanzapine-treated patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lesion remyelinating activity of this compound versus placebo in patients with relapsing-remitting multiple sclerosis: a randomised, single-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
GSK239512 Clinical Trials for Alzheimer's Disease: A Comparative Analysis of Limited Success
The pursuit of effective treatments for Alzheimer's disease (AD) has been fraught with challenges, with numerous promising candidates failing to demonstrate significant clinical benefit in late-stage trials. One such candidate was GSK239512, a potent and selective histamine H3 receptor antagonist developed by GlaxoSmithKline. Despite a strong preclinical rationale and initial positive signals, clinical trials of this compound in patients with mild-to-moderate AD ultimately showed limited success, leading to the discontinuation of its development for this indication. This guide provides a comprehensive comparison of the this compound clinical trial data with established and emerging treatments for AD, offering insights into the potential reasons for its shortcomings.
The Rationale for Targeting the Histamine H3 Receptor in Alzheimer's Disease
The histamine H3 receptor is a presynaptic autoreceptor that negatively modulates the release of histamine and other neurotransmitters, including acetylcholine and glutamate, which are crucial for cognitive processes.[1][2] The "cholinergic hypothesis" of Alzheimer's disease posits that a deficit in acetylcholine is a key contributor to the cognitive decline observed in patients.[3] By blocking the H3 receptor, this compound was expected to increase the levels of these neurotransmitters in the synaptic cleft, thereby enhancing cognitive function. Preclinical studies in animal models of AD demonstrated pro-cognitive effects of H3 receptor antagonists, providing a solid foundation for clinical investigation.[1]
Limited Efficacy in Clinical Trials
A key Phase II clinical trial investigating this compound as a monotherapy in 196 subjects with mild-to-moderate AD revealed the compound's limitations.[2][4][5] While the drug was generally well-tolerated, it failed to meet its primary efficacy endpoints.[2][4]
The study showed a statistically significant improvement in episodic memory compared to placebo; however, there were no significant effects on executive function, working memory, or other cognitive domains.[2][4] Crucially, this compound did not demonstrate any benefit on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), a standard measure of cognitive function in AD trials.[2][4] This lack of broad cognitive enhancement was a significant factor in the decision to halt its development for Alzheimer's disease.
Comparative Analysis with Other Therapeutic Strategies
To understand the limited success of this compound, it is essential to compare its performance with other therapeutic agents for Alzheimer's disease, each with distinct mechanisms of action.
Established Therapies: Cholinesterase Inhibitors and NMDA Receptor Antagonists
The standard of care for mild-to-moderate AD for many years has been cholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine.[3][6] These drugs work by inhibiting the breakdown of acetylcholine, thereby increasing its availability in the brain.[3][6] For moderate-to-severe AD, the N-methyl-D-aspartate (NMDA) receptor antagonist, memantine, is often used.[7][8] Memantine protects neurons from the excitotoxic effects of excessive glutamate.[7][8]
As the tables below illustrate, these established therapies have consistently demonstrated modest but statistically significant benefits across multiple cognitive and functional domains in large-scale clinical trials.
Emerging Therapies: Anti-Amyloid Monoclonal Antibodies
A more recent and highly debated therapeutic approach involves targeting the underlying pathology of AD, specifically the accumulation of amyloid-beta (Aβ) plaques. Aducanumab, a monoclonal antibody that targets aggregated forms of Aβ, was controversially approved by the FDA based on its ability to reduce amyloid plaques, although its clinical benefit remains a subject of intense discussion.[9][10][11][12][13]
Quantitative Comparison of Efficacy Data
The following tables summarize the key efficacy data from clinical trials of this compound and comparator drugs.
Table 1: Comparison of Efficacy on Cognitive and Global Function
| Drug (Trial) | Mechanism of Action | Primary Efficacy Endpoint(s) | Change from Baseline (Drug vs. Placebo) | p-value |
| This compound | Histamine H3 Receptor Antagonist | Episodic Memory & Executive Function/Working Memory (CogState NTB) | Episodic Memory: ES = 0.35 | 0.0495 |
| ADAS-Cog | No significant difference | NS | ||
| Donepezil | Acetylcholinesterase Inhibitor | ADAS-Cog, CIBIC-plus | ADAS-Cog: -2.9 to -3.1 points | <0.001 |
| CIBIC-plus: 0.3 to 0.4 points | ≤0.008 | |||
| Rivastigmine | Acetylcholinesterase Inhibitor | ADAS-Cog, CIBIC-plus | ADAS-Cog: -2.1 to -4.9 points | <0.05 |
| CIBIC-plus: Significant improvement | <0.001 | |||
| Galantamine | Acetylcholinesterase Inhibitor & Nicotinic Receptor Modulator | ADAS-Cog, CIBIC-plus | ADAS-Cog: -3.15 to -4.1 points | <0.001 |
| CIBIC-plus: Significant improvement | <0.05 | |||
| Memantine | NMDA Receptor Antagonist | ADAS-Cog, CIBIC-plus | ADAS-Cog: -2.0 points | 0.03 |
| CIBIC-plus: 60% vs 52% response rate (improved/stable) | 0.227 | |||
| Aducanumab (EMERGE) | Anti-Amyloid Monoclonal Antibody | CDR-SB | -0.39 (22% slowing of decline) | 0.012 |
| ADAS-Cog13 | -1.4 (27% slowing of decline) | 0.010 |
NS: Not Significant; ES: Effect Size; CDR-SB: Clinical Dementia Rating-Sum of Boxes. Data compiled from multiple sources.[2][4][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
Table 2: Comparison of Safety and Tolerability
| Drug | Common Adverse Events |
| This compound | Headache, dizziness, sleep disturbances[2][4] |
| Cholinesterase Inhibitors | Nausea, vomiting, diarrhea, anorexia[6][14] |
| Memantine | Dizziness, headache, confusion, constipation[7] |
| Aducanumab | Amyloid-Related Imaging Abnormalities (ARIA), headache, falls[9][10] |
Experimental Protocols: A Glimpse into Trial Design
The design of clinical trials plays a critical role in evaluating the efficacy and safety of a new drug. Below are simplified overviews of the experimental protocols for the pivotal trials of this compound and its comparators.
This compound Phase II Monotherapy Trial
-
Objective: To evaluate the efficacy and safety of this compound in subjects with mild-to-moderate probable Alzheimer's disease.[2][4][28]
-
Design: 16-week, randomized, double-blind, placebo-controlled, parallel-group study.[2][4][28]
-
Patient Population: 196 subjects with mild-to-moderate AD (Mini-Mental State Examination [MMSE] score of 16-24).[2][4]
-
Dosing: Oral this compound (n=97) or placebo (n=99) once daily. This compound was up-titrated in a flexible manner from 10 to 80 µg over 4 weeks, followed by a 12-week maintenance phase.[2][4]
-
Primary Endpoints: Change from baseline in Episodic Memory and Executive Function/Working Memory composite scores from the CogState neuropsychological test battery (NTB) at Week 16.[2][4]
-
Secondary Endpoints: Changes in other cognitive domains and clinical measures, including the ADAS-Cog.[2][4]
Donepezil Pivotal Trial
-
Objective: To evaluate the efficacy and safety of donepezil in patients with mild to moderate Alzheimer's disease.[14]
-
Design: 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[14]
-
Patient Population: Patients with probable AD.[14]
-
Dosing: Placebo, 5 mg/day donepezil, or 10 mg/day donepezil.[14]
-
Primary Endpoints: Change from baseline in ADAS-cog and Clinician's Interview Based Assessment of Change-Plus (CIBIC-plus).[14]
Aducanumab (EMERGE and ENGAGE) Trials
-
Objective: To evaluate the efficacy and safety of aducanumab in patients with early Alzheimer's disease.[9][10][11]
-
Design: Two 18-month, randomized, double-blind, placebo-controlled, global Phase 3 studies.[9][10][11]
-
Patient Population: Patients aged 50-85 years with early AD (Mild Cognitive Impairment due to AD or mild AD dementia) and confirmed amyloid pathology.[9][10]
-
Dosing: Intravenous infusions of low-dose aducanumab, high-dose aducanumab, or placebo every 4 weeks.[9][10]
-
Primary Endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[9][10]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways of the different drug classes and a generalized experimental workflow for an Alzheimer's disease clinical trial.
Caption: Mechanisms of Action for Different Alzheimer's Drug Classes.
Caption: Generalized Workflow of an Alzheimer's Disease Clinical Trial.
Conclusion: Why Did this compound Fall Short?
The limited success of this compound in Alzheimer's disease clinical trials can be attributed to several potential factors:
-
Lack of Broad Efficacy: While showing a modest effect on a specific domain of memory, the drug failed to produce a generalized improvement in cognitive function that would be clinically meaningful for patients. This contrasts with cholinesterase inhibitors and memantine, which, despite their modest effects, show benefits across a wider range of cognitive and functional measures.
-
Complexity of Alzheimer's Pathophysiology: The "one target, one drug" approach may be insufficient for a multifaceted disease like Alzheimer's. While enhancing neurotransmission is a valid strategy, it may not be enough to overcome the widespread neuronal damage and network dysfunction caused by the underlying pathology.
-
Potential for a Class Effect: Other histamine H3 receptor antagonists have also failed to demonstrate efficacy in AD trials, suggesting that this mechanism of action may not be a viable therapeutic strategy for this disease.
-
Comparison to Standard of Care: For a new drug to be successful, it must demonstrate a significant advantage over existing treatments. The modest and narrow effects of this compound did not offer a compelling reason to pursue it over the established and better-understood cholinesterase inhibitors and memantine.
The story of this compound serves as a valuable lesson in the complex landscape of Alzheimer's drug development. While the rationale was sound, the clinical reality highlighted the immense challenge of translating a specific neurochemical modulation into a broad and meaningful clinical benefit for patients. Future research will likely focus on combination therapies and novel targets that address the multifaceted nature of this devastating disease.
References
- 1. The Use of Monoclonal Antibodies in the Treatment of Alzheimer Disease | Asian Pacific Journal of Cancer Biology [waocp.com]
- 2. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 4. A randomized, double-blind, placebo-controlled, 16-week study of the H3 receptor antagonist, this compound as a monotherapy in subjects with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Donepezil for dementia due to Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 7. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. 2020 Alzheimer's Association International Conference [alz.confex.com]
- 10. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 12. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. ahajournals.org [ahajournals.org]
- 17. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of rivastigmine in patients with Alzheimer’s disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Galantamine provides sustained benefits in patients with 'advanced moderate' Alzheimer's disease for at least 12 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholars.mssm.edu [scholars.mssm.edu]
- 21. Rivastigmine in the treatment of Alzheimer’s disease: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 24. A 24‐Week, Randomized, Controlled Trial of Rivastigmine Patch 13.3 mg/24 h Versus 4.6 mg/24 h in Severe Alzheimer's Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficacy and safety of memantine in patients with moderate-to-severe Alzheimer's disease: results of a pooled analysis of two randomized, double-blind, placebo-controlled trials in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. hra.nhs.uk [hra.nhs.uk]
Safety Operating Guide
Proper Disposal Procedures for GSK239512: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of GSK239512, a potent and selective H3 receptor antagonist used in research.[1] Due to the limited availability of a specific Safety Data Sheet (SDS), this compound should be handled and disposed of with the caution appropriate for a chemical with unknown toxicity and environmental impact. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
All personnel handling this compound should be thoroughly trained in general laboratory safety protocols. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the compound in solid or solution form should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
| Safety and Handling Parameter | Recommendation |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. |
| Engineering Controls | Use in a certified chemical fume hood. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. |
| Spill Response | In case of a spill, isolate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately. |
| First Aid: Eyes | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| First Aid: Skin | Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| First Aid: Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound waste. This protocol is based on general best practices for the disposal of research chemicals of unknown hazard.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
Step 2: Container Labeling
Proper labeling is crucial for safe disposal. All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 720691-69-0
-
An indication of the hazards: "Caution: Research Chemical of Unknown Toxicity"
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
Step 3: Storage of Waste
Store the labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact your Institutional EHS Office: Your primary point of contact for waste disposal is your institution's Environmental Health and Safety (EHS) office. Inform them that you have a research chemical for disposal for which a specific SDS is not available. They will provide guidance on the specific procedures for your institution.
-
Licensed Waste Disposal Contractor: Your EHS office will coordinate the pickup and disposal of the waste through a licensed and certified hazardous waste disposal contractor. Do not attempt to dispose of this compound through regular trash or down the drain.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
This document refers to standard laboratory safety and waste disposal protocols. For detailed experimental procedures involving the use of this compound, researchers should consult their specific research protocols and institutional guidelines. In the absence of a specific SDS, the procedures outlined in this guide, which are based on handling chemicals of unknown toxicity, should be considered the primary operational protocol for disposal.[3][4]
References
- 1. The safety, tolerability, pharmacokinetics and cognitive effects of this compound, a selective histamine H₃ receptor antagonist in patients with mild to moderate Alzheimer's disease: a preliminary investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. unomaha.edu [unomaha.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling GSK239512
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK239512. The following procedural guidance outlines essential personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.
This compound is a potent and brain-penetrant histamine H3 receptor antagonist developed for research in neurodegenerative disorders such as Alzheimer's disease.[1][2] Due to its high potency and investigational nature, stringent safety protocols are imperative to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in powder form, which poses the greatest risk of inhalation.[3]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles | Protects eyes from splashes of solutions containing this compound.[4][5][6] |
| Face Shield | Worn over safety goggles | Recommended when there is a significant risk of splashes or aerosols, especially when handling larger quantities.[4][5][6] | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving recommended | Provides a barrier against skin contact. Double-gloving adds an extra layer of protection.[6][7] |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned with tight cuffs | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | N95 Respirator or higher | Based on risk assessment of the procedure | Essential when handling the powdered form of this compound to prevent inhalation. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe research environment. The following workflow outlines the key steps from preparation to disposal.
Decontamination and Disposal Procedures
Proper decontamination and waste disposal are crucial to prevent environmental contamination and accidental exposure.
| Procedure | Instructions |
| Surface Decontamination | - All surfaces and equipment in direct contact with this compound should be decontaminated. - Use a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent solution. |
| Liquid Waste Disposal | - Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.[8] - Do not dispose of down the drain.[8] |
| Solid Waste Disposal | - All contaminated solid waste (e.g., gloves, pipette tips, vials) should be collected in a clearly labeled hazardous waste container.[8] |
| Regulatory Compliance | - All waste disposal must adhere to local, state, and federal regulations for hazardous chemical waste.[9] |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Given that this compound is a potent compound, all laboratory personnel must be thoroughly trained in these procedures before handling the substance. Adherence to these guidelines is essential for ensuring the safety of all researchers and maintaining a compliant laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
